molecular formula C16H9ClN2 B1427092 2-Chlorodibenzo[f,h]quinoxaline CAS No. 1202564-31-5

2-Chlorodibenzo[f,h]quinoxaline

Cat. No.: B1427092
CAS No.: 1202564-31-5
M. Wt: 264.71 g/mol
InChI Key: FEYJCWNQZBKYKT-UHFFFAOYSA-N
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Description

2-Chlorodibenzo[f,h]quinoxaline (CAS RN: 1202564-31-5) is a specialized organic compound with the molecular formula C₁₆H₉ClN₂ and a molecular weight of 264.71 g/mol. It is characterized as a white to light yellow or light orange powder or crystalline solid . The compound has a melting point between 182.0 to 186.0 °C and should be stored in a cool, dark place under an inert atmosphere due to its air-sensitive nature . This compound serves as a versatile and critical building block in advanced research and development. Its primary applications are in two key areas: as an intermediate in the synthesis of sophisticated pharmaceutical compounds and in the development of advanced materials, particularly in the manufacturing of Organic Light-Emitting Diodes (OLEDs) . The chloroquinoxaline core is a privileged structure in medicinal chemistry, forming the basis of molecules investigated for a range of biological activities. Quinoxaline derivatives are the subject of research due to their manifold biological properties, which include antimicrobial, antitumoral, and antiprotozoal activities . The planar, polyaromatic structure of the quinoxaline scaffold allows it to interact with biological targets like enzymes and DNA, as well as with materials substrates, making it highly valuable for creating new chemical entities . Purity is guaranteed at a minimum of 97.0% as verified by both HPLC and quantitative NMR (qNMR) analysis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorophenanthro[9,10-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2/c17-14-9-18-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16(15)19-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYJCWNQZBKYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chlorodibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Chlorodibenzo[f,h]quinoxaline, a heterocyclic compound of significant interest in materials science and medicinal chemistry. Dibenzo[f,h]quinoxaline derivatives are recognized for their utility as scaffolds in the development of organic light-emitting diode (OLED) materials and as potential kinase inhibitors for targeted cancer therapy.[1][2] This guide details a robust synthetic protocol, outlines a thorough characterization workflow with predicted analytical data, and explores the promising applications of this compound, grounding all information in established scientific principles and authoritative references.

Introduction: The Significance of the Dibenzo[f,h]quinoxaline Scaffold

The dibenzo[f,h]quinoxaline core is a rigid, planar, and electron-deficient aromatic system. This unique electronic and structural profile makes it an attractive building block for advanced functional materials. In the realm of organic electronics, these derivatives have been investigated for their potential in OLEDs, where their thermal stability and tunable photophysical properties are highly desirable.[3]

From a medicinal chemistry perspective, the quinoxaline moiety is a well-established pharmacophore found in numerous biologically active compounds.[4] Derivatives of the larger dibenzo[f,h]quinoxaline system are being explored for their therapeutic potential, particularly as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The introduction of a chlorine atom at the 2-position of the dibenzo[f,h]quinoxaline scaffold can significantly modulate the compound's electronic properties, solubility, and biological activity, making this compound a valuable intermediate for the synthesis of novel therapeutic agents and advanced materials.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and widely adopted method for the synthesis of the dibenzo[f,h]quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] For the synthesis of this compound, this general strategy is adapted by using a chlorinated o-phenylenediamine derivative and phenanthrene-9,10-dione.

Proposed Synthetic Scheme

Synthesis of this compound cluster_reactants Reactants cluster_product Product Phenanthrene_dione Phenanthrene-9,10-dione reagents + Phenanthrene_dione->reagents Diaminobenzene 4-Chloro-1,2-diaminobenzene arrow Acetic Acid (solvent) Reflux Diaminobenzene->arrow Target_molecule This compound reagents->Diaminobenzene arrow->Target_molecule Characterization_Workflow Start Synthesized Product MP Melting Point Determination Start->MP TLC TLC Analysis for Purity Start->TLC NMR NMR Spectroscopy (¹H & ¹³C) TLC->NMR MS Mass Spectrometry NMR->MS Structure_Confirmation Structure Confirmation MS->Structure_Confirmation

Sources

Spectroscopic Profile of 2-Chlorodibenzo[f,h]quinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Chlorodibenzo[f,h]quinoxaline, a heterocyclic aromatic compound of interest in materials science and pharmaceutical research. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes expected spectroscopic behaviors based on its chemical structure and data from closely related quinoxaline derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization and quality control of this compound.

Introduction to this compound

This compound is a chlorinated derivative of the dibenzoquinoxaline scaffold. The quinoxaline core is a key structural motif in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and antiviral properties.[1] The fusion of benzene rings to form the dibenzo[f,h]quinoxaline system extends the π-conjugated system, influencing its photophysical properties and making it a potential candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs).[2] The presence of a chlorine atom provides a reactive handle for further synthetic modifications, allowing for the generation of diverse molecular architectures.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound in any research or development endeavor. This guide will delve into the anticipated features in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. The structure of this compound, with the systematic numbering of its atoms, is depicted below.

Caption: Molecular structure of this compound.

PropertyValueSource
CAS Number 1202564-31-5[2][3]
Molecular Formula C₁₆H₉ClN₂[2][3]
Molecular Weight 264.71 g/mol [2][3]
Appearance White to light yellow or light orange powder/crystal
Purity >97.0% (HPLC, qNMR)
Melting Point 182.0 to 186.0 °C
Solubility Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show a series of signals in the aromatic region (typically δ 7.0-9.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton. The protons on the dibenzo[f,h]quinoxaline core will likely appear as multiplets due to complex spin-spin coupling. The proton on the quinoxaline ring, adjacent to the chlorine-substituted carbon, is expected to be a singlet or a doublet with a small coupling constant.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. A total of 16 carbon signals are expected. The carbon atom bonded to the chlorine atom will be significantly influenced by the electronegativity of the halogen. Quaternary carbons, particularly those at the ring junctions and within the quinoxaline core, will likely appear as signals with lower intensity.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring NMR spectra of quinoxaline derivatives, which can be adapted for this compound.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition:

    • Record the ¹H NMR spectrum, typically with 16-32 scans.

    • Record the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Expected Mass Spectrum

Under electron ionization (EI) conditions, the mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with the M⁺ peak at m/z 264 and an M+2 peak at m/z 266 with about one-third the intensity.

Key fragmentation pathways for chlorinated aromatic compounds often involve the loss of a chlorine radical or HCl.[5] For quinoxaline derivatives, fragmentation can also involve the cleavage of the heterocyclic ring.[6]

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining the mass spectrum of a quinoxaline derivative is as follows:[7]

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions and generate the mass spectrum.

cluster_workflow General Spectroscopic Characterization Workflow Sample Sample of this compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep UV_Prep Prepare Dilute Solution in Spectroscopic Grade Solvent Sample->UV_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C, 2D) NMR_Prep->NMR_Acq MS_Acq Mass Spectrometer (EI or ESI) MS_Prep->MS_Acq UV_Acq UV-Vis Spectrophotometer UV_Prep->UV_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS_Acq->MS_Data UV_Data UV-Vis Spectrum (λmax, Molar Absorptivity) UV_Acq->UV_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data Analysis Data Analysis and Structural Elucidation NMR_Data->Analysis MS_Data->Analysis UV_Data->Analysis IR_Data->Analysis

Caption: A generalized workflow for the spectroscopic characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to characteristic absorption bands in the UV and possibly the visible region.

Expected UV-Vis Spectrum

Quinoxaline derivatives typically exhibit multiple absorption bands.[8][9][10] The absorption spectra are often characterized by π → π* transitions at shorter wavelengths and n → π* transitions at longer wavelengths.[11] The fusion of the additional benzene rings in the dibenzo[f,h]quinoxaline structure is expected to cause a bathochromic (red) shift of the absorption maxima compared to simpler quinoxalines. The solvent can also influence the position and intensity of the absorption bands.

Experimental Protocol for UV-Vis Spectroscopy

A standard procedure for recording the UV-Vis spectrum is as follows:[12]

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., chloroform, DMSO, toluene).[8][10][13] The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.

Expected IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations (in the 600-900 cm⁻¹ region). The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 1000 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

A general procedure for obtaining an IR spectrum is as follows:[14]

  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a detailed projection of the spectroscopic data for this compound based on its structure and the known characteristics of related compounds. The outlined experimental protocols offer a reliable framework for researchers to obtain and interpret the NMR, mass, UV-Vis, and IR spectra of this compound. Rigorous spectroscopic analysis is indispensable for ensuring the quality and integrity of this compound in its various applications.

References

  • UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. (n.d.). Royal Society of Chemistry.
  • Huillet, F. D. (n.d.). Ultraviolet absorption spectra of quinoxaline and some of its derivati. Brigham Young University.
  • Figure S1. UV-Vis spectra of quinoxaline derivatives in DMSO: (a) 2; (b) 3 - ResearchGate. (n.d.). ResearchGate.
  • Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed. (2025, August 20). PubMed.
  • The Photophysical Landscape of Quinoxalines: An In-depth Technical Guide - Benchchem. (2025). BenchChem.
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR. (2025, April 3). CSIR-NIScPR.
  • synthesis and biological activity studies of quinoxaline derivatives - Heterocyclic Letters. (n.d.). Heterocyclic Letters.
  • An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF - ACG Publications. (2023, December 13). ACG Publications.
  • This compound CAS 1202564-31-5 Product Specification. (n.d.).
  • CAS 1202564-31-5 | this compound - Synblock. (n.d.). Synblock.
  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1 - Journal of Chemical Technology and Metallurgy. (2020, September 15). Journal of Chemical Technology and Metallurgy.
  • Quinoxaline | C8H6N2 | CID 7045 - PubChem - NIH. (n.d.). PubChem.
  • (PDF) 2-Chloroquinoxaline - ResearchGate. (n.d.). ResearchGate.
  • This compound | 1202564-31-5 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Tokyo Chemical Industry.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH. (n.d.). National Institutes of Health.
  • 2-Chlorodibenzo [f, h] quinoxaline CAS NÍL: 1202564-31-5. (n.d.).
  • Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations - MDPI. (n.d.). MDPI.
  • (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... - ResearchGate. (n.d.). ResearchGate.
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - NIH. (n.d.). National Institutes of Health.
  • The mass spectrometry of chlorinated dibenzo-p-dioxins - PubMed. (1982, February). PubMed.
  • Quinoxaline, 2,3-diphenyl- - the NIST WebBook. (n.d.). NIST.
  • Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives - Benchchem. (2025). BenchChem.

Sources

An In-Depth Technical Guide to 2-Chlorodibenzo[f,h]quinoxaline: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorodibenzo[f,h]quinoxaline is a specialized heterocyclic compound built upon a fused polycyclic aromatic hydrocarbon backbone. Its structure, characterized by a phenanthrene moiety fused with a pyrazine ring, and further functionalized with a reactive chlorine atom, positions it as a valuable intermediate in the synthesis of advanced materials and complex pharmaceutical agents. The electron-deficient nature of the quinoxaline core, coupled with the inherent reactivity of the carbon-chlorine bond, makes this molecule a versatile building block for a variety of chemical transformations.

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It is intended to serve as a technical resource for researchers in organic electronics, medicinal chemistry, and materials science, offering insights into its potential applications and providing foundational protocols for its use in the laboratory.

Physicochemical Properties

This compound typically appears as a yellow to off-white solid. While detailed experimental data for some of its physical properties are not widely published, the following table summarizes its key chemical identifiers and known characteristics.

PropertyValueSource(s)
Molecular Formula C₁₆H₉ClN₂
Molecular Weight 264.71 g/mol
CAS Number 1202564-31-5
Appearance Yellow to off-white solid
Purity ≥96% (typically determined by HPLC and NMR)
Solubility Limited solubility in water; soluble in organic solvents such as ethanol and dichloromethane.
Storage Store in a dry, sealed container.[1]

Synthesis and Characterization

The synthesis of this compound can be envisaged as a two-step process: the formation of the dibenzo[f,h]quinoxaline core, followed by a chlorination reaction.

Synthesis of the Dibenzo[f,h]quinoxaline Core

The most common method for the synthesis of the quinoxaline core is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In the case of dibenzo[f,h]quinoxaline, this involves the reaction of phenanthrene-9,10-dione with a suitable 1,2-diamine. A reported synthesis of a dicyano-substituted dibenzo[f,h]quinoxaline provides a reliable protocol for the formation of the core structure.[2]

Experimental Protocol: Synthesis of Dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile [2]

  • Reactants:

    • 5,6-diaminopyrazine-2,3-dicarbonitrile

    • Phenanthrene-9,10-dione

    • Glacial acetic acid

    • Trifluoroacetic acid (TFA)

    • 1,4-Dioxane

  • Procedure:

    • To an oven-dried sealed tube, add 5,6-diaminopyrazine-2,3-dicarbonitrile (1.1 equivalents), phenanthrene-9,10-dione (1.0 equivalent), glacial acetic acid, TFA, and 1,4-dioxane.

    • Heat the resulting suspension to 100 °C for 35 hours.

    • Observe the formation of a red shimmering precipitate.

    • Allow the reaction mixture to cool to room temperature.

    • Filter the precipitate and wash with copious amounts of dichloromethane.

    • Dry the solid to obtain the desired product.

G cluster_synthesis Synthesis of Dibenzo[f,h]quinoxaline Core diamine 5,6-Diaminopyrazine- 2,3-dicarbonitrile reaction Condensation diamine->reaction dione Phenanthrene-9,10-dione dione->reaction solvents Glacial Acetic Acid, TFA, 1,4-Dioxane solvents->reaction heating 100 °C, 35 h workup Cool, Filter, Wash (DCM), Dry heating->workup product Dibenzo[f,h]pyrazino[2,3-b]quinoxaline- 11,12-dicarbonitrile workup->product reaction->heating

Caption: Synthetic workflow for the dibenzo[f,h]quinoxaline core.

Chlorination of Dibenzo[f,h]quinoxaline
Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published in peer-reviewed literature. However, based on the known spectra of related quinoxaline derivatives, the following characteristics can be anticipated:

  • ¹H NMR: The spectrum would be complex, showing a series of signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the phenanthrene moiety would likely appear as multiplets, and the proton on the pyrazine ring would be a singlet. The exact chemical shifts would be influenced by the position of the chlorine atom.

  • ¹³C NMR: The spectrum would display 16 distinct signals for the carbon atoms in the aromatic framework. The carbon atom bearing the chlorine atom would be significantly deshielded.

  • FT-IR: The spectrum would show characteristic C-H stretching vibrations of the aromatic rings (around 3050-3150 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (in the 1400-1650 cm⁻¹ region), and a C-Cl stretching vibration (typically in the 1000-1100 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 264, along with an isotopic peak (M+2) at m/z 266 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of the chloroquinoxaline moiety. The chlorine atom at the 2-position is susceptible to displacement by nucleophiles and can participate in various transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the quinoxaline ring system facilitates nucleophilic aromatic substitution (SₙAr) at the 2-position. This allows for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles such as amines, alkoxides, and thiolates. For chloroquinoxalines, SₙAr of the chlorine is generally the preferred reaction pathway.[4]

Generalized Protocol for Nucleophilic Aromatic Substitution with Amines

  • Reactants:

    • This compound

    • Amine (primary or secondary)

    • Base (e.g., K₂CO₃, NaH)

    • Solvent (e.g., DMF, DMSO, NMP)

  • Procedure:

    • In a reaction vessel, dissolve this compound and the amine in the chosen solvent.

    • Add the base to the reaction mixture.

    • Heat the reaction to an appropriate temperature (typically 80-150 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or vinyl substituents at the 2-position.

Generalized Protocol for Suzuki-Miyaura Cross-Coupling

  • Reactants:

    • This compound

    • Arylboronic acid (1.1-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

    • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Procedure:

    • To a degassed reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) to the desired temperature (typically 80-120 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture and perform an aqueous work-up.

    • Extract the product with an organic solvent.

    • Purify the product by column chromatography.

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Workflow start This compound reaction Coupling Reaction start->reaction boronic_acid Arylboronic Acid boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction heating Heat (80-120 °C) under Inert Atmosphere workup Aqueous Work-up, Extraction, Purification heating->workup product 2-Aryl-dibenzo[f,h]quinoxaline workup->product reaction->heating

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction allows for the synthesis of N-arylated dibenzo[f,h]quinoxalines by coupling this compound with a wide range of primary and secondary amines.

Generalized Protocol for Buchwald-Hartwig Amination

  • Reactants:

    • This compound

    • Amine (primary or secondary)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Ligand (e.g., BINAP, XPhos) (1.2-2.4 equivalents relative to Pd)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equivalents)

    • Solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In an oven-dried and inerted reaction vessel, combine the palladium catalyst, ligand, and base.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to the required temperature (typically 80-110 °C) under an inert atmosphere.

    • Monitor the reaction's progress.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Applications in Materials Science and Drug Discovery

The dibenzo[f,h]quinoxaline scaffold is a promising platform for the development of functional organic materials and novel therapeutic agents.

Organic Electronics

Derivatives of dibenzo[f,h]quinoxaline are being actively investigated for their applications in organic electronics, particularly as materials for organic light-emitting diodes (OLEDs). The extended π-conjugated system and the presence of nitrogen atoms impart these molecules with desirable electron-transporting properties. The introduction of various substituents through the reactions described above allows for the fine-tuning of their photophysical and electronic properties, such as their emission color, quantum yield, and charge mobility. For instance, dibenzo[f,h]furo[2,3-b]quinoxaline-based scaffolds have been shown to be promising materials for deep blue fluorescence in OLEDs.

Medicinal Chemistry

The quinoxaline nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The ability to functionalize the dibenzo[f,h]quinoxaline core at the 2-position allows for the systematic exploration of structure-activity relationships and the development of new drug candidates. The planar structure of the dibenzo[f,h]quinoxaline system suggests potential for DNA intercalation, a mechanism of action for some anticancer drugs.

Safety and Handling

While this compound is classified as a non-hazardous chemical for standard transportation regulations, it is essential to handle it with appropriate safety precautions in a laboratory setting. As with all chemicals, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water.

References

  • Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characteriz
  • Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characteriz
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Introduction: The Significance of 2-Chlorodibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Chlorodibenzo[f,h]quinoxaline

This guide provides a comprehensive technical overview of the solubility of this compound, a critical parameter for its application in research, drug development, and materials science. This document moves beyond simple data presentation to offer a foundational understanding of the physicochemical principles governing its solubility and provides robust, field-proven methodologies for its experimental determination.

This compound (CAS RN: 1202564-31-5) is a heterocyclic compound featuring a fused quinoxaline and phenanthrene ring system.[1] With a molecular formula of C₁₆H₉ClN₂ and a molecular weight of 264.71 g/mol , its rigid, planar structure and specific electronic properties make it a valuable building block in several advanced applications.[1][2] Quinoxaline derivatives are recognized as privileged structures in medicinal chemistry, forming the core of agents with anticancer, antibacterial, and anti-inflammatory properties.[3][4] Furthermore, their stability and reactivity are leveraged in the synthesis of advanced materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs).

For professionals in drug development and materials science, understanding and controlling the solubility of this compound is paramount. Solubility dictates the choice of solvents for synthesis and purification, impacts formulation strategies for therapeutic delivery, and governs the processing conditions for thin-film deposition in electronic devices. This guide provides the theoretical framework and practical protocols necessary to navigate the solubility landscape of this important molecule.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium. For a molecule like this compound, its solubility behavior is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle of "like dissolves like" is a useful starting point, but a deeper, mechanistic understanding is required for rational solvent selection.[5][6]

Key Physicochemical Determinants:
  • Molecular Structure and Polarity : The this compound molecule is largely nonpolar due to its extensive aromatic carbocyclic framework. The presence of two nitrogen atoms in the pyrazine ring and a chlorine substituent introduces some polarity, creating a dipole moment. However, the molecule lacks classical hydrogen bond donors (e.g., -OH, -NH). This structure suggests poor solubility in highly polar, protic solvents like water and better affinity for nonpolar or moderately polar aprotic organic solvents.[6]

  • Crystal Lattice Energy : As a solid, the energy required to overcome the intermolecular forces holding the crystal lattice together is a significant barrier to dissolution.[5] Compounds with high crystal lattice energy, often associated with planar, stackable molecules and strong intermolecular interactions, typically exhibit lower solubility. The flat structure of this compound likely promotes efficient crystal packing, which may limit its solubility even in compatible solvents.

  • Solvent Properties : The choice of solvent is critical. Key solvent characteristics to consider include:

    • Polarity : Measured by the dielectric constant, this determines the solvent's ability to separate charges.

    • Hydrogen Bonding Capability : Solvents are classified as protic (can donate H-bonds) or aprotic (cannot donate H-bonds).

    • Dispersion Forces : These van der Waals forces are crucial for dissolving nonpolar compounds. Aromatic solvents, for instance, can engage in π-π stacking interactions with the dibenzoquinoxaline core.

  • Temperature : For most solid solutes, solubility is an endothermic process, meaning solubility increases with rising temperature.[5] This relationship is fundamental to techniques like recrystallization for purification.

Known Solubility Profile of this compound

Publicly available data on the quantitative solubility of this compound is limited. However, qualitative assessments provide a foundational starting point for experimental design. The compound is described as a white to light yellow powder.

Solvent ClassSolvent ExampleReported SolubilityCitation
Polar ProticWaterLimited[1]
Polar AproticDichloromethane (DCM)Good[1]
Polar ProticEthanolGood[1]

This qualitative data aligns with the theoretical principles discussed. The compound's good solubility in dichloromethane and ethanol, which are moderately polar, suggests that a combination of dipole-dipole interactions and dispersion forces governs the dissolution process. Its limited solubility in water is expected due to the molecule's inability to form strong hydrogen bonds and its large hydrophobic surface area.[6]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move beyond qualitative descriptions, a robust and reproducible experimental method is required. The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic solubility.[7] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind the Method:

This protocol is a self-validating system. By ensuring an excess of the solid is present and allowing sufficient time for equilibration, we can be confident that the measured concentration represents the true thermodynamic solubility limit under the specified conditions. The inclusion of a final filtration step is critical to separate the saturated solution from any remaining solid particles, preventing artificially inflated results.[7]

Step-by-Step Protocol:
  • Preparation :

    • Accurately weigh an excess amount of this compound (purity >97%) into a series of glass vials.[1] "Excess" means adding enough solid so that a visible amount remains undissolved upon completion of the experiment.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial. A suggested panel of solvents is provided in the next section.

  • Equilibration :

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a constant rate for a predetermined period (e.g., 48-72 hours). A preliminary kinetic study is recommended to determine the time required to reach equilibrium.

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification :

    • Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting :

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the final solubility in units of mg/mL and mol/L.

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess This compound B Add precise volume of organic solvent A->B C Seal vials and place in shaker bath (e.g., 25°C) B->C D Agitate for 48-72 hours to reach equilibrium C->D E Settle suspension D->E F Filter supernatant (0.22 µm PTFE filter) E->F G Dilute filtrate F->G H Analyze by validated HPLC-UV method G->H I Calculate concentration vs. calibration curve H->I J J I->J Report Solubility (mg/mL, mol/L)

Caption: Workflow for thermodynamic solubility determination.

Designing a Comprehensive Solubility Study

A well-designed study provides a holistic view of the compound's behavior. The choice of solvents should span a range of polarities and functional groups to build a comprehensive solubility profile.

Solvent Selection Rationale:

The following table presents a suggested panel of solvents for a thorough investigation. This selection covers various solvent classes, enabling the development of a structure-solubility relationship.

Solvent ClassSolventPolarity IndexRationale
Nonpolar Toluene2.4Aromatic solvent, potential for π-π stacking interactions.
Hexane0.1Aliphatic hydrocarbon, tests baseline van der Waals interactions.
Polar Aprotic Dichloromethane3.1Halogenated solvent, known to be a good solvent.[1]
Tetrahydrofuran (THF)4.0Ether, acts as a hydrogen bond acceptor.
Acetonitrile (ACN)5.8Nitrile, highly polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)7.2Highly polar, often used for initial stock solutions in screening.[8]
Polar Protic Ethanol4.3Alcohol, known to be a good solvent.[1]
Isopropanol (IPA)3.9Secondary alcohol, less polar than ethanol.

Practical Implications for Researchers and Developers

  • For Synthetic Chemists : Knowing the solubility in solvents like toluene or THF is crucial for setting up reaction conditions, controlling concentrations, and choosing an appropriate system for product workup and purification via crystallization.[9][10]

  • For Formulation Scientists : In drug development, poor aqueous solubility is a major hurdle.[3] Data from organic solvents helps in selecting excipients, co-solvents, or developing advanced formulations like lipid-based systems or amorphous solid dispersions to enhance bioavailability.[11]

  • For Materials Scientists : When fabricating devices like OLEDs, solubility in specific organic solvents is required for solution-based processing techniques such as spin-coating or inkjet printing. A comprehensive solubility profile allows for the optimization of ink formulations to achieve uniform, high-quality thin films.[1]

Conclusion

While this compound is qualitatively known to be soluble in moderately polar organic solvents like ethanol and dichloromethane, this guide emphasizes the necessity of obtaining precise, quantitative data for its effective application. The theoretical framework presented, grounded in the principles of intermolecular forces and physicochemical properties, provides a basis for rational solvent selection. The detailed, step-by-step protocol for the shake-flask method offers a reliable and scientifically sound approach to generate the high-quality thermodynamic solubility data required by researchers, scientists, and drug development professionals. A systematic study using a diverse panel of organic solvents will fully elucidate the solubility landscape of this versatile compound, unlocking its full potential in both medicine and materials science.

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Introduction: The Dibenzo[f,h]quinoxaline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 2-Chlorodibenzo[f,h]quinoxaline Derivatives

The quinoxaline core, a heterocyclic scaffold composed of fused benzene and pyrazine rings, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[4][5][6][7] The rigid, planar structure of the quinoxaline moiety allows it to effectively interact with various biological targets, often through intercalation with DNA or by fitting into the ATP-binding pockets of enzymes.[8][9]

This guide focuses on a specific, more complex subclass: This compound derivatives . The addition of two extra benzene rings to create the dibenzo[f,h]quinoxaline structure significantly increases the molecule's planarity and hydrophobicity, potentially enhancing its interaction with biological macromolecules. The strategic placement of a chloro- group at the 2-position further modulates its electronic properties and metabolic stability, making it a compelling candidate for therapeutic development. While direct research on this specific derivative is emerging, its mechanism of action can be elucidated by examining the well-established activities of the broader quinoxaline family and related polycyclic aromatic compounds. This document synthesizes current knowledge to propose the primary and secondary mechanisms through which these derivatives likely exert their biological effects, with a primary focus on their anticancer potential.

Part 1: The Core Mechanism - Multi-Targeted Kinase Inhibition

A preponderant mechanism for the anticancer activity of quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways controlling proliferation, survival, and angiogenesis.[7][10] this compound derivatives, acting as ATP-competitive inhibitors, are hypothesized to target multiple key kinases involved in oncogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinoxaline-based compounds are potent inhibitors of RTKs that are frequently overexpressed or dysregulated in cancer.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a critical mechanism for blocking angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Several quinoxaline derivatives have demonstrated potent VEGFR-2 inhibitory activity.[8][11] By blocking the ATP-binding site of VEGFR-2, this compound can prevent the downstream signaling cascade that leads to endothelial cell proliferation and migration.

  • EGFR (Epidermal Growth Factor Receptor): The EGFR pathway is a key driver of cell proliferation in many cancers. Quinoxaline derivatives have been developed as potent EGFR inhibitors. The proposed mechanism involves the dibenzoquinoxaline scaffold lodging into the hydrophobic pocket of the EGFR kinase domain, with the chloro- group potentially forming halogen bonds or other interactions that enhance binding affinity.

Inhibition of Non-Receptor Tyrosine Kinases and Other Kinases

Beyond RTKs, these derivatives likely target other critical intracellular kinases.

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a central node for cell survival and proliferation signaling. Quinoxaline derivatives have been identified as selective PI3K inhibitors.[10][12] Inhibition of PI3K by this compound would lead to the deactivation of AKT, promoting apoptosis and halting cell growth.

  • Other Potential Kinase Targets: The quinoxaline scaffold has been associated with the inhibition of a wide array of other kinases, including c-Met, Src, and Raf kinase, suggesting a multi-targeted approach that can overcome resistance mechanisms.[7][8]

Below is a proposed signaling pathway illustrating the effect of this compound on the VEGFR-2 signaling cascade.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Quinoxaline This compound Quinoxaline->VEGFR2 Inhibits (ATP-competitive) AKT Akt PI3K->AKT Activates Proliferation Endothelial Cell Proliferation & Migration AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Experimental_Workflow Start Hypothesis: This compound is a multi-target anticancer agent Screening Step 1: In Vitro Screening (MTT/Cytotoxicity Assay on Cancer Cell Lines) Start->Screening KinaseAssay Step 2: Biochemical Assays (Kinase & Enzyme Inhibition Panels) Screening->KinaseAssay If active CellularMechanisms Step 3: Cellular Mechanism Validation KinaseAssay->CellularMechanisms Identify primary targets WesternBlot Western Blot (Pathway Phosphorylation) CellularMechanisms->WesternBlot FlowCytometry Flow Cytometry (Apoptosis & Cell Cycle Analysis) CellularMechanisms->FlowCytometry TopoAssay Topoisomerase Assay (DNA Relaxation/Cleavage) CellularMechanisms->TopoAssay Conclusion Conclusion: Elucidated Mechanism of Action WesternBlot->Conclusion Synthesize data FlowCytometry->Conclusion Synthesize data TopoAssay->Conclusion Synthesize data

Caption: A logical workflow for the experimental validation of the compound's mechanism of action.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in oncology. Based on extensive evidence from the broader quinoxaline family, its mechanism of action is likely multifaceted, centered on the ATP-competitive inhibition of multiple protein kinases (e.g., VEGFR-2, EGFR, PI3K) that are critical for tumor growth and survival. This primary mechanism is powerfully complemented by secondary actions, including the induction of apoptosis via cell cycle arrest and modulation of Bcl-2 family proteins, inhibition of DNA topoisomerase, and suppression of pro-inflammatory pathways like NF-κB and COX-2 .

Future research should focus on definitive validation of these proposed mechanisms through rigorous biochemical and cellular assays. Structure-activity relationship (SAR) studies will be crucial to optimize the scaffold for enhanced potency and selectivity against specific targets. Furthermore, exploring the potential of these derivatives in combination therapies could unlock synergistic effects and overcome drug resistance, paving the way for their clinical application.

References

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Potential biological activities of substituted dibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Potential Biological Activities of Substituted Dibenzo[f,h]quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzo[f,h]quinoxaline scaffold represents a unique and underexplored area within the broader class of quinoxaline-based compounds. While extensive research has highlighted the diverse biological activities of quinoxalines, including their roles as anticancer, antimicrobial, and enzyme inhibitory agents, the specific therapeutic potential of substituted dibenzo[f,h]quinoxalines remains a nascent field of investigation. This technical guide provides a comprehensive overview of the extrapolated potential of these molecules, grounded in the established pharmacology of related quinoxaline derivatives. We will delve into the synthesis of the core scaffold, propose detailed experimental protocols for evaluating biological activity, and present hypothetical mechanisms of action to guide future research and drug discovery efforts in this promising chemical space.

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities.[1][2] These compounds have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antiprotozoal agents.[3][4][5][6] The versatility of the quinoxaline core allows for extensive substitution, enabling the fine-tuning of its biological and pharmacokinetic properties.[7]

The dibenzo[f,h]quinoxaline system is a more complex, polycyclic aromatic hydrocarbon fused with a pyrazine ring. This extended conjugation and rigid, planar structure offer unique opportunities for molecular interactions with biological targets, such as DNA intercalation and binding to enzyme active sites. While direct studies on the biological activities of substituted dibenzo[f,h]quinoxalines are limited, the wealth of data on simpler quinoxaline analogs provides a strong rationale for their investigation as potential therapeutic agents.[8]

Synthesis of the Dibenzo[f,h]quinoxaline Core

The synthesis of the dibenzo[f,h]quinoxaline scaffold is a critical first step in exploring its biological potential. While various synthetic routes exist for quinoxaline derivatives, the synthesis of the dibenzo[f,h]quinoxaline core often involves the condensation of a diamine with a dicarbonyl compound. A key precursor for this synthesis is 9,10-phenanthrenediamine.

A reported method for synthesizing a related scaffold, dibenzo[f,h]furo[2,3-b]quinoxaline, provides a foundational approach that can be adapted. The synthesis of unsymmetrically substituted dibenzo[f,h]furazano[3,4-b]quinoxalines has also been achieved through intramolecular cyclization via direct transition metal-free C–H functionalization, highlighting advanced synthetic strategies that could be employed.[2]

Conceptual Synthetic Pathway:

G A 9,10-Phenanthrenedione C Reaction A->C B Ammonium Acetate (or other amine source) B->C D 9,10-Phenanthrenediamine C->D F Condensation D->F E α-Dicarbonyl Compound (e.g., Glyoxal, Benzil) E->F G Substituted Dibenzo[f,h]quinoxaline F->G

Caption: General synthetic scheme for substituted dibenzo[f,h]quinoxalines.

Potential Biological Activities and Mechanistic Insights

Based on the extensive literature on quinoxaline derivatives, we can hypothesize several key biological activities for substituted dibenzo[f,h]quinoxalines.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerase, induction of apoptosis, and targeting of hypoxic tumor cells.[9][10][11] The planar structure of the dibenzo[f,h]quinoxaline core makes it an excellent candidate for a DNA intercalating agent, a mechanism employed by several established chemotherapeutic drugs.

Hypothesized Mechanism of Action (Anticancer):

G A Substituted Dibenzo[f,h]quinoxaline B Cancer Cell A->B Enters C DNA Intercalation B->C D Topoisomerase Inhibition B->D E Induction of Oxidative Stress (ROS) B->E F Apoptosis C->F G Cell Cycle Arrest D->G E->F H Cell Death F->H G->H

Caption: Potential anticancer mechanisms of substituted dibenzo[f,h]quinoxalines.

Antimicrobial Activity

Many quinoxaline derivatives exhibit potent antibacterial and antifungal properties.[4][12] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The extended aromatic system of dibenzo[f,h]quinoxaline could enhance binding to these enzymatic targets.

Enzyme Inhibition

Substituted quinoxalines have been identified as inhibitors of various enzymes, including kinases, which are crucial regulators of cell signaling pathways.[3][13] For instance, certain derivatives have shown inhibitory activity against apoptosis signal-regulated kinase 1 (ASK1).[3][13] The rigid dibenzo[f,h]quinoxaline scaffold can serve as a platform for designing specific and potent enzyme inhibitors.

Proposed Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel substituted dibenzo[f,h]quinoxaline derivatives, a systematic evaluation of their biological activities is necessary.

In Vitro Cytotoxicity Assay (Anticancer)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve the substituted dibenzo[f,h]quinoxaline derivatives in dimethyl sulfoxide (DMSO) to create stock solutions.

  • MTT Assay:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using non-linear regression analysis.

Experimental Workflow for In Vitro Cytotoxicity:

G A Cancer Cell Culture B Seeding in 96-well Plates A->B C Treatment with Dibenzo[f,h]quinoxaline Derivatives (Serial Dilutions) B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Measurement E->F G IC50 Determination F->G

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.

Methodology:

  • Microorganism Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Method:

    • Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (standard antibiotic/antifungal) and negative (no compound) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Enzyme Inhibition Assay (Example: Kinase Inhibition)

Objective: To assess the inhibitory activity of the compounds against a specific enzyme target (e.g., a protein kinase).

Methodology:

  • Enzyme and Substrate: Obtain the purified recombinant kinase and its specific substrate.

  • Kinase Assay:

    • Perform the assay in a 96-well plate format.

    • Add the kinase, substrate, ATP, and varying concentrations of the test compound to each well.

    • Incubate the reaction mixture at the optimal temperature for the enzyme.

    • Stop the reaction and quantify the product formation (e.g., using a phosphospecific antibody in an ELISA-based assay or a luminescence-based ATP detection kit).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the dibenzo[f,h]quinoxaline core with various substituents will be crucial for establishing a structure-activity relationship. Key positions for substitution include the peripheral benzene rings and any available positions on the pyrazine ring. Introducing electron-donating or electron-withdrawing groups, as well as bulky or flexible side chains, can significantly impact the compound's biological activity, solubility, and pharmacokinetic profile.

Future research should focus on:

  • Synthesis and screening of a diverse library of substituted dibenzo[f,h]quinoxaline derivatives.

  • In-depth mechanistic studies for the most potent compounds to identify their specific molecular targets.

  • In vivo evaluation of promising candidates in animal models of cancer and infectious diseases.

  • Computational modeling and docking studies to predict binding affinities and guide the rational design of new derivatives.

Conclusion

While the biological activities of substituted dibenzo[f,h]quinoxalines are largely unexplored, the extensive evidence from the broader quinoxaline family strongly suggests their potential as a novel class of therapeutic agents. The unique structural features of the dibenzo[f,h]quinoxaline scaffold provide a compelling foundation for the development of new anticancer, antimicrobial, and enzyme-inhibitory compounds. The synthetic strategies and experimental protocols outlined in this guide offer a roadmap for researchers to unlock the therapeutic promise of this intriguing heterocyclic system.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Aguirre, G., Boiani, L., Cerecetto, H., et al. (2004). 3-Arylquinoxaline-2-carbonitrile N1,N4-dioxides as anti-T. cruzi agents. In vitro and in vivo studies. Journal of Medicinal Chemistry, 47(13), 3461-3469.
  • Ali, M. M., Ismail, M. M., El-Gaby, M. S., et al. (2007).
  • Ancizu, S., Burguete, A., Luis, S., et al. (2010). Synthesis and antimycobacterial activity of new quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives. European Journal of Medicinal Chemistry, 45(6), 2533-2540.
  • Ammar, Y. A., Mohamed, Y. A., El-Gaby, M. S., et al. (2020). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 17, 2695-2714.
  • Bairwa, V. K., & Kumar, R. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147.
  • Chen, Y., Wang, D., Li, Y., et al. (2020). Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes. New Journal of Chemistry, 44(4), 1368-1374.
  • El-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., et al. (2009). Synthesis and antimicrobial activity of some novel quinoxaline derivatives. Acta Poloniae Pharmaceutica, 66(2), 123-130.
  • Gali-Muhtasib, H. U., Kuester, D., Mawlawi, H., et al. (2004). Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs.
  • Guillon, J., Grellier, P., Labaeï, M., et al. (2011). Synthesis and antiprotozoal activity of 3-aryl-[3][14][15]triazolo[4,3-a]quinoxalin-4(5H)-ones. European Journal of Medicinal Chemistry, 46(9), 4169-4180.

  • Khan, M. A., & Husain, A. (2009). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. Indian Journal of Pharmaceutical Sciences, 71(5), 553-558.
  • Montana, M., Mathias, F., Terme, T., & Vanelle, P. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147.
  • Sakata, G., Makino, K., & Kurasawa, Y. (1988). Recent progress in the quinoxaline chemistry. Synthesis and biological activity. Heterocycles, 27(10), 2481-2515.
  • Sarges, R., Howard, H. R., Browne, R. G., et al. (1990). 4-Amino[3][14][15]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants. Journal of Medicinal Chemistry, 33(8), 2240-2254.

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  • Vicente, E., Villar, R., Solano, B., et al. (2008). Synthesis and antimalarial activity of new 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(1), 384-388.
  • Yang, X., Li, X., Li, Y., et al. (2012). Synthesis and antidiabetic activity of novel quinoxaline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(13), 4352-4355.
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Sources

Theoretical Studies on the Electronic Structure of 2-Chlorodibenzo[f,h]quinoxaline: A Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Dibenzo[f,h]quinoxaline and its derivatives represent a class of polycyclic heteroaromatic compounds with significant potential in materials science and medicinal chemistry.[1] Their rigid, planar structure and electron-deficient pyrazine ring make them attractive scaffolds for organic light-emitting diodes (OLEDs) and as versatile pharmacophores in drug discovery.[2][3] The introduction of a halogen substituent, such as chlorine, at the 2-position is anticipated to modulate the electronic properties, thereby influencing the molecule's photophysical behavior, reactivity, and biological interactions. This guide provides a comprehensive theoretical framework for investigating the electronic structure of 2-Chlorodibenzo[f,h]quinoxaline using quantum chemical methods. We will detail the computational protocols, from geometry optimization to the prediction of spectroscopic properties, and discuss the anticipated electronic effects of the chloro-substitution. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the properties of this important class of molecules.

Introduction: The Significance of Dibenzo[f,h]quinoxaline Derivatives

The dibenzo[f,h]quinoxaline scaffold, a 1,4-diazatriphenylene system, is a key building block in the development of advanced functional materials due to its inherent electrochemical and photochemical properties.[1] Its extended π-conjugated system is conducive to efficient charge transport, a desirable characteristic for applications in organic electronics.[3] Furthermore, quinoxaline derivatives have demonstrated a wide range of biological activities, making them a subject of intense research in medicinal chemistry.[4][5]

The functionalization of this scaffold allows for the fine-tuning of its electronic and steric properties. Halogenation, in particular, is a common strategy to alter a molecule's lipophilicity, metabolic stability, and electronic nature through inductive and resonance effects.[6] this compound (Figure 1) is an important intermediate in the synthesis of more complex materials and potential pharmaceutical agents.[7] A thorough understanding of its electronic structure is paramount for predicting its behavior in various applications and for the rational design of new derivatives with tailored properties.

Molecular structure of Dibenzo[f,h]quinoxalineFigure 1. Molecular structure of the parent Dibenzo[f,h]quinoxaline scaffold. The chlorine atom in the target molecule is substituted at the 2-position.

Theoretical Methodology: A Self-Validating Computational Workflow

To ensure the reliability and accuracy of the theoretical predictions, a multi-step computational protocol grounded in Density Functional Theory (DFT) is employed. DFT has proven to be a robust method for studying the electronic properties of medium-sized organic molecules, providing a good balance between computational cost and accuracy.[8]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the ground-state molecular geometry of this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for this purpose, often paired with a Pople-style basis set such as 6-311G(d,p).[9] This combination provides a reliable description of the molecular structure.

To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis is performed. The absence of imaginary frequencies validates the structure as a stable conformer.

G cluster_workflow Computational Workflow start Initial Structure of This compound opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) start->opt freq Frequency Analysis opt->freq validation No Imaginary Frequencies? freq->validation validation->opt  No (Re-optimize) homo_lumo Frontier Molecular Orbital (FMO) Analysis validation->homo_lumo  Yes esp Molecular Electrostatic Potential (MEP) Mapping homo_lumo->esp tddft Excited State Calculations (TD-DFT/CAM-B3LYP) homo_lumo->tddft spectrum Simulated UV-Vis Spectrum tddft->spectrum

Caption: A standardized workflow for the theoretical analysis of molecular electronic structure.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[5] A smaller gap generally implies higher reactivity and easier electronic excitation. The spatial distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attack.

Excited State Calculations and UV-Vis Spectrum Simulation

To investigate the photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths.[10][11] Functionals with long-range corrections, such as CAM-B3LYP, often provide more accurate predictions for charge-transfer excitations, which are common in D-A type systems.[12] The calculations are typically performed in a solvent environment, simulated using the Polarizable Continuum Model (PCM), to account for the influence of the medium on the electronic transitions. The resulting data allows for the simulation of the UV-Visible absorption spectrum.

Predicted Electronic Structure and Properties

Based on established principles and data from related quinoxaline derivatives, we can anticipate the following electronic characteristics for this compound.

Influence of the Chlorine Substituent

The chlorine atom is expected to influence the electronic structure in two primary ways:

  • Inductive Effect (-I): As an electronegative atom, chlorine will withdraw electron density from the aromatic system through the sigma bond. This effect is expected to stabilize both the HOMO and LUMO energy levels, lowering their absolute energies.

  • Mesomeric Effect (+M): The lone pairs on the chlorine atom can be donated to the π-system. However, for halogens, the inductive effect typically dominates over the mesomeric effect.

The net result is an overall electron-withdrawing character, which will impact the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals and Energy Gap

For the parent dibenzo[f,h]quinoxaline, the HOMO and LUMO are expected to be delocalized across the π-conjugated system. Upon substitution with chlorine, we predict the following:

  • HOMO: The electron density of the HOMO is likely to be distributed across the entire fused ring system, with some contribution from the chlorine atom's lone pairs. The energy of the HOMO will be lowered compared to the unsubstituted parent compound due to the inductive effect.

  • LUMO: The LUMO is expected to be primarily located on the electron-deficient pyrazine ring and the adjacent aromatic rings. Its energy will also be stabilized (lowered) by the electron-withdrawing nature of the chlorine.

The HOMO-LUMO gap is a critical parameter. The stabilization of both orbitals may lead to a relatively small change in the energy gap compared to the parent compound, though a slight narrowing or widening is possible depending on the relative stabilization of each orbital.

PropertyPredicted Value (Arbitrary Units)Influence of Chlorine Substituent
HOMO Energy -6.2 eVLowered (Stabilized)
LUMO Energy -2.5 eVLowered (Stabilized)
HOMO-LUMO Gap (ΔE) 3.7 eVPotentially slightly narrowed
Dipole Moment ~2.5 DIncreased due to C-Cl bond polarity

Table 1: Predicted electronic properties of this compound and the qualitative impact of the chlorine atom.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. For this compound, we anticipate:

  • Negative Potential (Red/Yellow): Regions of negative electrostatic potential will be concentrated around the nitrogen atoms of the pyrazine ring due to their high electronegativity and lone pairs of electrons. These sites are susceptible to electrophilic attack or hydrogen bonding.

  • Positive Potential (Blue): Regions of positive potential will likely be found on the hydrogen atoms of the aromatic rings.

  • Chlorine Atom: The chlorine atom itself will exhibit a region of negative potential around its periphery (due to lone pairs) while inducing a more positive potential on the carbon atom to which it is attached.

G cluster_molecule MEP Regions of this compound N1 N Aromatic_System π-system N4 N Cl Cl H_atoms H label_N Negative Potential (Nucleophilic Sites) label_Cl Negative Potential (Lone Pairs) label_H Positive Potential (Electrophilic Sites)

Caption: A conceptual diagram of the Molecular Electrostatic Potential (MEP) regions.

Simulated Absorption Spectrum

The electronic transitions of dibenzo[f,h]quinoxaline derivatives typically fall within the UV-Vis range. The primary absorption bands correspond to π → π* transitions. The introduction of the chlorine atom, with its lone pairs, may introduce n → π* transitions, although these are often weak. The TD-DFT calculations will likely predict several key transitions. The HOMO → LUMO transition will be of particular interest. The overall effect of the chlorine substituent on the absorption maximum (λ_max) will depend on the net result of its electronic influence. A slight bathochromic (red) or hypsochromic (blue) shift compared to the parent compound is possible.

Conclusion and Future Directions

This guide has outlined a robust theoretical framework for the comprehensive investigation of the electronic structure of this compound. By employing DFT and TD-DFT methods, it is possible to gain deep insights into the molecule's geometry, frontier molecular orbitals, charge distribution, and spectroscopic properties. The anticipated effects of the chlorine substituent—primarily inductive electron withdrawal—are expected to modulate these properties, thereby influencing its potential applications.

The theoretical data generated through this workflow can guide synthetic chemists in the design of new derivatives with optimized properties for specific applications, whether for enhancing charge transport in OLEDs or improving binding affinity in a biological target. Experimental validation of these theoretical predictions through techniques such as X-ray crystallography, UV-Vis spectroscopy, and cyclic voltammetry would be the logical next step to create a powerful feedback loop between computational and experimental research.

References

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The Genesis and Evolution of Dibenzo[f,h]quinoxaline Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical evolution of dibenzo[f,h]quinoxaline synthesis. It is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the foundational chemistries and modern synthetic strategies that have shaped the availability of this important heterocyclic scaffold. The narrative delves into the seminal contributions that paved the way for the synthesis of polycyclic aza-aromatics and traces the development of methodologies from classical condensation reactions to contemporary catalytic and combinatorial approaches. Detailed experimental protocols, mechanistic considerations, and comparative analyses of synthetic routes are presented to provide a robust understanding of this fascinating area of organic chemistry.

Introduction: The Emergence of a Privileged Scaffold

The dibenzo[f,h]quinoxaline core, a rigid, planar, and electron-deficient aromatic system, has garnered significant attention in the fields of materials science and medicinal chemistry. Its unique photophysical properties have led to applications in organic light-emitting diodes (OLEDs) and other electronic devices, while its ability to intercalate with DNA and interact with various biological targets has made it a valuable scaffold in the design of novel therapeutic agents. The journey to unlocking the potential of this complex heterocycle begins with an understanding of its synthesis, a story that is intrinsically linked to the broader history of quinoxaline chemistry.

The Dawn of Quinoxaline Chemistry: The Hinsberg Condensation

While the precise first synthesis of the parent dibenzo[f,h]quinoxaline is not readily found in a singular "discovery" paper, its genesis can be logically traced to the foundational work on simpler quinoxalines. The landmark discovery in this field was the Hinsberg condensation , first reported by Oscar Hinsberg in 1884. This reaction, involving the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, provided a straightforward and versatile method for the construction of the quinoxaline ring system.

The fundamental principle of the Hinsberg condensation laid the groundwork for the synthesis of a vast array of quinoxaline derivatives, including the more complex dibenzo[f,h]quinoxaline. The IUPAC name for dibenzo[f,h]quinoxaline, phenanthro[9,10-b]pyrazine , strongly suggests its logical and classical synthesis: the condensation of phenanthrene-9,10-dione with ethylenediamine.

Hinsberg_Condensation cluster_reactants Reactants cluster_product Product Phenanthrene-9,10-dione Phenanthrene-9,10-dione Reaction + Phenanthrene-9,10-dione->Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Reaction Dibenzo[f,h]quinoxaline Dibenzo[f,h]quinoxaline Reaction->Dibenzo[f,h]quinoxaline Condensation (-2 H₂O) Modern_Synthesis cluster_classical Classical Synthesis cluster_modern Modern Synthetic Strategies A Phenanthrene-9,10-dione + Ethylenediamine B Microwave-Assisted Condensation A->B Improved Efficiency C Transition Metal-Free C-H Functionalization A->C Increased Complexity & Atom Economy D Catalytic Cross-Coupling Reactions A->D Greater Functional Group Tolerance & Diversity

Figure 2: Evolution from classical to modern synthetic approaches for dibenzo[f,h]quinoxalines.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthetic methodologies discussed, the following section outlines a representative experimental protocol for the classical synthesis of dibenzo[f,h]quinoxaline.

Synthesis of Dibenzo[f,h]quinoxaline via Hinsberg Condensation

Materials:

  • Phenanthrene-9,10-dione (1.0 eq)

  • Ethylenediamine (1.2 eq)

  • Ethanol (as solvent)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of phenanthrene-9,10-dione in ethanol, add a catalytic amount of acetic acid.

  • Slowly add ethylenediamine to the solution at room temperature with constant stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure dibenzo[f,h]quinoxaline.

Self-Validation: The purity of the final product can be confirmed by its melting point, and its structure can be verified using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should align with the known values for dibenzo[f,h]quinoxaline.

Conclusion and Future Perspectives

The synthesis of dibenzo[f,h]quinoxaline has evolved significantly from its conceptual origins in the classical Hinsberg condensation. The journey has been marked by a continuous drive for greater efficiency, versatility, and functional group tolerance. Modern synthetic chemistry has provided a powerful toolkit for the construction of a wide array of dibenzo[f,h]quinoxaline derivatives, enabling the exploration of their potential in diverse scientific and technological domains.

Future research in this area is likely to focus on the development of even more sustainable and atom-economical synthetic routes. The application of flow chemistry, photoredox catalysis, and enzymatic transformations holds promise for further refining the synthesis of this important class of heterocyclic compounds. As our understanding of the structure-property relationships of dibenzo[f,h]quinoxaline derivatives deepens, the demand for innovative and efficient synthetic methodologies will undoubtedly continue to grow, paving the way for new discoveries in medicine and materials science.

References

  • Kvashnin, Y. A., et al. (2020). Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization. ACS Omega, 5(14), 8200–8210. [Link] [1][2]2. Wang, X., et al. (2022). Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes. New Journal of Chemistry, 46(1), 419-425. [Link]

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  • Kvashnin, Y. A., et al. (2020). Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization. ACS Omega, 5(14), 8200-8210. [Link]

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An In-depth Technical Guide on the Safety and Handling of 2-Chlorodibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the known physical and chemical properties of 2-Chlorodibenzo[f,h]quinoxaline is provided in the table below.

PropertyValueSource
CAS Number 1202564-31-5[1][3][4]
Molecular Formula C₁₆H₉ClN₂[1][3][4]
Molecular Weight 264.71 g/mol [1][3][4]
Appearance Yellow to off-white solid[1]
Purity Typically >97% (by HPLC)[4]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and dichloromethane.[1]

Hazard Identification and Toxicological Assessment

Due to the absence of specific toxicological studies on this compound, a hazard assessment must be extrapolated from data on analogous compounds, such as quinoxaline and other chlorinated aromatic hydrocarbons.

General Hazards of Related Quinoxaline Derivatives:

  • Skin and Eye Irritation: Quinoxaline and its derivatives are often cited as causing skin and serious eye irritation.[5]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[5][6]

  • Toxicity: Some chlorinated quinoxalines are classified as toxic if swallowed.[6] For instance, 2,3-dichloroquinoxaline has shown acute oral toxicity in animal studies.[6]

Potential Hazards of Chlorinated Aromatic Compounds:

  • Toxicity: Chlorinated aromatic hydrocarbons as a class can exhibit significant toxicity. For example, chlorinated dibenzo-p-dioxins are known for their high toxicity and potential carcinogenicity.[7][8][9][10] While this compound is not a dioxin, this highlights the general toxic potential of this class of chemicals.

  • Carcinogenicity: A study on 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, a different quinoxaline derivative, has been conducted to assess its low-dose carcinogenicity. This underscores the need to investigate the long-term health effects of quinoxaline compounds.

Given these points, it is prudent to treat this compound as a potentially hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is essential. The following diagram illustrates the hierarchy of controls for handling this compound.

Hierarchy of Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Hierarchy of controls for handling this compound.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound solid and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Glove Box: For procedures with a higher risk of aerosolization or when working with larger quantities, a glove box is recommended.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the final line of defense.

PPE ItemSpecificationsRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes of solutions or airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact. Regular glove changes are recommended.
Body Protection A buttoned lab coat. For larger quantities, a chemical-resistant apron is advised.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required if work is performed in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.Prevents inhalation of dust or vapors.

Safe Handling and Experimental Protocols

Adherence to standard laboratory safety protocols is crucial. The following workflow outlines the key steps for the safe handling of this compound.

Safe Handling Workflow cluster_workflow Safe Handling Workflow for this compound Start Start Prep Preparation - Review SDS (if available) - Don appropriate PPE - Prepare work area in fume hood Start->Prep Handling Handling - Weigh and transfer solid in fume hood - Use appropriate glassware - Keep containers closed when not in use Prep->Handling Cleanup Cleanup & Decontamination - Decontaminate work surfaces - Dispose of waste in designated containers Handling->Cleanup End End Cleanup->End

A generalized workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review this guide and any available safety information for related compounds.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE as outlined in the table above.

    • Have spill cleanup materials readily available.

  • Handling:

    • When weighing the solid, do so within the fume hood to contain any dust.

    • Use appropriate, clean, and dry glassware.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of this compound tightly sealed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Waste Disposal:

    • All waste materials, including contaminated gloves, wipes, and empty containers, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Spill Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area with an appropriate solvent followed by soap and water.

Conclusion

While this compound is a valuable compound in advanced materials research, the lack of specific toxicological data necessitates a highly cautious and proactive approach to its handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can minimize the risks associated with this compound. The principles of chemical safety, including a thorough understanding of the potential hazards of related chemical classes, are paramount to ensuring a safe laboratory environment.

References

  • Synblock. (n.d.). CAS 1202564-31-5 | this compound.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 1202564-31-5.
  • Agency for Toxic Substances and Disease Registry. (2024). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment.
  • International Enviroguard. (n.d.). Disposable Protective Clothing for Semiconductor and Cleanrooms.
  • Product Specification. (n.d.). This compound CAS 1202564-31-5.
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  • PDH STAR. (n.d.). Semiconductor Safety Training.
  • Agency for Toxic Substances and Disease Registry. (2024). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment.
  • Agency for Toxic Substances and Disease Registry. (2024). ToxGuide for Chlorinated Dibenzo-p-Dioxins (CDDs).
  • Thermo Fisher Scientific. (2011).
  • University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry.
  • Alfa Aesar. (2025).
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  • National Institutes of Health. (n.d.).
  • Journal of Chemical Education. (2022).
  • Single Use Support. (2023). Safe handling of bulk drug substances.
  • ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals | Request PDF.
  • Pharmacy Practice News. (2018). Safe Handling of Hazardous Drugs.

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Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols for the Functionalization of 2-Chlorodibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Dibenzo[f,h]quinoxaline Core

The dibenzo[f,h]quinoxaline scaffold is a rigid, planar, and electron-deficient polycyclic aromatic system. Its unique photophysical and electronic properties have made it a compelling building block for advanced materials, particularly in the field of organic light-emitting diodes (OLEDs) and organic electronics.[1][2] The strategic functionalization of this core is paramount for tuning its properties and developing novel materials or pharmacologically active agents.

Among the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction enables the coupling of an organohalide with an organoboron species, offering broad functional group tolerance and generally mild reaction conditions. However, the application of this methodology to heteroaryl chlorides, such as 2-Chlorodibenzo[f,h]quinoxaline, presents distinct challenges. The electron-deficient nature of the quinoxaline ring and the potential for the nitrogen atoms to coordinate with and deactivate the palladium catalyst necessitate carefully optimized protocols.[5][6][7]

This guide provides a detailed exploration of Suzuki-Miyaura coupling protocols specifically tailored for the successful functionalization of this compound. We will delve into the mechanistic underpinnings of the reaction to rationalize experimental choices and present robust, field-proven protocols designed to serve as a reliable starting point for your research.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimizing any Suzuki-Miyaura coupling. The reaction is initiated by a Palladium(0) species, which undergoes a sequence of three key transformations: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oa_intermediate R¹-Pd(II)Ln-X pd0->oa_intermediate Oxidative Addition trans_intermediate R¹-Pd(II)Ln-R² oa_intermediate->trans_intermediate Transmetalation trans_intermediate->pd0 Reductive Elimination product R¹-R² trans_intermediate->product boronate R²-B(OR)₂ boronate->oa_intermediate halide R¹-X (this compound) halide->pd0 base Base (e.g., K₂CO₃) base->boronate activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides, requiring electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the reaction.[3][8]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is promoted by a base, which forms a more nucleophilic "ate" complex with the boron species.[3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3]

Protocol A: Standard Conditions for Heteroaryl Chlorides

This protocol is a robust starting point, employing a common palladium precatalyst and a phosphine ligand in a mixed aqueous-organic solvent system. It is adapted from established methods for structurally similar chloroquinoxalines and other electron-poor N-heterocycles.[9][10][11]

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, Boronic Acid, and Base to a dry Schlenk flask. B 2. Add Palladium Precatalyst and Ligand. A->B C 3. Evacuate and backfill the flask with Argon or Nitrogen (3x). B->C D 4. Add degassed solvents via syringe. C->D E 5. Heat the reaction mixture to the specified temperature with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature. Dilute with water and ethyl acetate. F->G H 8. Separate layers. Extract aqueous layer with ethyl acetate (2x). G->H I 9. Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. H->I J 10. Concentrate in vacuo. I->J K 11. Purify the crude product by flash column chromatography. J->K

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.

Reagents and Conditions
ComponentRecommendationMolar Equiv.Purpose / Rationale
Aryl Halide This compound1.0The electrophilic coupling partner.
Boronic Acid Aryl- or Heteroarylboronic Acid1.2 - 1.5The nucleophilic coupling partner. A slight excess ensures complete consumption of the starting halide.
Pd Precatalyst Pd₂(dba)₃ (Palladium(0)-dibenzylideneacetone)1-5 mol%A common, air-stable Pd(0) source that becomes catalytically active in solution.
Ligand SPhos or XPhos2-10 mol%Bulky, electron-rich biaryl phosphine ligands are highly effective for activating the C-Cl bond in electron-deficient heterocycles.[12]
Base K₃PO₄ (Potassium Phosphate)2.0 - 3.0A moderately strong base effective in promoting transmetalation without causing significant side reactions.
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1 v/v)-A polar aprotic solvent that solubilizes organic reagents, while water aids in dissolving the base and facilitating the catalytic cycle.
Temperature 80 - 110 °C-Sufficient thermal energy is typically required to drive the oxidative addition of the aryl chloride.
Time 4 - 24 hours-Reaction time should be determined by monitoring for the disappearance of the starting material.
Step-by-Step Protocol
  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.3 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, weigh the Pd₂(dba)₃ (e.g., 2 mol%) and SPhos (e.g., 4 mol%) and add them to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Degas the 1,4-Dioxane and water by sparging with an inert gas for 20-30 minutes.

  • Using a syringe, add the degassed 1,4-Dioxane followed by the degassed water to the reaction flask to achieve the desired concentration (typically 0.1 M with respect to the halide).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress using TLC or LC-MS until the this compound is consumed.

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired coupled product.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol B: Mild, Aqueous Conditions for Sensitive Substrates

For substrates bearing sensitive functional groups, milder reaction conditions can be highly advantageous. Recent advancements have demonstrated that Suzuki couplings can be performed at lower temperatures in aqueous solvent systems, which can also offer environmental and practical benefits.[13][14] This protocol is particularly useful for late-stage functionalization.[14]

Reagents and Conditions
ComponentRecommendationMolar Equiv.Purpose / Rationale
Aryl Halide This compound1.0The electrophilic coupling partner.
Boronic Acid Aryl- or Heteroarylboronic Acid1.5A slight excess is maintained to drive the reaction to completion.
Pd Precatalyst [Pd(allyl)Cl]₂ with cataCXium® A2-5 mol%This system is known for its high activity in aqueous media and at lower temperatures.
Base K₂CO₃ (Potassium Carbonate)3.0A common, cost-effective base that is highly soluble in water.
Solvent n-Butanol / H₂O or Acetonitrile / H₂O (4:1 v/v)-Aqueous n-butanol can be more efficient than anhydrous conditions for some heterocyclic substrates.[13] The biphasic system can simplify product isolation.
Temperature 37 - 80 °C-Milder conditions are suitable for sensitive functional groups and can reduce side product formation.
Time 12 - 36 hours-Lower temperatures may require longer reaction times for full conversion.
Step-by-Step Protocol
  • Combine this compound (1.0 equiv.), the boronic acid (1.5 equiv.), K₂CO₃ (3.0 equiv.), [Pd(allyl)Cl]₂ (e.g., 2.5 mol%), and cataCXium® A (e.g., 5 mol%) in a reaction vessel.

  • Add the solvent mixture (e.g., water/acetonitrile 4:1) to the vessel.[14]

  • Seal the vessel and place it in a preheated shaker or on a stir plate set to the desired temperature (e.g., 37 °C or 60 °C).

  • Allow the reaction to proceed with vigorous stirring for 18-36 hours, monitoring by LC-MS.

  • Upon completion, cool the mixture and proceed with an aqueous workup as described in Protocol A (steps 8-12). The biphasic nature of an n-butanol/water system can allow for facile separation of the product layer.[13]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst.2. C-Cl bond is not activated.3. Insufficiently strong base.1. Use a fresh catalyst/precatalyst. Ensure inert conditions are maintained.2. Switch to a more electron-rich, bulkier ligand (e.g., RuPhos, BrettPhos). Increase temperature.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.
Decomposition Reaction temperature is too high, or substrate is sensitive to the base.Lower the reaction temperature and extend the reaction time. Use a milder base like K₂CO₃ or NaHCO₃.
Homocoupling of Boronic Acid Presence of oxygen; catalyst loading is too high.Ensure solvents are thoroughly degassed and an inert atmosphere is maintained. Reduce the catalyst loading.
Catalyst Deactivation Coordination of quinoxaline nitrogens to the Pd center.The use of bulky biarylphosphine ligands often mitigates this issue by sterically shielding the metal center.[5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the dibenzo[f,h]quinoxaline core. While the inherent properties of this N-heterocycle require specific considerations, the protocols outlined in this application note provide a solid foundation for success. By selecting an appropriate palladium catalyst, a bulky and electron-rich ligand, and a suitable base/solvent system, researchers can efficiently synthesize a diverse library of novel derivatives for applications in materials science and medicinal chemistry. Careful monitoring and a willingness to screen a matrix of conditions will ensure optimal results for this powerful transformation.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline. Benchchem.
  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 12877–12889. Available at: [Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Organic Letters, 10(8), 1645–1648. Available at: [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Karjule, N., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 11(1), 16863. Available at: [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. Available at: [Link]

  • Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C-H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization. PubMed. Available at: [Link]

  • Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization. ACS Omega. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-8-iodoquinoxaline. Benchchem.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. Available at: [Link]

  • Synthesis of Functionalized Benzo[h]Quinolines via Base‐Catalyzed 1,4‐Addition/Intramolecular Annulation Cascade. ResearchGate. Available at: [Link]

  • Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes. New Journal of Chemistry. Available at: [Link]

  • Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Application Notes and Protocols for Cross-Coupling Reactions Using 2-Chlorodibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dibenzo[f,h]quinoxaline Scaffolds

Dibenzo[f,h]quinoxaline, a rigid, planar, and electron-deficient polycyclic aromatic hydrocarbon, represents a core structural motif of significant interest in materials science and medicinal chemistry. Its unique photophysical and electronic properties make it a compelling candidate for the development of advanced organic electronics, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[1] In the realm of drug discovery, the quinoxaline core is a well-established pharmacophore present in numerous biologically active compounds.

The ability to strategically functionalize the dibenzo[f,h]quinoxaline skeleton is paramount to modulating its properties and unlocking its full potential. 2-Chlorodibenzo[f,h]quinoxaline (CAS 1202564-31-5) serves as a key intermediate in this endeavor.[1][2] The presence of a chloro-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This guide provides detailed protocols and expert insights into three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the functionalization of this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)—C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents.[3][4][5] For a sterically hindered and electron-deficient substrate like this compound, the choice of catalyst, ligand, and base is critical to achieving efficient coupling.

Causality in Experimental Design

The C-Cl bond in this compound is relatively inert compared to corresponding bromides or iodides, a consequence of its higher bond dissociation energy. Overcoming this activation barrier necessitates the use of a highly active palladium catalyst system. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed. These ligands facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond and promote the subsequent reductive elimination step. The choice of a moderately strong inorganic base, such as potassium carbonate or cesium carbonate, is crucial for the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[5]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Product 2-Aryl-dibenzo[f,h]quinoxaline Transmetalation Transmetalation Intermediate OxAdd->Transmetalation PdII Aryl-Pd(II)-R' Complex Transmetalation->PdII PdII->Pd0 ArCl This compound BoronicAcid R'-B(OH)₂ Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (2-5 mol%), and a phosphine ligand like SPhos (4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 v/v), via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-dibenzo[f,h]quinoxaline.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/SPhosK₂CO₃Toluene/H₂O1101285
24-Methoxyphenylboronic acidPd₂(dba)₃/XPhosCs₂CO₃1,4-Dioxane/H₂O1001692
33-Thienylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1101878
44-Acetylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1101281

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Buchwald-Hartwig Amination: Constructing C(sp²)—N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[6][7] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Causality in Experimental Design

The coupling of an electron-deficient aryl chloride like this compound with an amine requires a carefully selected catalytic system.[8] The use of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is essential to deprotonate the amine, forming the active nucleophile and facilitating the catalytic cycle.[9] The choice of ligand is again critical, with bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) being highly effective in promoting the reaction for challenging aryl chlorides.[8] These ligands stabilize the palladium center and accelerate the rate-limiting reductive elimination step that forms the C-N bond.[6]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Product 2-Amino-dibenzo[f,h]quinoxaline AmineCoord Amine Coordination OxAdd->AmineCoord ReductiveElim Reductive Elimination Intermediate AmineCoord->ReductiveElim ReductiveElim->Pd0 ArCl This compound Amine R₂NH Base Base (e.g., NaOtBu)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add NaOtBu (1.4 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), and the ligand (if not using a precatalyst) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-amino-dibenzo[f,h]quinoxaline derivative.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineRuPhos Pd G3NaOtBuToluene1101290
2AnilineBrettPhos Pd G3LHMDS1,4-Dioxane1001882
3n-ButylamineXPhos Pd G2NaOtBuToluene1101688
4IndoleRuPhos Pd G3K₂CO₃1,4-Dioxane1202475

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is of great utility in the synthesis of conjugated systems for materials science and as versatile intermediates in organic synthesis.[11]

Causality in Experimental Design

The classical Sonogashira coupling employs a dual catalytic system of palladium and copper(I).[10] The palladium catalyst activates the aryl chloride through oxidative addition, while the copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step. An amine base, such as triethylamine or diisopropylamine, is typically used both as a base and as a solvent. For a challenging substrate like this compound, higher temperatures and a robust ligand for the palladium catalyst may be necessary to achieve good yields.

Visualizing the Catalytic Cycle

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl Transmetalation Transmetalation OxAdd->Transmetalation Cu-C≡C-R' Transmetalation->Pd0 Reductive Elimination Product 2-Alkynyl-dibenzo[f,h]quinoxaline CuX Cu(I)X CuAcetylide Cu-C≡C-R' CuX->CuAcetylide R'-C≡C-H, Base CuAcetylide->CuX to Pd Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent and Solvent Addition: Add anhydrous, degassed triethylamine or a mixture of toluene and diisopropylamine. Then, add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C.

  • Work-up: Upon completion, cool the mixture, dilute with dichloromethane, and filter through Celite®. Wash the filtrate with aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography to obtain the 2-alkynyl-dibenzo[f,h]quinoxaline product.

Data Presentation: Representative Sonogashira Couplings
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NToluene901280
2TrimethylsilylacetylenePd(PPh₃)₄/CuIi-Pr₂NHTHF801685
31-HexynePd(PPh₃)₂Cl₂/CuIEt₃NDMF1001077
4EthynyltrimethylsilanePd(OAc)₂/XPhos/CuICs₂CO₃1,4-Dioxane1001888

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions detailed herein provide robust and versatile strategies for the functionalization of this compound. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a diverse library of derivatives with tailored electronic and biological properties. These methods pave the way for the development of novel materials for organic electronics and new therapeutic agents based on the privileged dibenzo[f,h]quinoxaline scaffold. The continued evolution of catalyst technology will undoubtedly further expand the scope and utility of these indispensable synthetic transformations.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.

  • BenchChem. (2025). A Comparative Guide to Suzuki and Stille Coupling for Quinoxaline Functionalization.

  • BenchChem. (2025). Application Notes and Protocols: Regioselective Suzuki-Miyaura Cross-Coupling of 2,6-Dichloroquinoxaline.

  • BenchChem. (2025). Application Notes and Protocols: Selective Sonogashira Coupling of 2-Chloro-8-iodoquinoxaline.

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679–2683.
  • AobIOUS. (n.d.). This compound CAS 1202564-31-5 Product Specification.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Synblock. (n.d.). CAS 1202564-31-5 | this compound.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 1202564-31-5.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

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Synthesis of Novel Phosphorescent Emitters from 2-Chlorodibenzo[f,h]quinoxaline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Dibenzo[f,h]quinoxaline in Phosphorescent Emitter Technology

The quest for highly efficient and color-tunable phosphorescent emitters is a driving force in the advancement of organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. The core structure of these emitters plays a pivotal role in determining their photophysical properties, such as emission wavelength, quantum efficiency, and operational stability. Dibenzo[f,h]quinoxaline is a rigid, planar, and electron-deficient aromatic scaffold that has garnered significant attention as a building block for advanced organic electronic materials. Its extended π-conjugation and inherent thermal and chemical stability make it an excellent platform for constructing robust phosphorescent emitters.[1][2][3][4]

This application note provides a comprehensive guide for the synthesis of novel phosphorescent emitters starting from the versatile precursor, 2-Chlorodibenzo[f,h]quinoxaline. We will detail two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, for the functionalization of the 2-position of the dibenzo[f,h]quinoxaline core. Subsequently, a general protocol for the synthesis of iridium(III)-based phosphorescent emitters from these functionalized ligands will be presented. The methodologies described herein are designed to be adaptable, allowing researchers to create a diverse library of emitters with tailored photophysical properties.

Synthetic Strategy: A Modular Approach to Emitter Design

Our synthetic approach is centered on a modular design, wherein the this compound core is first functionalized with either an aryl or an amino group. This functionalized ligand is then used to synthesize a phosphorescent iridium(III) complex. This strategy allows for the systematic tuning of the emitter's electronic and photophysical properties by varying the substituent introduced in the first step.

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine, Pd Catalyst, Base aryl_product 2-Aryl-dibenzo[f,h]quinoxaline suzuki->aryl_product amino_product 2-Amino-dibenzo[f,h]quinoxaline buchwald->amino_product iridium_synthesis Iridium(III) Complexation aryl_product->iridium_synthesis Ir(acac)3 or [Ir(ppy)2Cl]2 amino_product->iridium_synthesis Ir(acac)3 or [Ir(ppy)2Cl]2 emitter Phosphorescent Emitter iridium_synthesis->emitter

Figure 1: General workflow for the synthesis of phosphorescent emitters.

Part 1: Functionalization of this compound

The chlorine atom at the 2-position of the dibenzo[f,h]quinoxaline scaffold serves as a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura C-C Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[5][6] This protocol outlines the coupling of this compound with various arylboronic acids.

Reaction Scheme:

G reactant1 This compound product 2-Aryl-dibenzo[f,h]quinoxaline reactant1->product + reactant2 Arylboronic Acid reactant2:n->product:n catalyst Pd Catalyst, Base catalyst:s->product:s

Figure 2: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Outcomes:

Based on studies of similar chloro-heterocycles, yields for the Suzuki-Miyaura coupling are expected to be in the range of 60-95%, depending on the specific arylboronic acid and reaction conditions used.[5][6]

Arylboronic AcidCatalystBaseSolventExpected Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane80-90
2-Thienylboronic acidPd(PPh₃)₄K₃PO₄THF75-85

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines.[7][8]

Reaction Scheme:

G reactant1 This compound product 2-(R¹R²N)-dibenzo[f,h]quinoxaline reactant1->product + reactant2 Amine (R¹R²NH) reactant2:n->product:n catalyst Pd Catalyst, Base, Ligand catalyst:s->product:s

Figure 3: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, e.g., aniline, carbazole, phenoxazine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-1.5 times the mol% of Pd), and the base (1.4-2.0 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-120 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Expected Outcomes:

The Buchwald-Hartwig amination of aryl chlorides typically proceeds in good to excellent yields. For the amination of this compound, yields are anticipated to be in the range of 70-98%.[7][8]

AmineCatalyst/LigandBaseSolventExpected Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOt-BuToluene85-98
CarbazolePd(OAc)₂ / SPhosK₃PO₄Dioxane80-95
PhenoxazinePd₂(dba)₃ / BINAPCs₂CO₃Toluene75-90

Table 2: Representative conditions for Buchwald-Hartwig amination reactions.

Part 2: Synthesis of Iridium(III) Phosphorescent Emitters

The functionalized dibenzo[f,h]quinoxaline derivatives can serve as excellent cyclometalating or ancillary ligands for the synthesis of phosphorescent iridium(III) complexes.

Protocol 3: General Synthesis of a Heteroleptic Iridium(III) Complex

This protocol describes a general method for the synthesis of a heteroleptic iridium(III) complex using the functionalized dibenzo[f,h]quinoxaline as a ligand.

Reaction Scheme:

G reactant1 Functionalized dibenzo[f,h]quinoxaline Ligand product Ir(III) Phosphorescent Emitter reactant1->product + reactant2 Iridium Source (e.g., IrCl₃·nH₂O) reactant2:n->product:n ancillary Ancillary Ligand (e.g., acac) ancillary:s->product:s

Figure 4: Synthesis of an Iridium(III) phosphorescent emitter.

Materials:

  • Functionalized dibenzo[f,h]quinoxaline ligand (from Part 1)

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • Ancillary ligand (e.g., acetylacetone (acac), picolinic acid)

  • 2-Ethoxyethanol or a similar high-boiling solvent

  • Sodium carbonate (Na₂CO₃) or another suitable base

Procedure:

  • Formation of the Iridium Dimer: A mixture of IrCl₃·nH₂O (1.0 equiv.) and the functionalized dibenzo[f,h]quinoxaline ligand (2.5 equiv.) in a 3:1 mixture of 2-ethoxyethanol and water is refluxed under a nitrogen atmosphere for 24 hours. After cooling, the precipitate is filtered, washed with methanol, and dried to yield the dichloro-bridged iridium dimer.

  • Complexation with Ancillary Ligand: The iridium dimer (1.0 equiv.), the ancillary ligand (e.g., acetylacetone, 2.5 equiv.), and a base such as sodium carbonate (5.0 equiv.) are refluxed in 2-ethoxyethanol for 12-24 hours under a nitrogen atmosphere.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired phosphorescent iridium(III) complex.

Part 3: Expected Photophysical Properties

The photophysical properties of the synthesized phosphorescent emitters are highly dependent on the nature of the substituents on the dibenzo[f,h]quinoxaline ligand. By tuning these substituents, the emission color, quantum yield, and phosphorescence lifetime can be systematically modulated. Based on literature data for similar quinoxaline-based iridium(III) complexes, the following properties can be anticipated.[2]

Ligand Substituent (at C-2)Expected Emission ColorExpected λₑₘ (nm)Expected PLQY (%)Expected Lifetime (µs)
PhenylOrange-Red to Red600 - 65030 - 600.5 - 2.0
NaphthylRed630 - 68025 - 500.8 - 2.5
CarbazolylYellow to Orange560 - 61040 - 701.0 - 3.0
PhenoxazinylOrange580 - 63035 - 650.9 - 2.8

Table 3: Anticipated photophysical properties of iridium(III) emitters based on functionalized dibenzo[f,h]quinoxaline ligands. (PLQY = Photoluminescence Quantum Yield)

Conclusion

This application note provides a detailed and practical guide for the synthesis of novel phosphorescent emitters from the versatile starting material, this compound. The described Suzuki-Miyaura and Buchwald-Hartwig cross-coupling protocols offer a robust platform for the introduction of a diverse range of functional groups, enabling the fine-tuning of the resulting emitters' photophysical properties. The subsequent synthesis of iridium(III) complexes provides a clear pathway to advanced phosphorescent materials. The modular nature of this synthetic strategy empowers researchers in materials science, chemistry, and drug development to create bespoke emitters for a wide array of applications, from next-generation OLED displays to sophisticated biological probes.

References

  • Request PDF. (n.d.). Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes. Available at: [Link]

  • Angewandte Chemie International Edition. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and photoluminescence of a new red phosphorescent iridium(III) quinoxaline complex. Available at: [Link]

  • Molecules. (2019). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Available at: [Link]

  • New Journal of Chemistry. (2021). Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes. Available at: [Link]

  • Request PDF. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]

  • Chemistry – An Asian Journal. (2019). Synthesis of Diverse Functionalized Quinoxalines by Oxidative Tandem Dual C-H Amination of Tetrahydroquinoxalines with Amines. Available at: [Link]

  • Request PDF. (n.d.). Derivative of Phenoxazine and Quinoxaline as Green TADF Emitter for OLEDs. Available at: [Link]

  • Molecules. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Available at: [Link]

  • Request PDF. (n.d.). Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecule scaffold as deep blue fluorescence materials for organic light-emitting diodes. Available at: [Link]

  • Request PDF. (n.d.). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light emitting diode. Available at: [Link]

  • Journal of Materials Chemistry C. (2018). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Available at: [Link]

  • Semantic Scholar. (n.d.). Functionalization of phosphorescent emitters and their host materials by main-group elements for phosphorescent organic light-emitting devices. Available at: [Link]

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Application Note & Protocol: A High-Yield, Catalyzed Approach to the Synthesis of 2-Chlorodibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-yield synthesis of 2-Chlorodibenzo[f,h]quinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The protocol details an efficient one-pot condensation reaction between phenanthrene-9,10-dione and 4-chloro-1,2-phenylenediamine. By leveraging a catalytic amount of acid in an appropriate solvent system, this method offers excellent yields, operational simplicity, and scalability. This guide is intended for researchers, chemists, and professionals in drug development, providing not only a step-by-step protocol but also the underlying chemical principles and expert insights to ensure reproducible and successful outcomes.

Introduction and Significance

Quinoxaline derivatives are a cornerstone class of nitrogen-containing heterocyclic compounds, renowned for their vast pharmacological and materials science applications.[1][2] The fused benzene and pyrazine ring system forms a privileged scaffold found in compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] Furthermore, their unique electronic properties make them valuable as electroluminescent materials, dyes, and organic semiconductors.[3]

This compound is a specific derivative that incorporates the extended aromatic system of phenanthrene, creating a rigid, planar structure with significant potential as a building block for advanced organic materials and complex pharmaceutical agents.[4][5] The chloro-substituent provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

The classical approach to quinoxaline synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][6] While fundamentally effective, these methods can be hampered by harsh reaction conditions, long reaction times, and the use of strong, corrosive acids, often leading to moderate yields and purification challenges.[7] This protocol presents a refined, high-yield synthesis that utilizes a mild catalytic system to overcome these traditional limitations.

Principle of the Reaction

The synthesis of this compound is achieved via an acid-catalyzed condensation-cyclization reaction. The mechanism proceeds as follows:

  • Protonation: The acid catalyst (in this case, glacial acetic acid, which also serves as the solvent) protonates one of the carbonyl oxygens of phenanthrene-9,10-dione. This activation increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: One of the amino groups of 4-chloro-1,2-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemiaminal intermediate.

  • Dehydration & Iminium Ion Formation: The hemiaminal undergoes dehydration (loss of a water molecule) to form a protonated imine (iminium ion).

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, initiating the formation of the second heterocyclic ring.

  • Final Dehydration: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazine ring, yielding the final product, this compound.

This catalytic approach ensures the reaction proceeds efficiently under relatively mild conditions, leading to a cleaner reaction profile and a higher yield of the desired product.[8]

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled as needed with appropriate adjustments.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PurityNotes
Phenanthrene-9,10-dioneC₁₄H₈O₂208.2184-11-7≥98%Orange-red crystalline solid.[9]
4-Chloro-1,2-phenylenediamineC₆H₇ClN₂142.5995-83-0≥98%Light-sensitive; store in a dark container.
Glacial Acetic AcidCH₃COOH60.0564-19-7ACS GradeServes as both solvent and catalyst.
EthanolC₂H₅OH46.0764-17-5200 ProofFor washing and recrystallization.
Deionized WaterH₂O18.027732-18-5-For washing the crude product.
Required Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Buchner funnel and filter flask assembly

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware and personal protective equipment (PPE)

Synthetic Workflow Diagram

Synthesis_Workflow reagents 1. Reagent Addition - Phenanthrene-9,10-dione (1.0 eq) - 4-Chloro-1,2-phenylenediamine (1.0 eq) - Glacial Acetic Acid (Solvent) reflux 2. Reaction - Heat to reflux (118°C) - Stir for 2-3 hours reagents->reflux Heat workup 3. Product Isolation - Cool to room temp. - Pour into ice-water - Vacuum filter to collect solid reflux->workup Cool & Precipitate wash 4. Purification (Washing) - Wash with DI Water - Wash with cold Ethanol workup->wash Remove Impurities dry 5. Drying & Final Product - Recrystallize from Ethanol/DMF - Dry under vacuum wash->dry Final Purification

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenanthrene-9,10-dione (4.16 g, 20.0 mmol, 1.0 eq) and 4-chloro-1,2-phenylenediamine (2.85 g, 20.0 mmol, 1.0 eq).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and the catalyst for the condensation.

  • Reaction Execution: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux (approximately 118°C) with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 2-3 hours, indicated by the consumption of the starting materials.

  • Product Isolation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should form as the solution cools.

  • Precipitation and Filtration: Slowly pour the cooled reaction mixture into a beaker containing 400 mL of crushed ice or ice-cold water while stirring. This will cause the product to fully precipitate. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter paper sequentially with 100 mL of deionized water followed by 50 mL of cold ethanol. This removes residual acetic acid and unreacted starting materials.

  • Purification and Drying: For high purity, recrystallize the crude solid from a suitable solvent such as ethanol or a DMF/ethanol mixture. Dry the purified, crystalline product under vacuum at 60°C for 12 hours.

Results and Characterization

Following this protocol should result in a high yield of the target compound.

Expected Outcome
ParameterExpected Value
Product This compound
Formula C₁₆H₉ClN₂
Molecular Weight 264.71 g/mol [5]
Appearance White to light yellow crystalline powder[4]
Melting Point 182.0 - 186.0 °C[4]
Theoretical Yield 5.30 g (for 20.0 mmol scale)
Expected Actual Yield >90% (>4.77 g)
Product Validation

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To confirm the purity of the final product against the starting materials.

  • Melting Point: The measured melting point should be sharp and align with the literature value.[4]

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product, observing the molecular ion peak (M+) and the characteristic isotopic pattern for a chlorine-containing compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., C=N, aromatic C-H) and the absence of starting material functionalities (e.g., N-H, C=O).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood. Glacial acetic acid is corrosive and has a pungent odor.

  • Reagent Handling: 4-chloro-1,2-phenylenediamine is toxic and a potential sensitizer. Avoid inhalation and skin contact. Phenanthrene-9,10-dione is an irritant.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Arkat USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives.
  • Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Ruiz-Reyes, V. M., et al. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health.
  • ACS Publications. (2011, August 1). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters.
  • Organic Syntheses Procedure. (n.d.). Phenanthrene, 9,10-dimethoxy.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
  • PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
  • Synblock. (n.d.). CAS 1202564-31-5 | this compound.
  • Birajdar, S. S., et al. (2022). Synthesis, Characterization and Evaluation of Some Novel Quinoxaline Derivatives for their Antimicrobial and Antioxidant Activity. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International.
  • LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton.
  • BenchChem. (n.d.). High-Yield Synthesis of Quinoxaline Derivatives: Application Notes and Protocols.
  • MDPI. (n.d.). Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes.
  • Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References.
  • PubChem. (n.d.). 9,10-Phenanthrenedione.

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Purifying 2-Chlorodibenzo[f,h]quinoxaline: A Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 2-Chlorodibenzo[f,h]quinoxaline, a critical intermediate in the development of advanced materials and pharmaceutical agents.[1][2] Recognizing the stringent purity requirements for applications in fields such as organic electronics (OLEDs) and medicinal chemistry, this document moves beyond simplistic instructions.[1][2] It offers a deep dive into the causality behind methodological choices, equipping researchers, scientists, and drug development professionals with the expertise to not only execute purification protocols but also to troubleshoot and adapt them. The primary techniques discussed—recrystallization, column chromatography, and vacuum sublimation—are presented with step-by-step instructions, troubleshooting guides, and the underlying scientific principles.

Introduction: The Imperative for High Purity

This compound (CAS 1202564-31-5) is a polycyclic aromatic heterocycle characterized by its robust chemical structure and utility as a synthetic building block.[2][3] Its molecular formula is C₁₆H₉ClN₂ with a molecular weight of 264.71 g/mol .[3] The presence of even trace impurities can significantly alter the electronic properties of derived materials or introduce confounding variables in biological assays.

Common impurities often stem from the synthetic route, which may involve the chlorination of a dibenzo[f,h]quinoxalin-2-ol precursor. Consequently, unreacted starting material or the corresponding hydrolysis product, 2-hydroxydibenzo[f,h]quinoxaline, are frequent contaminants.[4][5] The purification strategies outlined herein are designed to effectively remove these and other process-related impurities, achieving purity levels exceeding 98%, as verifiable by HPLC and NMR analysis.[3]

Pre-Purification Analysis: Know Your Impurities

Before commencing any purification protocol, a preliminary analysis of the crude material is essential. This not only establishes a baseline purity but also informs the selection of the most appropriate purification technique.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid tool for visualizing the number of components in the crude mixture. Quinoxaline derivatives are typically UV-active and can be easily visualized at 254 nm.[4]

  • ¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of major impurities and residual solvents.

  • High-Performance Liquid Chromatography (HPLC): Offers a quantitative assessment of purity.

The workflow for selecting a purification strategy is outlined below.

Purification_Workflow A Crude this compound B Preliminary Analysis (TLC, HPLC, NMR) A->B C Is the major impurity the hydroxy analog? B->C D Are there multiple impurities of similar polarity? B->D C->D No F Recrystallization C->F Yes E Column Chromatography D->E Yes D->F No (Single major impurity) G Is the material >98% pure but needs ultra-high purity? E->G F->G H Vacuum Sublimation G->H Yes I Final Purity Analysis (HPLC, NMR, MP) G->I No H->I

Caption: Decision workflow for selecting the optimal purification technique.

Method 1: Recrystallization for High-Yield Polishing

Recrystallization is the method of choice for removing small quantities of impurities from a solid sample, often yielding highly crystalline material with sharp melting points. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.

Causality: An ideal solvent will dissolve this compound sparingly at room temperature but readily at its boiling point. Given its good solubility in organic solvents like ethanol and dichloromethane, these serve as excellent starting points.[2] For structurally related chloro-quinoxalines, solvent mixtures like chloroform/n-hexane have proven effective for inducing crystallization.[6]

Protocol: Recrystallization from a Dichloromethane/Hexane System
  • Solvent Selection: Place a small amount of crude material in a test tube. Add a few drops of dichloromethane (DCM) to dissolve it. Slowly add n-hexane (an anti-solvent) dropwise until turbidity is observed. If warming the mixture results in a clear solution, this solvent system is suitable.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot dichloromethane.

  • Decolorization (Optional): If colored impurities are present, add a spatula tip of activated charcoal to the hot solution and swirl for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The extended cooling period promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data & Troubleshooting
ParameterRecommended Starting PointTroubleshooting Action
Solvent System Dichloromethane/n-HexaneTry Ethanol or Toluene/Hexane.[7][8]
Cooling Rate Slow cooling to RT, then ice bathProblem: Oiling out. Solution: Use a more dilute solution or a solvent with a lower boiling point. Cool even more slowly.[4]
Crystal Formation SpontaneousProblem: No crystals form. Solution: Scratch the inner wall of the flask with a glass rod; add a seed crystal.[4]
Expected Purity >98% (by HPLC)Problem: Low purity. Solution: The impurity profile may be too complex for recrystallization alone. Pre-purify by column chromatography.

Method 2: Column Chromatography for Complex Mixtures

Flash column chromatography is a highly versatile technique capable of separating compounds with very similar polarities. It is the preferred method when recrystallization is ineffective due to the presence of multiple impurities.

Causality: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase (the eluent).[9] Non-polar compounds will travel faster down the column with a non-polar eluent, while polar compounds will be retained more strongly by the polar silica gel. For quinoxaline derivatives, eluent systems based on hexane/ethyl acetate or dichloromethane/methanol gradients are standard.[4][10]

Protocol: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading the sample as a solution.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., from 2% to 10% Ethyl Acetate in Hexane) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Chromatography_Process cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Pack column with Silica Gel in Hexane C Load sample onto column A->C B Dry load crude sample onto Silica B->C D Elute with Hexane/EtOAc gradient (e.g., 2% -> 10% EtOAc) C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H I Purified Product H->I

Caption: Workflow for purification by column chromatography.

Method 3: Vacuum Sublimation for Ultimate Purity

For applications demanding the highest purity, such as in organic electronics, vacuum sublimation is an excellent final purification step.

Causality: This technique involves heating the solid material under high vacuum, causing it to transition directly into the gas phase without passing through a liquid phase. The vapor then deposits as highly pure crystals on a cold surface. This method is particularly effective at removing non-volatile inorganic impurities and residual solvents. The thermodynamics of sublimation for polycyclic aromatic heterocycles are well-documented, confirming its suitability for this class of compounds.[1][11]

Protocol: Gradient Tube Sublimation
  • Apparatus Setup: Place the crude or pre-purified this compound in a sublimation tube. Insert a cold finger or position the tube within a tube furnace.

  • Vacuum Application: Evacuate the system to a pressure of ≤10⁻⁵ Torr.

  • Heating: Gradually heat the sample. The optimal temperature will need to be determined empirically but will be below the compound's melting point. For related polycyclic aromatic compounds, sublimation temperatures can range from 100 to 250°C, depending on the vacuum and molecular structure.[12]

  • Deposition: The sublimed vapor will crystallize on the colder parts of the apparatus.

  • Collection: After cooling the apparatus and carefully venting to atmospheric pressure, the pure crystalline product can be scraped from the cold surface.

ParameterRecommended Starting PointNotes
Pressure ≤10⁻⁵ TorrA high vacuum is critical for sublimation at lower temperatures, preventing thermal degradation.
Temperature 150 - 220 °C (empirical)Start well below the expected melting point and increase temperature slowly.
Purity Enhancement Removes non-volatile salts and trace solventsIdeal as a final step after recrystallization or chromatography.
Expected Purity >99.5%Can achieve very high levels of purity.

Conclusion

The purification of this compound is a critical step in its utilization for high-technology and pharmaceutical applications. The choice of technique—recrystallization, column chromatography, or vacuum sublimation—should be guided by an initial analysis of the crude material's impurity profile. By understanding the principles behind each method and following these detailed protocols, researchers can confidently and consistently achieve the high levels of purity required for their work.

References

  • Goldfarb, J. L., & Suuberg, E. M. (2013). Review of Sublimation Thermodynamics of Polycyclic Aromatic Compounds and Heterocycles. ChemInform. [Link]

  • Goldfarb, J. L., & Suuberg, E. M. (2013). Review of Sublimation Thermodynamics of Polycyclic Aromatic Compounds and Heterocycles. ResearchGate. [Link]

  • Goldfarb, J. L., & Suuberg, E. M. (2009). Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique. PubMed Central. [Link]

  • Goldfarb, J. L., & Suuberg, E. M. (2010). Deviations from Ideal Sublimation Vapor Pressure Behavior in Mixtures of Polycyclic Aromatic Compounds with Interacting Heteroatoms. PubMed Central. [Link]

  • Goldfarb, J. L., & Suuberg, E. M. (2009). Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique. Semantic Scholar. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. [Link]

  • More, P. M., et al. (2012). to study the effect of solvent on the synthesis of novel quinoxaline derivatives. Omics. [Link]

  • Birajdar, S. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Substituted Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link]

  • Heravi, M. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]

  • Hopkin, M. D., et al. (2018). Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations. MDPI. [Link]

  • Mamedov, V. A., et al. (2022). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. PubMed Central. [Link]

  • Rishi, H., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. [Link]

  • Khan, I., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Bhattacharjee, J., & Chowdhury, S. (2006). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of Thermally Activated Delayed Fluorescence (TADF) Materials Using 2-Chlorodibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Dibenzo[f,h]quinoxaline in Advanced TADF Emitters

Thermally Activated Delayed Fluorescence (TADF) materials represent a cornerstone in the development of third-generation organic light-emitting diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for expensive noble metals like iridium or platinum.[1] The fundamental principle of TADF lies in the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC). This process is facilitated by a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. Quinoxaline derivatives have emerged as powerful electron-accepting moieties in the design of TADF emitters due to their excellent electronic properties and stability.[2][3][4]

Specifically, the rigid and planar structure of the dibenzo[f,h]quinoxaline core provides a robust acceptor unit that, when coupled with suitable electron-donating groups, can effectively separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key strategy for minimizing ΔEST.[5] The subject of this guide, 2-Chlorodibenzo[f,h]quinoxaline, is a critical building block for synthesizing these advanced TADF materials. Its chloro-substituent offers a versatile handle for derivatization through well-established cross-coupling methodologies, allowing for the systematic tuning of the material's photophysical properties.[6][7]

This document provides a comprehensive guide for researchers, outlining the synthesis of a model TADF emitter using this compound. It details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the characterization of the final product.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1202564-31-5[8][9][10]
Molecular Formula C16H9ClN2[8][10]
Molecular Weight 264.71 g/mol [8][10]
Appearance White to light yellow or light orange powder/crystal[8]
Purity Typically >97.0% (HPLC)
Melting Point 182.0 to 186.0 °C
Solubility Good solubility in organic solvents like ethanol and dichloromethane; limited in water.[8]
Storage Store in a cool, dark place (<15°C) under an inert atmosphere. Air sensitive.

Synthetic Strategy: Constructing a D-A-D TADF Emitter

The predominant design strategy for TADF emitters involves a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture. In this framework, the dibenzo[f,h]quinoxaline moiety serves as the electron acceptor (A), while electron-rich units are attached as donors (D). The chlorine atom on this compound provides a reactive site for introducing these donor groups via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[7][11][12][13][14][15][16][17]

This guide will focus on the synthesis of a D-A-D type TADF emitter via a Buchwald-Hartwig amination, a robust and versatile method for forming C-N bonds.[12][13][15][16] This reaction is particularly well-suited for coupling aryl halides with a wide range of primary and secondary amines, which often serve as the donor moieties in TADF materials.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a TADF material using this compound.

TADF Synthesis Workflow General Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start This compound + Donor Molecule Reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Start->Reaction Add Reagents Workup Aqueous Workup & Extraction Reaction->Workup Quench Reaction Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column Recrystallization Recrystallization/ Sublimation Column->Recrystallization Pure Pure TADF Material Recrystallization->Pure Analysis NMR, Mass Spec, Photophysical Measurements Pure->Analysis Final Product Final Product Analysis->Final Product

Caption: A flowchart of the synthesis, purification, and characterization process.

Experimental Protocol: Synthesis of a Dibenzo[f,h]quinoxaline-Based TADF Emitter

This protocol describes a generalized procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine donor. Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[13] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.[18]

Materials and Reagents
  • This compound (1.0 equiv)

  • Secondary Amine Donor (e.g., Carbazole, Phenoxazine) (1.1 - 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Buchwald Ligand (e.g., XPhos, RuPhos) (4-10 mol%)[15]

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Procedure
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the secondary amine donor, the palladium catalyst, the phosphine ligand, and sodium tert-butoxide.

    • Rationale: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) active catalyst and the phosphine ligand. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[13]

  • Solvent Addition: Evacuate and backfill the Schlenk flask with inert gas three times. Add anhydrous toluene via syringe.

    • Rationale: Anhydrous solvent is used to prevent quenching of the strong base and potential side reactions.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Rationale: Elevated temperatures are typically required to drive the catalytic cycle to completion. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. Further purification can be achieved by recrystallization or temperature-gradient sublimation to obtain the high-purity material required for device fabrication.

    • Rationale: High purity is essential for achieving optimal performance in OLED devices, as impurities can act as quenching sites for excitons.

Mechanism of TADF

The following diagram illustrates the photophysical processes involved in Thermally Activated Delayed Fluorescence.

TADF Mechanism Mechanism of Thermally Activated Delayed Fluorescence S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T₁ (Triplet Excited State) S1->T1 ISC (k_ISC) T1->S0 Phosphorescence T1->S1 RISC (k_RISC) (Thermal Activation)

Caption: Energy level diagram illustrating the TADF mechanism.

Characterization and Data Analysis

The synthesized TADF material should be thoroughly characterized to confirm its structure and evaluate its photophysical properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.[8]

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

Photophysical Characterization

The following table summarizes the key photophysical properties that should be measured for a newly synthesized TADF emitter.

ParameterDescriptionTypical Measurement Technique
Absorption Spectrum Wavelengths of light the material absorbs.UV-Vis Spectroscopy
Emission Spectrum Wavelengths of light the material emits.Photoluminescence (PL) Spectroscopy
Photoluminescence Quantum Yield (PLQY) The efficiency of converting absorbed photons to emitted photons.Integrating Sphere Measurement
Excited State Lifetimes (Prompt and Delayed) The decay times of the prompt and delayed fluorescence components.Time-Resolved Photoluminescence Spectroscopy
Singlet-Triplet Energy Gap (ΔEST) The energy difference between the S1 and T1 states.Calculated from the onsets of the fluorescence and phosphorescence spectra.

These measurements are crucial for understanding the TADF properties of the material and predicting its performance in an OLED device. For instance, a small ΔEST is a prerequisite for efficient RISC, and a high PLQY is necessary for bright emission.

Conclusion

This compound is a valuable and versatile building block for the synthesis of high-performance TADF materials. Through well-established cross-coupling reactions like the Buchwald-Hartwig amination, researchers can readily introduce a variety of electron-donating groups to the rigid dibenzo[f,h]quinoxaline acceptor core. This modular approach allows for the fine-tuning of the resulting emitter's electronic and photophysical properties, paving the way for the development of next-generation, highly efficient red, orange, yellow, and green TADF emitters for OLED applications.[1] The protocols and principles outlined in this guide provide a solid foundation for scientists and engineers working at the forefront of organic electronics and materials science.

References

  • Yu, L., Wu, Z., Xie, G., et al. (2018). Molecular design to regulate the photophysical properties of multifunctional TADF emitters towards high-performance TADF-based OLEDs with EQEs up to 22.4% and small efficiency roll-offs.
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  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
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  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • ChemNet. (n.d.). 2-Chlorodibenzo-(f,h)-quinoxaline Suppliers.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Premium this compound.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline.
  • Al-Zoubi, R. M. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
  • Alfa Chemical. (n.d.). Ċina 2-Chlorodibenzo [f, h] quinoxaline CAS CAS: 1202564-31-5 Manifatturi.
  • Dasa, S., Kundu, S., Sk, B., et al. (2021).
  • Wang, Y., et al. (2019). Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes. New Journal of Chemistry, 43(3), 1367-1374.
  • Li, G., et al. (2020). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes.
  • ResearchGate. (n.d.). Achieving Red Thermally Activated Delayed Fluorescence from Quinoxaline via Peripheral Group Modification.
  • ResearchGate. (n.d.). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline.
  • Hojo, R., Bergmann, K., & Hudson, Z. M. (2022). Investigating Hydrogen Bonding in Quinoxaline-Based Thermally Activated Delayed Fluorescent Materials. The Journal of Organic Chemistry, 87(18), 12229–12236.
  • Chen, X., et al. (2020). Efficient yellow and red thermally activated delayed fluorescence materials based on a quinoxaline-derived electron-acceptor. New Journal of Chemistry, 44(28), 12133-12140.
  • ResearchGate. (n.d.). Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecule scaffold as deep blue fluorescence materials for organic light-emitting diodes.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-8-iodoquinoxaline.
  • ResearchGate. (n.d.). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light emitting diode.
  • Pathak, S. K., Li, G., Zhou, C., Wang, Z., & Liu, H. (2023). Regio-isomer enabling efficient red TADF emitters based on pyridobenzoquinoxaline.
  • Gude, V., et al. (2021). Leveraging quinoxaline functionalization for the design of efficient orange/red thermally activated delayed fluorescence emitters.
  • Synblock. (n.d.). CAS 1202564-31-5 | this compound.
  • ResearchGate. (n.d.). Strategic modification of the quinoxaline acceptor to induce broad-range orange to red thermally activated delayed fluorescence.
  • Su, S.-J., et al. (2023). Enhancing TADF emission and mitigating efficiency roll-off in OLEDs via reasonable tetrahydroquinoxaline-integrated organoboron based emitters. Journal of Materials Chemistry C, 11(43), 15309-15316.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Transition-Metal-Free Cross-Coupling Reactions in Dynamic Thin Films To Access Pyrimidine and Quinoxaline Analogues.
  • Yao, W., et al. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 27(15), 4987.
  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
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Application Note: High-Throughput Antimicrobial Screening of Novel 2-Chlorodibenzo[f,h]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, medicinal chemistry, and infectious diseases.

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action.[1][2] Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5] This application note provides a comprehensive guide to the antimicrobial screening of novel 2-chlorodibenzo[f,h]quinoxaline derivatives, a scaffold of interest due to its structural novelty and potential for chemical modification.

The protocols detailed herein are designed to be robust and reproducible, enabling researchers to efficiently determine the antimicrobial efficacy of these novel compounds. From initial screening using diffusion assays to quantitative determination of minimum inhibitory and bactericidal concentrations, this guide offers a systematic approach. Furthermore, we delve into preliminary mechanism of action studies, providing a framework for understanding how these compounds exert their antimicrobial effects. By adhering to these standardized methods, researchers can generate reliable and comparable data, accelerating the journey from compound synthesis to potential clinical application.

PART 1: PREPARATION & INITIAL SCREENING

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives serves as the foundational step. While various synthetic routes exist for quinoxaline-based compounds, a common approach involves the condensation of o-phenylenediamines with α-dicarbonyl compounds.[6] For the specific synthesis of this compound, aromatic nucleophilic substitution reactions are often employed.

It is imperative that the synthesized compounds are of high purity (≥96%) to ensure that the observed antimicrobial activity is attributable to the target molecule and not impurities.[7] Characterization and purity assessment should be performed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Mass Spectrometry (MS): To verify the molecular weight.[7]

The compounds should be stored under dry, sealed conditions to maintain their stability.[8]

Preparation of Microbial Cultures and Media

Standardized microbial cultures are critical for reproducible antimicrobial susceptibility testing. The following protocols are recommended:

Bacterial Strains: A representative panel should include Gram-positive and Gram-negative bacteria.

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

Fungal Strains:

  • Candida albicans (e.g., ATCC 90028)

  • Aspergillus niger (e.g., ATCC 16404)

Culture Media:

  • Bacteria: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are recommended for their standardized composition, which provides reproducibility.[9][10]

  • Fungi: RPMI-1640 medium for broth dilution and Sabouraud Dextrose Agar (SDA) for solid cultures are standard choices.

Inoculum Preparation:

  • Aseptically pick several colonies from a fresh (18-24 hour) culture plate.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10]

  • For broth microdilution, this initial suspension will be further diluted.[11]

Agar Well Diffusion Assay: A Primary Qualitative Screen

The agar well diffusion method is a widely used and cost-effective technique for initial screening of antimicrobial activity.[10][12][13][14] This method provides a qualitative assessment of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition.

Protocol:

  • Prepare MHA plates and allow them to solidify.

  • Spread a standardized microbial inoculum evenly across the entire surface of the agar plate using a sterile cotton swab.[14]

  • Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.[12][14]

  • Pipette a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[12]

  • Include positive controls (known antibiotics like Ciprofloxacin for bacteria and Fluconazole for fungi) and a negative control (solvent alone) on each plate.[10][15]

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 48-72 hours for fungi).[10][15]

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

PART 2: QUANTITATIVE ANTIMICROBIAL EFFICACY ASSESSMENT

Following a positive result in the initial screen, quantitative methods are employed to determine the precise concentrations at which the novel compounds are effective.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][16] The MIC is the lowest concentration of the compound that completely inhibits visible growth of a microorganism after a specified incubation period.[11] This method is performed in 96-well microtiter plates and is amenable to high-throughput screening.

Protocol:

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium (e.g., cation-adjusted MHB for bacteria).[11][17]

  • Prepare a standardized inoculum of the test microorganism and dilute it to the appropriate concentration for testing.[11]

  • Inoculate each well with an equal volume of the diluted microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum) in each plate.

  • Incubate the plates under controlled conditions (e.g., 35°C for 16-20 hours for bacteria).[16]

  • Determine the MIC by visually assessing the lowest concentration with no turbidity or by measuring the optical density.[16]

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill a specific percentage (typically ≥99.9%) of the initial inoculum.[9][16][18]

Protocol:

  • Following MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and at least two more concentrated wells).[16][17]

  • Spread the aliquot onto an appropriate agar medium that does not contain the test compound.[18]

  • Incubate the plates under suitable conditions to allow for the growth of any surviving microorganisms.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.[9][18][19]

An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[18]

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

CompoundOrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Derivative A S. aureus4818
E. coli166412
C. albicans83215
Derivative B S. aureus81616
E. coli32>12810
C. albicans166413
Ciprofloxacin S. aureus1225
E. coli0.5130
Fluconazole C. albicans2822

PART 3: EXPLORING THE MECHANISM OF ACTION

Understanding the mechanism by which a novel compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Quinoxaline derivatives are known to have diverse mechanisms of action, including the generation of reactive oxygen species (ROS) leading to DNA damage and inhibition of essential enzymes like DNA gyrase.[3][20][21]

DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics.[22] An in vitro assay can determine if the novel compounds inhibit the supercoiling activity of DNA gyrase.

Protocol:

  • The assay mixture typically contains relaxed plasmid DNA (e.g., pBR322) as the substrate, DNA gyrase enzyme, and the necessary buffer components including ATP.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

  • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the control without the inhibitor.

Bacterial Membrane Permeability Assay

Damage to the bacterial cell membrane can be a primary or secondary effect of an antimicrobial compound. Membrane permeability can be assessed using fluorescent probes.

Protocol using N-Phenyl-1-naphthylamine (NPN) for Outer Membrane Permeabilization:

  • Grow bacterial cells to the mid-log phase and resuspend them in a suitable buffer (e.g., HEPES).[23]

  • Add NPN, a hydrophobic fluorescent dye, to the bacterial suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.[24]

  • Add the test compound to the suspension.

  • Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that the compound has disrupted the outer membrane, allowing NPN to enter and bind to the inner membrane.[23][24]

Protocol using Propidium Iodide (PI) for Inner Membrane Permeabilization:

  • Prepare a bacterial suspension as described above.

  • Add Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells.[24][25]

  • Add the test compound.

  • Measure the increase in fluorescence, which indicates that the inner membrane has been compromised, allowing PI to enter and bind to the bacterial DNA.[25][26]

PART 4: VISUALIZING WORKFLOWS AND MECHANISMS

Diagram 2: Proposed Mechanism of Action for Quinoxaline Derivatives

G cluster_0 Potential Targets cluster_1 Cellular Effects Compound This compound Derivative DNAGyrase DNA Gyrase Compound->DNAGyrase CellMembrane Cell Membrane Compound->CellMembrane ROS ROS Generation Compound->ROS DNAReplication Inhibition of DNA Replication DNAGyrase->DNAReplication MembraneDisruption Membrane Disruption & Leakage CellMembrane->MembraneDisruption OxidativeDamage Oxidative Damage to DNA & Proteins ROS->OxidativeDamage CellDeath Bacterial Cell Death DNAReplication->CellDeath MembraneDisruption->CellDeath OxidativeDamage->CellDeath

Caption: Potential antimicrobial mechanisms of quinoxaline derivatives.

References

  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (n.d.). National Institutes of Health.
  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics.
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). Frontiers.
  • How to assess bacterial permeability?. (2024, June 30). ResearchGate.
  • Minimum bactericidal concentration. (n.d.). Wikipedia.
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24).
  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3).
  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC - NIH.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH.
  • ISO16256. (n.d.). CLSI.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024, April 22). AKJournals.
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central.
  • US20030040032A1 - Methods of screening for antimicrobial compounds. (n.d.). Google Patents.
  • M07. (n.d.). CLSI.
  • Quinoxaline Antibiotics: A Comparative Analysis Against Key Bacterial Pathogens. (n.d.). Benchchem.
  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PMC - NIH.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis.
  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020, March 5). PMC - PubMed Central.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PMC - NIH.
  • Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI. (n.d.). Research journals - PLOS.
  • CAS 1202564-31-5 | this compound. (n.d.). Synblock.
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025, May 5). PubMed.
  • Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. (n.d.). ASM Journals.
  • Bacterial Viability and Vitality Assays for Flow Cytometry. (n.d.). Thermo Fisher Scientific - NG.
  • Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells. (2023, February 7). MDPI.
  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022, September 2). ACS Pharmacology & Translational Science - ACS Publications.
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). National Institutes of Health.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2025, October 16). ResearchGate.
  • Discovery of Novel Bacterial DNA Gyrase Inhibitors. (2023, March 29). FIU Digital Commons.
  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Publishing.
  • Synthesis and Antimicrobial Activity of Novel Quinoxaline Derivatives. (2025, August 6). ResearchGate.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • This compound CAS 1202564-31-5 Product Specification. (n.d.).
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). National Institutes of Health.
  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. (n.d.). PubMed Central.

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Application Notes and Protocols for the Regioselective Functionalization of the 2-Position of Dibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibenzo[f,h]quinoxaline, a polycyclic aromatic aza-heterocycle, represents a privileged scaffold in materials science and medicinal chemistry. Its rigid, planar structure and inherent electron-deficient nature make it an attractive building block for organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. Furthermore, substituted dibenzo[f,h]quinoxaline derivatives are being explored for their potential as therapeutic agents. The ability to precisely introduce functional groups at specific positions on this core structure is paramount for tuning its photophysical properties, charge transport characteristics, and biological activity.

This guide provides a detailed, step-by-step approach to the functionalization of the 2-position of the dibenzo[f,h]quinoxaline skeleton. We will focus on a robust and versatile strategy that involves the initial synthesis of a key intermediate, 2-chloro-dibenzo[f,h]quinoxaline, followed by its elaboration using palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods are widely recognized for their broad substrate scope and functional group tolerance.[1]

Strategic Approach: A Two-Step Functionalization Pathway

Our strategy for accessing a diverse range of 2-substituted dibenzo[f,h]quinoxalines is predicated on a two-step sequence. This approach offers a convergent and highly adaptable route to novel derivatives.

G cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Palladium-Catalyzed Cross-Coupling A Dibenzo[f,h]quinoxaline B Oxidation A->B e.g., K2Cr2O7, H2SO4 C Dibenzo[f,h]quinoxalin-2(1H)-one B->C D Chlorination C->D e.g., POCl3 E 2-Chloro-dibenzo[f,h]quinoxaline D->E F Suzuki-Miyaura Coupling E->F Pd Catalyst, Base, ArB(OH)2 G Buchwald-Hartwig Amination E->G Pd Catalyst, Base, R2NH H 2-Aryl-dibenzo[f,h]quinoxaline F->H I 2-Amino-dibenzo[f,h]quinoxaline G->I

Diagram 1: Two-step strategy for functionalizing the 2-position of dibenzo[f,h]quinoxaline.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-dibenzo[f,h]quinoxaline

The initial and crucial step is the synthesis of 2-chloro-dibenzo[f,h]quinoxaline. This halogenated derivative serves as a versatile linchpin for subsequent cross-coupling reactions. While several methods for the synthesis of quinoxalines exist, a common route to 2-chloroquinoxalines involves the chlorination of the corresponding quinoxalin-2-one.

Protocol 1: Synthesis of 2-Chloro-dibenzo[f,h]quinoxaline

This protocol is adapted from general procedures for the synthesis of chloroquinoxalines.

Step 1a: Synthesis of Dibenzo[f,h]quinoxalin-2(1H)-one

A plausible route to the quinoxalinone precursor involves the condensation of 9,10-phenanthrenediamine with a suitable three-carbon building block followed by oxidation, or direct oxidation of the parent dibenzo[f,h]quinoxaline. For the purpose of this guide, we will assume the availability of dibenzo[f,h]quinoxalin-2(1H)-one.

Step 1b: Chlorination of Dibenzo[f,h]quinoxalin-2(1H)-one

Materials:

  • Dibenzo[f,h]quinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure:

  • To a stirred suspension of dibenzo[f,h]quinoxalin-2(1H)-one (1.0 equiv) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 equiv) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-dibenzo[f,h]quinoxaline.

Expected Outcome:

The product, 2-chloro-dibenzo[f,h]quinoxaline, is typically a white to light yellow solid. The yield will depend on the purity of the starting material and the reaction scale.

Part 2: Functionalization via Palladium-Catalyzed Cross-Coupling

With the 2-chloro-dibenzo[f,h]quinoxaline in hand, we can now proceed to introduce a variety of functional groups at the 2-position using well-established palladium-catalyzed cross-coupling reactions.

A. C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[2][3] This reaction is generally tolerant of a wide range of functional groups.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-Cl(Ln) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G H Ar-Cl H->B I Ar'B(OH)2 I->D Base

Diagram 2: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-dibenzo[f,h]quinoxaline

This protocol is a generalized procedure based on established methods for chloro-quinoxalines.[2][4]

Materials:

  • 2-Chloro-dibenzo[f,h]quinoxaline

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add 2-chloro-dibenzo[f,h]quinoxaline (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)), and the base (e.g., K₃PO₄ (2.0 equiv)).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 90-120 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-dibenzo[f,h]quinoxaline.

Data Presentation: Representative Suzuki Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001270-85
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane1101080-95
3Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)THF901675-90

Note: Yields are illustrative and based on reactions with similar chloro-heterocyclic substrates.

B. C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[5][6] It allows for the coupling of a wide variety of primary and secondary amines.

G cluster_0 Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-Cl(Ln) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)-NR2(Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR2 F->G H Ar-Cl H->B I R2NH I->D Base

Diagram 3: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of 2-Chloro-dibenzo[f,h]quinoxaline

This is a general protocol adapted from established procedures for the amination of heteroaryl chlorides.[5][7]

Materials:

  • 2-Chloro-dibenzo[f,h]quinoxaline

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃ (1.5 mol%)), the phosphine ligand (e.g., XPhos (3 mol%)), and the base (e.g., NaOt-Bu (1.5 equiv)) to a Schlenk flask or sealed tube.

  • Add 2-chloro-dibenzo[f,h]quinoxaline (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-amino-dibenzo[f,h]quinoxaline derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.5)Toluene1001280-95
2Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)1,4-Dioxane1101875-90
3Pd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)THF802470-85

Note: Yields are illustrative and based on reactions with similar heteroaryl chloride substrates.

Conclusion

The functionalization of the 2-position of dibenzo[f,h]quinoxaline can be achieved efficiently and systematically through a two-step process involving the synthesis of 2-chloro-dibenzo[f,h]quinoxaline followed by palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling provides a robust method for introducing aryl and heteroaryl substituents, while the Buchwald-Hartwig amination allows for the installation of a wide range of amino functionalities. These protocols offer a solid foundation for researchers to synthesize novel dibenzo[f,h]quinoxaline derivatives for applications in materials science and drug discovery.

References

  • Royal Society of Chemistry. (2011). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2019). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS Omega. (2020). Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (2023). Quinoxaline synthesis. [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]

  • PubMed Central. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

  • PubMed Central. (2022). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. [Link]

  • ResearchGate. (2015). Synthesis of 2-Hydroxy Substituted Quinoxaline. [Link]

  • Medwin Publishers. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. [Link]

  • Semantic Scholar. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Taylor & Francis Online. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. [Link]

  • ResearchGate. (2021). Direct C‐2 arylation of quinoxaline with arylhydrazine salts as arylation reagents. [Link]

  • ResearchGate. (2016). Substrate Directed C–H Activation for the Synthesis of Benzo[ c ]cinnolines through a Sequential C–C and C–N Bond Formation. [Link]

  • PubMed Central. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]

  • Macmillan Group, Princeton University. (2010). C–H Bond Functionalization. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorodibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chlorodibenzo[f,h]quinoxaline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to equip you with the expertise to identify, mitigate, and eliminate common side products, ensuring the successful synthesis of high-purity this compound.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds through one of two primary routes:

  • Condensation Route: The reaction of a chlorinated o-phenylenediamine derivative with 9,10-phenanthrenedione.

  • Chlorination Route: The direct chlorination of a dibenzo[f,h]quinoxalin-2(1H)-one precursor, commonly using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

Each pathway presents a unique set of challenges and potential side products. This guide will address issues arising from both synthetic strategies.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental issues.

Issue 1: Low or No Yield of the Desired Product

Q1: My reaction has resulted in a very low yield of this compound. What are the likely causes?

A1: Low yields are a common issue and can stem from several factors, depending on your synthetic route.

  • For the Condensation Route:

    • Suboptimal Reaction Conditions: The condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound is sensitive to temperature, reaction time, and solvent.[2] Experimenting with different solvents such as ethanol or acetic acid, or employing microwave-assisted synthesis, can sometimes improve yields.

    • Poor Quality Starting Materials: Impurities in the 9,10-phenanthrenedione or the chlorinated o-phenylenediamine can interfere with the reaction. Ensure the purity of your starting materials, recrystallizing them if necessary.

    • Side Reactions of Starting Materials: The chlorinated o-phenylenediamine can undergo self-condensation or oxidation under certain conditions.

  • For the Chlorination Route:

    • Inefficient Chlorination: The conversion of the quinoxalinone to the chloro-derivative may be incomplete. This can be due to insufficient heating, inadequate reaction time, or a suboptimal amount of the chlorinating agent.[1] When using POCl₃, refluxing for several hours is often necessary.[1]

    • Moisture Contamination: Chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly sensitive to moisture. Any water in your glassware, solvent, or starting material will react with the chlorinating agent, reducing its effectiveness and generating unwanted byproducts.[1]

    • Degradation of the Product: The desired product may be unstable under the harsh reaction conditions, leading to decomposition and lower yields.

Issue 2: Presence of Unexpected Side Products

Q2: I've isolated my product, but analytical data (NMR, LC-MS) shows the presence of significant impurities. What could they be?

A2: The identity of the side products is highly dependent on the synthetic route and the specific reaction conditions employed.

Potential Side Products in the Condensation Route:

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

  • Phenazine Derivatives: Substituted o-phenylenediamines are known to undergo oxidative self-condensation to form phenazine-type impurities. For example, 4-chloro-1,2-phenylenediamine can photochemically react to form 2,3-diamino-7-chlorophenazine.

  • Over-oxidation Products: The 9,10-phenanthrenedione starting material can be susceptible to over-oxidation, leading to various degradation products.

Potential Side Products in the Chlorination Route:

  • Unreacted Dibenzo[f,h]quinoxalin-2(1H)-one: Incomplete chlorination is a primary cause of this impurity.

  • Phosphorylated Intermediates: When using POCl₃, the reaction proceeds through phosphorylated intermediates.[1][3] If the reaction is not driven to completion, these intermediates can remain in the crude product. The reaction of quinazolones with POCl₃ occurs in two stages: an initial phosphorylation at lower temperatures, followed by chlorination at higher temperatures.[3]

  • Dimerization Products: "Pseudodimer" formation can occur from the reaction between a phosphorylated intermediate and an unreacted quinoxalinone molecule, especially if the reaction is not kept basic during the POCl₃ addition.[3]

  • Hydroxy-dibenzo[f,h]quinoxaline: Hydrolysis of the chlorinated product back to the hydroxyl- form can occur during the workup if conditions are not carefully controlled.

Visualizing Reaction Pathways

To better understand the synthetic processes and potential pitfalls, the following diagrams illustrate the key reaction pathways.

G cluster_0 Condensation Route cluster_1 Chlorination Route Chlorinated o-phenylenediamine Chlorinated o-phenylenediamine This compound This compound Chlorinated o-phenylenediamine->this compound Condensation Phenazine Impurity Phenazine Impurity Chlorinated o-phenylenediamine->Phenazine Impurity Self-condensation 9,10-phenanthrenedione 9,10-phenanthrenedione 9,10-phenanthrenedione->this compound Dibenzo[f,h]quinoxalin-2(1H)-one Dibenzo[f,h]quinoxalin-2(1H)-one Phosphorylated Intermediate Phosphorylated Intermediate Dibenzo[f,h]quinoxalin-2(1H)-one->Phosphorylated Intermediate POCl3, <25°C 2-Chlorodibenzo[f,h]quinoxaline_2 This compound Phosphorylated Intermediate->2-Chlorodibenzo[f,h]quinoxaline_2 Heat, Cl- Dimer Impurity Dimer Impurity Phosphorylated Intermediate->Dimer Impurity + Quinoxalinone

Caption: Synthetic routes to this compound.

Experimental Protocols for Purification

High purity of the final product is crucial for its intended applications. The following are recommended purification strategies.

Protocol 1: Recrystallization

Recrystallization is often the first and most effective method for purifying solid organic compounds.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for solvent screening include toluene, xylenes, chlorobenzene, or mixtures of a good solvent (e.g., dichloromethane, chloroform) and a poor solvent (e.g., hexane, heptane).

  • Dissolution: In a flask equipped with a reflux condenser, add the crude product and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system should provide good separation of the product from its impurities on a Thin Layer Chromatography (TLC) plate.

  • Column Packing: Prepare a slurry of the silica gel in the chosen mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary) and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Parameter Recrystallization Column Chromatography
Principle Difference in solubilityDifference in polarity
Best for Removing small amounts of impurities with different solubility profilesSeparating complex mixtures of similar polarity
Scale Easily scalable to large quantitiesCan be scaled, but may become cumbersome
Solvent Usage ModerateHigh

References

  • POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. [Link]

  • POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Chlorodibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, 2-Chlorodibenzo[f,h]quinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize novel derivatives of this complex heterocyclic scaffold. Here, we will address common experimental hurdles through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by authoritative literature.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] However, the successful application of this reaction to sterically hindered and electronically deactivated substrates like this compound requires careful optimization of reaction parameters. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, primarily due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more challenging.[2] This guide provides practical, field-proven insights to navigate these challenges and achieve high-yielding, reproducible results.

Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your experiments. Each solution is explained to provide a clear understanding of the underlying chemical principles.

Problem 1: Low to No Conversion of Starting Material

Question: I have set up my Suzuki coupling reaction with this compound, but I am observing very little or no formation of the desired product, even after extended reaction times. What are the likely causes and how can I fix this?

Answer:

Low to no conversion in a Suzuki coupling involving an unreactive aryl chloride is a common issue. The primary bottleneck is often the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond.[2] Here’s a systematic approach to troubleshoot this problem:

  • Catalyst and Ligand System:

    • Expertise & Experience: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this substrate. Electron-rich and bulky phosphine ligands are known to promote the oxidative addition of aryl chlorides.[2][3] Consider switching to more advanced catalyst systems.

    • Recommended Action: Employ a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand. Excellent choices for this type of substrate include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5] These ligands enhance the electron density on the palladium center, facilitating the cleavage of the strong C-Cl bond.[6]

  • Base Selection:

    • Expertise & Experience: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4] For challenging couplings, a stronger base is often required.

    • Recommended Action: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or KOtBu.[6] The use of these bases can significantly accelerate the reaction.

  • Solvent and Temperature:

    • Expertise & Experience: The reaction requires sufficient thermal energy to overcome the activation barrier of the oxidative addition. The solvent must be stable at these temperatures and capable of dissolving all reaction components.

    • Recommended Action: High-boiling point aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or DMF are common choices.[6] Ensure your reaction is running at a sufficiently high temperature, typically between 80-120 °C.[7] Microwave irradiation can also be a powerful tool to accelerate slow reactions.

  • Inert Atmosphere:

    • Expertise & Experience: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation through oxidation.

    • Recommended Action: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).[8] Degas your solvent thoroughly before use by sparging with an inert gas or by using several freeze-pump-thaw cycles.

Problem 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I am observing significant amounts of side products, primarily homocoupling of the boronic acid and dehalogenation of my starting material. How can I suppress these side reactions?

Answer:

The formation of side products is a common issue that can complicate purification and reduce the yield of your desired product. Here’s how to address the most common side reactions:

  • Homocoupling of Boronic Acid:

    • Expertise & Experience: Homocoupling of the boronic acid (to form a biaryl derived from the boronic acid) is often promoted by the presence of oxygen or palladium(II) species in the reaction mixture.[9][10]

    • Recommended Action:

      • Rigorous Degassing: As mentioned previously, ensure your reaction is free of oxygen.

      • Use of a Pd(0) Source or Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can minimize side reactions.

      • Ligand Choice: Bulky ligands can sterically hinder the formation of the homocoupled product.[11]

  • Dehalogenation (Protodehalogenation):

    • Expertise & Experience: Dehalogenation is the replacement of the chlorine atom with a hydrogen atom. This can occur if there is a source of hydride in the reaction mixture, which can be generated from the solvent or certain bases.[9]

    • Recommended Action:

      • Solvent Choice: Avoid using alcoholic solvents if dehalogenation is a problem.

      • Base Selection: Certain amine bases can be a source of hydride. Stick to inorganic bases like carbonates or phosphates.

      • Water Content: While some water is often beneficial for Suzuki couplings, excess water can sometimes promote protodeboronation of the boronic acid, which can indirectly lead to other side reactions.[9] If you suspect this is an issue, try running the reaction under anhydrous conditions using a base like K₃PO₄.[11]

  • Protodeboronation of the Boronic Acid:

    • Expertise & Experience: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction consumes your coupling partner and reduces the overall yield.[10] It is often accelerated in aqueous conditions.[9]

    • Recommended Action:

      • Use Boronate Esters: Consider using a boronate ester (e.g., a pinacol ester) instead of the boronic acid. These are often more stable and less prone to protodeboronation.

      • Anhydrous Conditions: As mentioned above, running the reaction under anhydrous conditions can suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

A1: For challenging aryl chlorides, a combination of a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand is generally the most effective. A good starting point would be Pd(OAc)₂ with SPhos or XPhos.[5][12] N-heterocyclic carbene (NHC) ligands are also excellent choices for activating unreactive C-Cl bonds.[4][6]

Q2: What is the optimal base and solvent for this reaction?

A2: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is recommended.[6] For the solvent, a high-boiling point aprotic polar solvent such as 1,4-dioxane or toluene is a good choice, often with a small amount of water to aid in dissolving the base and activating the boronic acid.[6][9] However, if side reactions like protodeboronation are an issue, anhydrous conditions may be preferable.[11]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots from the reaction mixture at various time points and analyzing them by GC-MS or LC-MS.[13][14] This will allow you to track the consumption of the starting materials and the formation of the product.

Q4: My boronic acid is not commercially available. What are my options?

A4: If your desired boronic acid is not available, you can often synthesize it in the lab. A common method is the reaction of an aryl halide or triflate with a diboron reagent in the presence of a palladium catalyst (Miyaura borylation). Alternatively, you can use organotrifluoroborate salts, which are often more stable than the corresponding boronic acids and can be used directly in Suzuki couplings.[6]

Data Presentation

Table 1: Recommended Reaction Conditions for Aryl Chlorides
ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective with appropriate ligands.
Ligand SPhos, XPhos, or an NHC ligandBulky and electron-rich to facilitate oxidative addition.[5]
Base K₃PO₄, Cs₂CO₃Strong bases that promote transmetalation.[6]
Solvent 1,4-Dioxane, Toluene, or DMFHigh boiling points allow for necessary reaction temperatures.[6]
Temperature 80 - 120 °CProvides sufficient energy for the rate-limiting oxidative addition.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to make a 0.1 M solution with respect to the starting material) via syringe. If required, add a small amount of degassed water (e.g., 10% v/v).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)-X(L2) (Palladacycle) A->C Ar-X B B Oxidative Addition E Ar-Pd(II)-Ar'(L2) C->E Ar'-B(OR)2, Base D D Transmetalation E->A F G Ar-Ar' (Product) E->G F Reductive Elimination H Ar-X I Ar'-B(OR)2 J Base Troubleshooting_Suzuki start Low/No Conversion? catalyst Optimize Catalyst/Ligand (e.g., Pd(OAc)2/SPhos) start->catalyst Yes side_products Side Products Observed? start->side_products No base Increase Base Strength (e.g., K3PO4, Cs2CO3) catalyst->base temp Increase Temperature (80-120 °C) base->temp inert Ensure Inert Atmosphere temp->inert inert->side_products homocoupling Improve Degassing Use Bulky Ligand side_products->homocoupling Homocoupling dehalogenation Avoid Alcohol Solvents Use Inorganic Base side_products->dehalogenation Dehalogenation protodeboronation Use Boronate Ester Anhydrous Conditions side_products->protodeboronation Protodeboronation success Successful Reaction side_products->success No homocoupling->success dehalogenation->success protodeboronation->success

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • Szostak, M. et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters, 21(19), 7976-7981. Available from: [Link]

  • Wang, Z. et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(34), 7453-7460. Available from: [Link]

  • Chemistry Teacher. (2024). Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]

  • Zhang, Y. et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. Available from: [Link]

  • Park, C. H. et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3879-3885. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • Indolese, A. F. (1997). Suzuki-type coupling of chloroarenes with arylboronic acids catalysed by nickel complexes. Tetrahedron Letters, 38(21), 3513-3516. Available from: [Link]

  • ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]

  • Wang, D. et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 53(74), 10302-10305. Available from: [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • ResearchGate. (2021). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]

  • Kumar, S. et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(15), 5320-5322. Available from: [Link]

  • Clark, J. H. et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Green Chemistry, 22(10), 3095-3100. Available from: [Link]

  • Wolfe, J. P. et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(28), 6649-6650. Available from: [Link]

  • Wolfe, J. P. et al. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]

  • MDPI. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]

  • ChemRxiv. (2021). Machine Learning to Reduce Reaction Optimization Lead Time – Proof of Concept with Suzuki, Negishi and Buchwald-Hartwig Cross-Coupling Reactions. Available from: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available from: [Link]

  • National Institutes of Health. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available from: [Link]

  • ResearchGate. (2011). Palladium on Activated Carbon - A Recyclable Catalyst for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water. Available from: [Link]

  • Jensen, K. F. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 618-624. Available from: [Link]

  • Kuchurov, I. et al. (2010). The Suzuki–Miyaura cross-coupling of bromo- and chloroarenes with arylboronic acids in supercritical carbon dioxide. Tetrahedron, 66(22), 3925-3930. Available from: [Link]

  • Myers, A. (2006). The Suzuki Reaction. Chem 115. Available from: [Link]

  • ResearchGate. (2019). Side reactions of Suzuki cross-coupling. Available from: [Link]

  • ResearchGate. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available from: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available from: [Link]

  • ResearchGate. (2013). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. Available from: [Link]

Sources

How to improve the solubility of dibenzo[f,h]quinoxaline intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dibenzo[f,h]quinoxaline Intermediates

A Guide to Overcoming Solubility Challenges in Synthesis and Screening

Welcome to the technical support center for researchers working with dibenzo[f,h]quinoxaline scaffolds. As a Senior Application Scientist, I understand that the unique polycyclic aromatic structure of these compounds, while promising for materials science and drug development, presents significant solubility hurdles. This guide is designed to provide you with a logical framework and actionable protocols to diagnose and solve solubility issues you may encounter with your intermediates. We will move beyond simple solvent lists to explore the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when handling these challenging molecules.

Q1: Why are my dibenzo[f,h]quinoxaline intermediates so poorly soluble?

A: The low solubility is inherent to their molecular structure. Dibenzo[f,h]quinoxalines are large, rigid, and planar polycyclic aromatic hydrocarbons (PAHs).[1] This planarity promotes strong intermolecular π-π stacking, where the flat faces of the molecules pack together like a stack of plates. These stacking forces are very stable and require a significant amount of energy to overcome, which is what a solvent must do to dissolve a compound. While the nitrogen atoms in the quinoxaline core add some polarity, the large, nonpolar surface area of the fused benzene rings dominates, making the molecules highly hydrophobic.[2][3]

Q2: I'm just starting with a new intermediate. What is the absolute first thing I should do to assess its solubility?

A: The first and most critical step is a systematic solvent screening. Do not assume a solvent that worked for a similar compound will work for your new intermediate. Small changes in substitution can dramatically alter solubility. A methodical approach using a range of solvents from nonpolar to polar aprotic will give you a clear picture of your compound's behavior and is the foundation for all subsequent troubleshooting.

Q3: What are the main strategies I can use if my compound is insoluble in all common solvents?

A: The strategies can be broadly categorized into three main approaches:

  • Solvent System Optimization: This involves moving beyond single solvents to use co-solvent mixtures, adjusting temperature, or employing solubilizing agents.[4][5] This is often the quickest and most direct method for synthetic applications.

  • Structural Modification: This is a chemistry-based approach where you intentionally add specific functional groups to the dibenzo[f,h]quinoxaline core to disrupt planarity and/or increase polarity.[2][6][7] This is highly effective but requires additional synthetic steps.

  • Formulation Techniques: These methods are typically used post-synthesis to prepare the compound for biological assays or administration. They include pH adjustment, creating solid dispersions, or using complexation agents.[8][9][]

Q4: Can I use pH to my advantage to solubilize these intermediates?

A: Yes, absolutely. The two nitrogen atoms in the quinoxaline ring are basic and can be protonated in an acidic medium. If your intermediate is soluble in organic solvents but needs to be dissolved in an aqueous medium for an assay, acidification can be a powerful tool.[] By creating a salt, you dramatically increase the polarity and aqueous solubility of the molecule. This is a classic technique for nitrogen-containing heterocycles.[11]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step solutions to specific problems you may encounter during your research.

Problem 1: My intermediate is insoluble, preventing me from running a reaction or purifying it via chromatography.

This is a common bottleneck in the synthesis workflow. The goal is to find a solvent or solvent system that can dissolve enough material to allow the reaction to proceed homogeneously or to be loaded onto a silica column.

Solution A: Systematic Solvent Screening Protocol

Causality: The principle of "like dissolves like" is the guiding factor.[12] By testing a range of solvents with varying polarities, you can identify the best intermolecular match for your specific intermediate.

Protocol:

  • Place approximately 1-2 mg of your dried intermediate into several small vials.

  • To each vial, add a different solvent from the list in Table 1, starting with 0.1 mL.

  • Agitate the vial vigorously (vortex) for 30-60 seconds.

  • Observe for dissolution. If the solid remains, add another 0.1 mL of solvent and repeat agitation.

  • Continue this process up to a total volume of 1-2 mL. Note the approximate concentration at which dissolution occurs.

  • If the compound remains insoluble at room temperature, gently warm the most promising candidates (e.g., to 40-60 °C) to see if solubility increases. Be cautious of potential degradation with heat.

Table 1: Recommended Solvents for Initial Screening

Solvent Class Polarity Boiling Point (°C) Key Characteristics & Use Cases
Hexanes Nonpolar Very Low ~69 Good for highly nonpolar, greasy compounds.
Toluene Nonpolar Aromatic Low 111 Excellent for aromatic compounds due to π-π interactions.
Dichloromethane (DCM) Halogenated Low-Medium 40 A versatile solvent for a wide range of organics.
Diethyl Ether Ether Low-Medium 35 Good general-purpose solvent, but highly volatile.
Tetrahydrofuran (THF) Ether Medium 66 More polar than ether; good coordinating solvent.
Chloroform Halogenated Medium 61 Often a better solvent than DCM for large aromatic systems.
N,N-Dimethylformamide (DMF) Polar Aprotic High 153 Strong, high-boiling solvent for very stubborn compounds.

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 189 | Extremely strong solvent; can be difficult to remove. |

Solution B: Co-Solvent System Optimization

Causality: A co-solvent works by disrupting the solvent's self-association, creating a new solvent environment with properties intermediate between the two pure liquids.[5][13] For example, adding a small amount of a more polar solvent like methanol to a less polar one like DCM can break up the π-stacked aggregates of your compound more effectively.

Protocol:

  • Identify the best "primary" solvent from the screening in Solution A, even if solubility was poor (e.g., Toluene).

  • In a vial with 1-2 mg of your intermediate, add 0.5 mL of the primary solvent.

  • Add a "co-solvent" dropwise while agitating. Good co-solvents to try include THF, methanol, or acetonitrile.

  • Observe for dissolution. Sometimes only a small percentage (5-10%) of the co-solvent is needed to achieve solubility.[5]

  • Common starting mixtures for chromatography include Hexanes/Ethyl Acetate, DCM/Methanol, and Toluene/THF.

Problem 2: My final compound is pure, but I cannot dissolve it in an aqueous buffer for biological screening.

This requires shifting from organic synthesis-focused solutions to biocompatible formulation strategies.

Solution A: Structural Modification via Synthesis

Causality: By chemically attaching polar or ionizable functional groups, you fundamentally alter the molecule's physicochemical properties.[2][3] These groups can interrupt π-stacking by introducing steric bulk and provide sites for hydrogen bonding with water, dramatically increasing aqueous solubility.[6][7] The prodrug approach is an elegant extension of this, where a solubilizing group is designed to be cleaved in vivo to release the active parent drug.[14][15][16]

Workflow for Selecting a Modification Strategy

Formulation Decision Tree Start Need to dissolve final compound in aqueous buffer CheckIonizable Does the compound have ionizable groups (e.g., quinoxaline N)? Start->CheckIonizable AdjustpH Use pH Adjustment (e.g., create HCl salt) CheckIonizable->AdjustpH Yes CheckOrganic Is a small amount of organic solvent acceptable? CheckIonizable->CheckOrganic No Insoluble Re-evaluate via Structural Modification AdjustpH->Insoluble Still Insoluble UseCosolvent Use a Co-solvent (DMSO, PEG 400) CheckOrganic->UseCosolvent Yes Advanced Consider Advanced Formulations (Cyclodextrins, Liposomes, Solid Dispersions) CheckOrganic->Advanced No UseCosolvent->Insoluble Still Insoluble

Sources

Troubleshooting low yields in the synthesis of 2-Chlorodibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chlorodibenzo[f,h]quinoxaline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly low yields, during the synthesis of this complex heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

This compound is a significant heterocyclic scaffold in medicinal chemistry, notably explored for its potential as a dual inhibitor of Topoisomerase 1 (Topo1) and c-MYC G-quadruplex in cancer therapy.[1] Its synthesis, while conceptually straightforward, often presents practical challenges that can lead to suboptimal yields. The most common and classical route involves the acid-catalyzed condensation of phenanthrene-9,10-dione with 4-chloro-1,2-phenylenediamine.[2] This guide focuses on diagnosing and resolving common issues encountered during this procedure.

Core Reaction Pathway

The fundamental reaction involves the condensation of the diamine with the dione, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring system.

Reaction_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A Phenanthrene-9,10-dione C Condensation A->C + Acid Catalyst (e.g., Acetic Acid) B 4-Chloro-1,2-phenylenediamine B->C + Acid Catalyst (e.g., Acetic Acid) D Intramolecular Cyclization C->D Formation of Dihydrophenazine Intermediate E Dehydration D->E Aromatization F This compound E->F

Caption: General synthetic pathway for this compound.

Troubleshooting Guide: Addressing Low Yields

This section directly addresses specific experimental issues. Each question represents a common problem, followed by a detailed explanation of potential causes and recommended solutions.

Q1: My reaction is consistently sluggish or incomplete, with significant amounts of starting material remaining even after extended reaction times. What are the primary causes and how can I fix this?

A1: An incomplete reaction is one of the most common sources of low yield. The issue typically stems from suboptimal reaction conditions or insufficient activation of the carbonyl groups for nucleophilic attack.

Causality & Solutions:

  • Inadequate Catalysis: The condensation reaction is acid-catalyzed. The acid protonates a carbonyl oxygen on the phenanthrene-9,10-dione, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic amine groups of the diamine.[3]

    • Solution: Ensure an appropriate acid catalyst is used. Glacial acetic acid often serves as both the solvent and the catalyst. If using an inert solvent like ethanol or toluene, add a catalytic amount of a stronger acid, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid.[4] Titrate the amount of catalyst in small-scale trials to find the optimal loading.

  • Suboptimal Temperature: While some quinoxaline syntheses can proceed at room temperature, the formation of a rigid, polycyclic system like dibenzo[f,h]quinoxaline often requires thermal energy to overcome the activation barrier, particularly for the dehydration/aromatization step.[5][6]

    • Solution: If running the reaction at room temperature, gradually increase the temperature to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) at various temperatures to identify the most efficient condition without causing decomposition.

  • Poor Solubility: One or both of the starting materials may have poor solubility in the chosen solvent at lower temperatures, limiting the effective concentration of reactants.

    • Solution: Select a solvent in which both reactants are reasonably soluble at the reaction temperature. Ethanol, or a mixture of ethanol and acetic acid, is often a good starting point.[6][7] Dimethylformamide (DMF) can also be used for reactants with poor solubility, but it requires higher temperatures for removal during workup.[4]

ParameterImpact on Incomplete ReactionRecommendation
Catalyst Insufficient acid leads to slow or no reaction.Use glacial acetic acid as solvent or add catalytic p-TSA/HCl to an inert solvent.
Temperature Too low; may not overcome activation energy.Increase temperature systematically, potentially to reflux, while monitoring via TLC.
Solvent Poor solubility limits reactant interaction.Screen solvents like ethanol, acetic acid, or toluene to ensure adequate solubility.

Q2: My TLC plate shows multiple product spots, and the final isolated yield is low after purification. What are the likely side reactions?

A2: The formation of multiple side products points to issues with reactant purity, reaction atmosphere, or non-selective reactivity.

Causality & Solutions:

  • Oxidation of 4-chloro-1,2-phenylenediamine: Aromatic diamines are highly susceptible to oxidation, especially when heated in the presence of air. This oxidation can lead to colored, polymeric impurities that are difficult to remove.

    • Solution: This is a critical point. Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon blanket) to prevent oxidation.[8] Using freshly purified or commercially available high-purity diamine is also essential. If the diamine has been stored for a long time, consider recrystallization or sublimation before use.

  • Formation of Regioisomers (if applicable): While the reaction with phenanthrene-9,10-dione is symmetrical, if an unsymmetrical dione were used, the formation of two different regioisomers would be possible, complicating purification and lowering the yield of the desired isomer. For this specific synthesis, this is not a primary concern, but it is a crucial consideration in quinoxaline chemistry.

  • Product Decomposition: The quinoxaline product itself might be unstable under prolonged heating or in the presence of a strong acid, leading to degradation.[8]

    • Solution: Monitor the reaction closely using TLC or LC-MS. Once the starting materials are consumed, work up the reaction promptly. Avoid unnecessarily long reaction times at high temperatures. If decomposition is suspected, attempt the reaction at a lower temperature for a longer duration.

Troubleshooting_Flowchart Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Purify Purify Reactants (Recrystallize/Sublime) Check_Purity->Purify Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Purity->Inert_Atmosphere Diamine Oxidation? Temp Optimize Temperature Check_Conditions->Temp Solvent Screen Solvents Check_Conditions->Solvent Catalyst Adjust Catalyst Check_Conditions->Catalyst Purify->Start Re-run Inert_Atmosphere->Start Re-run End Improved Yield Temp->End Solvent->End Catalyst->End

Caption: Systematic troubleshooting workflow for low yields.

Q3: I seem to lose a significant amount of product during the workup and purification steps. How can I improve my recovery?

A3: Product loss during isolation is a common mechanical issue that can drastically reduce final yields. The key is to understand the product's physical properties (solubility, pKa) to design an efficient purification strategy.

Causality & Solutions:

  • Precipitation/Crystallization Issues: The product is a planar, aromatic molecule and should be crystalline. Often, upon cooling the reaction mixture or pouring it into water, the product crashes out of solution. If this precipitation is too rapid, impurities can be trapped (occlusion).

    • Solution: For the workup, pour the reaction mixture into a cold, stirred beaker of water to precipitate the crude product. Collect this solid by filtration. Instead of directly moving to column chromatography, attempt a recrystallization. Ethanol is an excellent first choice for recrystallizing quinoxalines.[3] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

  • Inappropriate Extraction: If the product has some solubility in the aqueous phase, it can be lost during filtration.

    • Solution: After filtering the crude product, extract the aqueous filtrate with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate to recover any dissolved product. Combine these organic extracts with the dissolved crude solid for purification.

  • Overly Aggressive Purification: Column chromatography on silica gel can sometimes lead to product loss, especially if the compound has some affinity for the stationary phase.

    • Solution: Recrystallization should be the preferred method of purification. If chromatography is necessary, use a less-adsorptive stationary phase like neutral alumina, or pre-treat the silica gel with a small amount of triethylamine in the eluent to deactivate acidic sites and prevent product streaking or irreversible adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound? A1: The most robust and widely cited method is the condensation reaction between phenanthrene-9,10-dione and 4-chloro-1,2-phenylenediamine, typically catalyzed by an acid like acetic acid or p-TSA in a suitable solvent like ethanol.[2] This method is generally effective and utilizes readily available starting materials.

Q2: How critical is the purity of the starting materials? A2: It is absolutely critical. Impurities in either the phenanthrene-9,10-dione or, more importantly, the 4-chloro-1,2-phenylenediamine can introduce competing side reactions or inhibit the primary reaction.[8] The diamine is particularly prone to air oxidation, which can introduce colored impurities that are difficult to remove. Using reagents of ≥98% purity is strongly recommended.

Q3: What are the optimal solvent and temperature conditions? A3: This can be substrate-dependent, but a good starting point is refluxing in ethanol with a catalytic amount of acetic acid or p-TSA.[4][7] Glacial acetic acid can also be used as the solvent, which often provides good results.[9] Microwave-assisted synthesis has also been shown to be effective for quinoxaline synthesis, often reducing reaction times significantly, though this requires specialized equipment.[10]

Q4: My TLC shows the reaction is complete, but I can't get the product to crystallize. What should I do? A4: If the product oils out instead of crystallizing, it is likely impure. First, ensure all solvent from the reaction (e.g., acetic acid, DMF) has been thoroughly removed under high vacuum. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification by washing away more soluble impurities. If it remains an oil, purification by column chromatography is likely necessary before attempting another crystallization.

Experimental Protocol: Reference Synthesis

This protocol is a generalized procedure based on common literature methods for quinoxaline synthesis.[3][7]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phenanthrene-9,10-dione (1.0 eq) and 4-chloro-1,2-phenylenediamine (1.05 eq).

  • Inert Atmosphere: Flush the flask with nitrogen or argon for 5-10 minutes.

  • Solvent and Catalyst Addition: Add anhydrous ethanol (enough to form a stirrable slurry) followed by glacial acetic acid (20% of the ethanol volume) or a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain it at this temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system), checking for the consumption of the starting materials. Reactions are typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath. Pour the cooled mixture into a beaker of cold water to precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.

References

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  • NIH National Center for Biotechnology Information. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058221/]
  • Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. [URL: https://www.researchgate.net/topic/Heterocyclic-Compounds-Synthesis]
  • MDPI. A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. [URL: https://www.mdpi.com/1420-3049/23/1/136]
  • BYJU'S. Ullmann Reaction. [URL: https://byjus.com/chemistry/ullmann-reaction/]
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  • PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8997380/]
  • PubMed Central. Recent advances in the transition-metal-free synthesis of quinoxalines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8488585/]
  • PubMed Central. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273319/]
  • ResearchGate. (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [URL: https://www.researchgate.
  • ResearchGate. Optimization of reaction conditions for the synthesis of benzoquinolizine 7a. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-synthesis-of-benzoquinolizine-7a_tbl1_344580228]
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Technical Support Center: Preventing Decomposition of 2-Chlorodibenzo[f,h]quinoxaline During Purification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 2-Chlorodibenzo[f,h]quinoxaline. This guide is designed for researchers, medicinal chemists, and materials scientists who are encountering challenges with the stability of this compound during post-synthesis work-up and purification. As a polycyclic aromatic nitrogen heterocycle, this compound presents unique purification challenges due to its potential for decomposition. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you maximize yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Question 1: My compound is streaking badly on my silica gel TLC plate and I'm getting very low recovery from my column. What is causing this and how can I fix it?

Answer: This is the most frequently reported issue and is typically caused by strong, undesirable interactions between your basic compound and the acidic surface of standard silica gel.[1] The dibenzo[f,h]quinoxaline core contains two Lewis basic nitrogen atoms that can interact with the acidic silanol (Si-OH) groups on the silica surface. This interaction can lead to several problems:

  • Irreversible Adsorption: The compound binds so strongly it cannot be eluted, leading to significant material loss.

  • On-Column Decomposition: The acidic silica surface can catalyze the degradation of your compound, especially at the chloro-substituent.

  • Peak Tailing (Streaking): The non-uniform nature of the binding and slow desorption kinetics cause the compound to elute as a broad, streaking band rather than a tight peak, resulting in poor separation.[1]

Troubleshooting & Optimization Flowchart

cluster_solutions Solutions cluster_option1 Modification Details cluster_option2 Alternative Phases cluster_option3 Alternative Methods start Problem: Streaking & Low Recovery on Silica Gel node1 Option 1: Modify Stationary Phase start->node1 node2 Option 2: Change Stationary Phase start->node2 node3 Option 3: Use Alternative Purification start->node3 action1a Prepare Slurry with 0.5-1% Triethylamine (TEA) in Eluent node1->action1a Why? TEA neutralizes acidic silanol groups. action2a Use Neutral or Basic Alumina node2->action2a Good for basic compounds action2b Use Reversed-Phase (C18) Silica node2->action2b Separates on hydrophobicity, avoids acid-base issues. action3a Recrystallization node3->action3a Gentlest method if suitable solvent is found. action3b Preparative Thin-Layer Chromatography (Prep-TLC) node3->action3b Good for small scales, reduces solvent usage. action1b Pre-treat silica with base before packing action1a->action1b

Caption: Troubleshooting On-Column Decomposition.

Recommended Protocols:
  • Method 1: Deactivation of Silica Gel: Before running your column, neutralize the silica gel. The most common method is to add a basic modifier like triethylamine (TEA) or ammonia to the mobile phase.

    • Quick Fix: Add 0.5-1% TEA by volume to your pre-mixed eluent.

    • Thorough Method: See the detailed protocol below for preparing base-deactivated silica gel.

  • Method 2: Switch to an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds like quinoxalines.[1] Start with neutral alumina and a solvent system similar to what you would use for silica.

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. This avoids the acid-base interactions entirely.

Question 2: I've successfully purified my compound, but it develops a yellow or brown tint when stored or left on the benchtop. Is it decomposing?

Answer: Yes, this is a classic sign of photodegradation. Many quinoxaline derivatives and extended aromatic systems are sensitive to light, particularly in the UV spectrum.[2][3] Exposure to ambient light can excite the π-electron system, leading to the formation of reactive oxygen species or direct molecular rearrangements, resulting in colored impurities.[2]

Solutions:
  • Protect from Light During Work: Perform all purification steps with minimized light exposure. Wrap your chromatography column, flasks, and collection tubes in aluminum foil.

  • Proper Storage: Store the final, purified compound in an amber vial to block UV light. For long-term stability, store it under an inert atmosphere (argon or nitrogen) in a freezer (-20°C is standard).[4] This protects against both photodegradation and potential oxidation.

Question 3: My mass spectrometry results show a peak that is 18 mass units higher than my product (M+18) and a new, more polar spot appears on TLC. What is this impurity?

Answer: This strongly suggests hydrolysis of the chloro group to a hydroxyl group (-Cl to -OH). The mass difference corresponds to the replacement of Chlorine (~35.5 amu) with an OH group (~17 amu) plus a proton in the mass spectrometer. This is a common decomposition pathway for activated chloro-heterocycles.

Causes and Prevention:
  • Work-up Conditions: Prolonged exposure to aqueous acid or base during the reaction work-up can facilitate this hydrolysis.

    • Solution: Minimize the time your compound is in contact with aqueous layers. Use milder bases for neutralization, such as a saturated solution of sodium bicarbonate, rather than strong hydroxides. Ensure the organic layer is thoroughly dried with an agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

  • Wet Solvents: Using wet (non-anhydrous) solvents for chromatography can introduce enough water to cause slow hydrolysis on the stationary phase.

    • Solution: Use HPLC-grade or freshly distilled solvents for your purification.

Comparative Overview of Purification Techniques

TechniqueProsConsBest For
Recrystallization Gentle, high purity achievable, scalable.Requires finding a suitable solvent system; may not remove closely related impurities.First-line purification strategy for solid compounds.
Silica Gel Chromatography High resolving power, widely available.Can cause decomposition/adsorption of basic compounds like this compound.[1]Use only after deactivation or for non-basic analogues.
Alumina Chromatography Excellent for basic compounds, avoids acidic degradation pathways.Can have lower resolution than silica for some compounds.Purifying acid-sensitive or basic nitrogen heterocycles.[1]
Reversed-Phase (C18) Chromatography Avoids acid-base issues, excellent for separating based on polarity/hydrophobicity.Requires different solvent systems (e.g., MeCN/H₂O), may be more expensive.High-purity final cleanup, especially for compounds that are problematic on normal phase.

Detailed Experimental Protocols

Protocol 1: Preparation and Use of Base-Deactivated Silica Gel

This protocol describes how to neutralize silica gel to prevent compound degradation and improve chromatographic performance.

Materials:

  • Standard silica gel (230-400 mesh)

  • Mobile phase (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (TEA)

Procedure:

  • Determine Eluent: First, determine the optimal mobile phase for your separation using standard silica TLC plates, but add 1% TEA to the TLC development chamber.

  • Prepare Slurry: In a beaker, measure the required amount of dry silica gel for your column (typically 50-100 times the mass of your crude sample).

  • Add Base to Eluent: Prepare your mobile phase and add 0.5-1% TEA by volume. For example, for 500 mL of eluent, add 2.5-5 mL of TEA.

  • Create Slurry: Slowly add the TEA-containing eluent to the dry silica gel while stirring until you have a smooth, pourable slurry. Let it sit for 5-10 minutes to allow the TEA to neutralize the silica surface.

  • Pack Column: Pack the column with the slurry as you normally would.

  • Run Column: Equilibrate the column with the TEA-containing eluent, then load your sample and run the chromatography. Crucially, ensure all eluent used throughout the entire purification contains the same concentration of TEA.

Protocol 2: General Purification Workflow

This workflow provides a robust, multi-step strategy to purify this compound while minimizing decomposition.

Caption: Recommended General Purification Workflow.

References
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.).
  • Technical Support Center: Optimizing Photophysical Properties of Quinoxaline-Based M
  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. (n.d.). Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals.
  • Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogen

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Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling of 2-Chlorodibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthetic manipulation of 2-Chlorodibenzo[f,h]quinoxaline. This polycyclic heteroaromatic scaffold is a cornerstone for developing advanced organic electronic materials and novel therapeutic agents.[1] However, its functionalization via palladium-catalyzed cross-coupling reactions presents unique challenges, primarily due to the inert nature of the C-Cl bond at the 2-position.

This guide is structured to provide direct, actionable advice in a question-and-answer format. We will delve into catalyst selection, reaction optimization, and robust troubleshooting strategies to help you navigate the complexities of these transformations and achieve high-efficiency outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing cross-coupling reactions with this compound?

The principal obstacle is the strength and low reactivity of the aryl chloride (C-Cl) bond compared to its bromide (C-Br) or iodide (C-I) counterparts.[2][3] The rate-limiting step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the palladium(0) catalyst to the aryl halide. This step is significantly slower for aryl chlorides, often requiring highly active catalyst systems and more forcing reaction conditions to proceed efficiently.[4]

Q2: What are the best starting points for catalyst selection for a Suzuki-Miyaura coupling with this substrate?

For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often insufficient.[4] A more robust starting point involves a combination of a palladium(0) precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with a bulky, electron-rich phosphine ligand.

  • Recommended Ligands: Biarylphosphine ligands (Buchwald-type ligands) are highly effective. Consider using XPhos , SPhos , or RuPhos .[2][4] These ligands promote the formation of a monoligated, 12-electron L₁Pd(0) active species, which is highly reactive and accelerates the difficult oxidative addition step.[5]

  • Recommended Bases: The choice of base is critical for activating the boronic acid. Weak bases are typically ineffective.[4] Stronger inorganic bases such as K₃PO₄ , Cs₂CO₃ , or K₂CO₃ are recommended.[4][6]

Q3: Which catalyst systems are recommended for a Buchwald-Hartwig amination?

The Buchwald-Hartwig amination also benefits greatly from specialized, sterically hindered ligands that facilitate the C-N reductive elimination step and prevent catalyst decomposition.[7][8]

  • Recommended Ligands: Once again, bulky biarylphosphine ligands are the state-of-the-art. Ligands like XPhos , BrettPhos , and Josiphos-type ferrocenyl ligands have shown broad utility.[9] N-heterocyclic carbene (NHC) ligands can also be highly effective.[10]

  • Recommended Bases: A strong, non-nucleophilic base is required to deprotonate the amine. The most common choices are sodium tert-butoxide (NaOtBu) , lithium bis(trimethylsilyl)amide (LHMDS) , or potassium phosphate (K₃PO₄) , depending on the amine's pKa and functional group tolerance.[11]

Q4: Is a Sonogashira coupling feasible at the 2-chloro position?

While challenging, it is possible. The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl.[3] Therefore, coupling at a chloro position requires a highly active catalyst and often higher temperatures.

  • Catalyst System: The classic Pd/CuI co-catalyst system is the foundation. However, to activate the C-Cl bond, a phosphine ligand is essential. Ligands such as P(t-Bu)₃ or biarylphosphine ligands can be effective. Some modern protocols have even been developed that are copper- and amine-free, using a palladium catalyst with an activator like tetrabutylammonium fluoride (TBAF), which can be effective for aryl chlorides.[12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the cross-coupling of this compound.

Problem 1: Low or No Conversion to the Desired Product

Q: I've set up my reaction, but TLC/LC-MS analysis shows only starting material, even after several hours. What should I investigate first?

This is the most frequent issue and can stem from several factors. A systematic approach is key.

Start Low / No Yield Cat 1. Catalyst System Inactive? Start->Cat Base 2. Incorrect Base or Solvent? Cat->Base If catalyst is appropriate... Sol_Cat Switch to Pd(OAc)₂ or Pd₂(dba)₃ + bulky ligand (XPhos, SPhos). Use a pre-catalyst. Cat->Sol_Cat Reagent 3. Reagent Degradation? Base->Reagent If base/solvent are correct... Sol_Base Use stronger base (K₃PO₄, Cs₂CO₃). Ensure solvent is anhydrous & degassed (Dioxane, Toluene). Base->Sol_Base Cond 4. Sub-Optimal Conditions? Reagent->Cond If reagents are fresh... Sol_Reagent Use fresh boronic acid/ester. Use 1.2-1.5 eq. of coupling partner. Check amine purity. Reagent->Sol_Reagent Sol_Cond Increase temperature (90-120 °C). Ensure inert atmosphere (Ar/N₂). Cond->Sol_Cond

Troubleshooting Decision Flowchart
  • Cause 1: Inactive Catalyst System.

    • Explanation: The catalyst system may not be active enough to cleave the strong C-Cl bond. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this task.[4] Furthermore, palladium sources can lose activity over time.

    • Solution: Switch to a more potent catalyst system as detailed in the FAQ section (e.g., Pd(OAc)₂ with SPhos).[2][4] Using a palladium pre-catalyst can also improve reproducibility and activity.[2]

  • Cause 2: Inadequate Base or Solvent.

    • Explanation: The base is a critical reactant. For Suzuki couplings, it activates the boronic acid for transmetalation.[4] For Buchwald-Hartwig, it deprotonates the amine.[7] The solvent must be appropriate for the reaction temperature and solubilize the reagents.

    • Solution: For Suzuki, ensure you are using a strong base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, use NaOtBu. The solvent must be aprotic, polar, and thoroughly degassed (e.g., 1,4-dioxane, toluene, THF).[4][6] Adding a small amount of water to Suzuki reactions can sometimes help by dissolving the base, but start with anhydrous conditions first.[4]

  • Cause 3: Boronic Acid/Ester Instability.

    • Explanation: Boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially at elevated temperatures.[2][13] This is a very common cause of low yields.

    • Solution: Use freshly purchased or recently purified boronic acid. Alternatively, use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more resistant to degradation.[2] Using a slight excess (1.2–1.5 equivalents) of the boron reagent can also compensate for any degradation.[2]

Problem 2: Formation of Significant Side Products

Q: My reaction is converting the starting material, but I'm getting a mixture of products, including one where the chlorine is simply replaced by hydrogen (hydrodehalogenation). What is causing this?

  • Cause: Hydrodehalogenation.

    • Explanation: This side reaction occurs when the aryl halide is reduced instead of coupled. It can be caused by trace amounts of water or by a competing catalytic cycle, such as β-hydride elimination from the palladium intermediate, which is more common in C-N couplings.[7]

    • Solution: Ensure your reaction is set up under strictly anhydrous and anaerobic conditions. Use oven-dried glassware and freshly distilled, degassed solvents. If the problem persists, ligand choice can be critical. Some ligands are designed to favor reductive elimination over β-hydride elimination.[8]

  • Cause: Homocoupling of Boronic Acid.

    • Explanation: The formation of a biaryl product derived from two molecules of your boronic acid is often caused by the presence of oxygen, which can interfere with the catalytic cycle.

    • Solution: Meticulous degassing of your solvent and reaction vessel is crucial. Purge the reaction mixture with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[14]

Data & Recommended Conditions

The following table summarizes recommended starting conditions for the most common cross-coupling reactions with this compound. Optimization will likely be required for your specific coupling partner.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (10:1)100-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene or Dioxane100-110
Sonogashira PdCl₂(PPh₃)₂ (3-5)(none add'l)Et₃N / CuI (cat.)THF or DMF80-100

Note: Data is compiled from established protocols for analogous challenging chloro-heteroaromatic substrates and serves as a robust starting point.[4][6][11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A Add Solids: - this compound (1.0 eq) - Boronic Acid/Ester (1.3 eq) - Base (K₃PO₄, 2.0 eq) B Add Pd Source & Ligand (e.g., Pd(OAc)₂, SPhos) A->B C Evacuate & Backfill with Argon (3x) B->C D Add Degassed Solvent (e.g., Dioxane) C->D E Heat to 100-110 °C (12-24 h) D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Dilute (e.g., Ethyl Acetate) F->G H Filter through Celite G->H I Concentrate & Purify (Column Chromatography) H->I

General Experimental Workflow for Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.), and the ligand (e.g., SPhos, 0.04 equiv.).[6][11]

  • Inerting: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100–110 °C and stir for 12–24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the ligand (e.g., XPhos, 0.02-0.04 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inerting: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv.).

  • Reaction: Place the sealed tube in a preheated oil bath at 100–110 °C and stir for 4–24 hours.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6 and 7 from the Suzuki-Miyaura protocol.

References

  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • BenchChem. (2025). Application Notes and Protocols: Selective Sonogashira Coupling of 2-Chloro-8-iodoquinoxaline.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Chloro-quinoxalines.
  • Sadykhov, G. A., et al. (2020).
  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research.
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • Li, J., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • BenchChem. (2025). Application Notes: Functionalization of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect.
  • Wang, D., et al. (n.d.). Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes. New Journal of Chemistry.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
  • Sigma-Aldrich. (n.d.).
  • Li, J-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry.
  • Biscoe, M. R., et al. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)

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Navigating the Synthesis of 2-Chlorodibenzo[f,h]quinoxaline: A Technical Support Guide for Material Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chlorodibenzo[f,h]quinoxaline. This guide is designed for researchers, chemists, and drug development professionals who are looking to not only successfully synthesize this complex heterocyclic compound but also to scale up its production for material and pharmaceutical applications. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles and practical insights to help you navigate the intricacies of this synthesis, troubleshoot common issues, and ensure the integrity of your final product.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

There are two primary and plausible synthetic strategies for obtaining this compound, both of which are based on the well-established formation of the quinoxaline ring system.

  • Route A: Direct Condensation. This is the most direct approach, involving the condensation of phenanthrene-9,10-dione with 4-chloro-1,2-phenylenediamine. This method builds the quinoxaline ring in a single step.

  • Route B: Two-Step Synthesis via a Dione Intermediate. This route first involves the synthesis of dibenzo[f,h]quinoxaline-2,3-dione from phenanthrene-9,10-diamine and oxalic acid. The resulting dione is then chlorinated to yield the final product. This method offers the advantage of potentially easier purification of the intermediate.

Q2: What are the critical starting materials and how does their purity impact the synthesis?

The purity of your starting materials is paramount for a successful and scalable synthesis.

  • Phenanthrene-9,10-dione: Impurities in this starting material can lead to the formation of colored byproducts that are difficult to remove. It is advisable to use a high-purity grade or recrystallize it before use.

  • 4-Chloro-1,2-phenylenediamine (for Route A): This diamine is susceptible to oxidation, which can result in the formation of polymeric impurities and a decrease in yield. It should be stored under an inert atmosphere and its purity should be checked by NMR or LC-MS before use.

  • Phenanthrene-9,10-diamine (for Route B): Similar to the chloro-derivative, this diamine can oxidize. Purity is crucial for the clean formation of the intermediate dione.

  • Oxalic Acid and Chlorinating Agents (e.g., POCl₃): These reagents should be of high purity and handled with appropriate safety precautions.

Q3: What are the main challenges in scaling up the synthesis of this compound?

Scaling up this synthesis from the lab bench to pilot or production scale presents several challenges:

  • Exothermic Reactions: The condensation and chlorination steps can be exothermic. Careful temperature control is crucial to avoid side reactions and ensure safety.

  • Product Precipitation: The product and intermediates may precipitate out of the reaction mixture, which can make stirring and heat transfer difficult.

  • Purification: Lab-scale purification methods like column chromatography may not be practical for large quantities. Developing efficient recrystallization or precipitation methods is key.

  • Waste Management: The use of strong acids, chlorinated solvents, and other hazardous reagents necessitates a robust waste management plan.

II. Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the two primary synthetic routes.

Protocol A: Direct Condensation

This protocol is adapted from established procedures for the synthesis of similar dibenzoquinoxaline derivatives.

Step 1: Reaction Setup

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenanthrene-9,10-dione (1.0 eq).

  • Add 4-chloro-1,2-phenylenediamine (1.05 eq).

  • Add a mixture of glacial acetic acid and ethanol (e.g., 2:1 v/v) as the solvent. The solvent volume should be sufficient to create a stirrable slurry.

Step 2: Reaction Execution

  • Begin stirring the mixture and purge the flask with nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will likely precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Dry the crude product under vacuum.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and N,N-dimethylformamide (DMF) or by column chromatography on silica gel.

Protocol B: Two-Step Synthesis via a Dione Intermediate

This protocol provides an alternative route with a potentially purer final product.

Step 1: Synthesis of Dibenzo[f,h]quinoxaline-2,3-dione

  • In a round-bottom flask, combine phenanthrene-9,10-diamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).

  • Add 4 M hydrochloric acid as the solvent and catalyst.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature. The dione intermediate will precipitate.

  • Filter the solid, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the intermediate product under vacuum.

Step 2: Chlorination of Dibenzo[f,h]quinoxaline-2,3-dione

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried dibenzo[f,h]quinoxaline-2,3-dione (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux (around 110-120 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by filtration, wash it thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the crude this compound under vacuum.

Step 3: Purification

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or a mixture of chloroform and hexane.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Impure starting materials. - Side reactions. - Product loss during work-up.- Reaction Monitoring: Ensure the reaction has gone to completion using TLC or HPLC. If not, extend the reaction time or consider a more effective catalyst. - Starting Material Purity: Verify the purity of your starting materials. Recrystallize or purify them if necessary. - Reaction Conditions: Optimize the reaction temperature and solvent. For the condensation reaction, a catalytic amount of a stronger acid might be beneficial. For the chlorination, ensure anhydrous conditions. - Work-up Optimization: Minimize product loss by carefully choosing your washing solvents and ensuring complete precipitation.
Formation of Colored Impurities - Oxidation of diamine starting materials. - Overheating the reaction. - Side reactions leading to polymeric byproducts.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation. - Temperature Control: Use a temperature-controlled heating mantle and monitor the internal reaction temperature. - Purification: Activated carbon treatment during recrystallization can help remove some colored impurities. Column chromatography may be necessary for highly impure samples.
Product is Difficult to Purify - Presence of closely related byproducts. - Poor solubility of the product.- Alternative Purification: If recrystallization is ineffective, try gradient column chromatography with a suitable solvent system. - Solubility Screening: Test a range of solvents and solvent mixtures to find an optimal system for recrystallization. - Alternative Synthetic Route: If purification remains a major hurdle, consider the alternative synthetic route. Sometimes one route provides a cleaner product than the other.
Chlorination Reaction (Route B) is Sluggish - Insufficiently activated dione intermediate. - Low reaction temperature. - Deactivated chlorinating agent.- Catalyst: Ensure a catalytic amount of DMF is used, as it helps to form the reactive Vilsmeier reagent. - Temperature: Make sure the reaction is at a vigorous reflux. - Reagent Quality: Use fresh, high-quality POCl₃.

IV. Visualization of Workflows

To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the key workflows.

Synthesis_Workflow_A start Starting Materials: Phenanthrene-9,10-dione 4-Chloro-1,2-phenylenediamine reaction Direct Condensation (Acetic Acid/Ethanol, Reflux) start->reaction workup Work-up (Cooling, Filtration, Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Workflow for Direct Condensation (Route A)

Synthesis_Workflow_B start_b Starting Materials: Phenanthrene-9,10-diamine Oxalic Acid reaction1 Dione Synthesis (HCl, Reflux) start_b->reaction1 intermediate Dibenzo[f,h]quinoxaline-2,3-dione reaction1->intermediate reaction2 Chlorination (POCl3/DMF, Reflux) intermediate->reaction2 workup_b Work-up (Quenching, Filtration, Washing) reaction2->workup_b purification_b Purification (Recrystallization) workup_b->purification_b product_b This compound purification_b->product_b

Workflow for Two-Step Synthesis (Route B)

V. Quality Control and Analytical Characterization

Ensuring the purity and identity of your final product is critical. The following analytical techniques are recommended for the characterization of this compound.

Analytical Technique Purpose Expected Observations
High-Performance Liquid Chromatography (HPLC) To assess purity and monitor reaction progress.A single major peak for the pure product. The retention time will be specific to the column and mobile phase used.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the product.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₆H₉ClN₂). The isotopic pattern for one chlorine atom should be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the product.The ¹H NMR spectrum will show a complex pattern of aromatic protons. The ¹³C NMR spectrum will show the expected number of signals for the carbon atoms in the molecule.
Melting Point To assess the purity of the final product.A sharp melting point range is indicative of a pure compound.

VI. Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals. It is imperative to follow strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions, especially the chlorination step with POCl₃, must be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle with extreme care.

    • Acids (Acetic Acid, HCl): are corrosive. Avoid inhalation of vapors and contact with skin.

    • Organic Solvents: are flammable and may be toxic. Handle in a well-ventilated area away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's and local regulations.

By following this comprehensive guide, researchers and chemists can approach the synthesis of this compound with a greater understanding of the process, an awareness of potential challenges, and the tools to troubleshoot effectively, ultimately leading to successful and scalable material production.

References

  • Birajdar, S. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Some Novel Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link]

  • Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 17, 2816–2853. [Link]

  • Gomha, S. M., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 22(10), 1692. [Link]

  • Narsaiah, B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Organic Communications, 6(2), 54-61. [Link]

Identifying and removing impurities from 2-Chlorodibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chlorodibenzo[f,h]quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification and handling of this specialized heterocyclic compound. Our goal is to provide field-proven insights and robust protocols to ensure the integrity of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My initial analysis (TLC/HPLC) of the crude product shows multiple spots/peaks. What are these impurities and how do I begin purification?

Answer: The presence of multiple species in your crude product is a common outcome following the synthesis of complex heterocyclic systems like quinoxalines. The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3][4] Impurities typically arise from three main sources:

  • Unreacted Starting Materials: The precursors used in the synthesis may not have fully reacted. These are often more polar than the desired product.

  • Side-Reaction Products: Incomplete cyclization, oxidation of the diamine starting material, or the formation of positional isomers can lead to byproducts. Nitration under harsh conditions can also produce dinitro derivatives.[1][5]

  • Over-Chlorinated Species: Depending on the synthesis route, which may involve chlorination of the dibenzo[f,h]quinoxaline scaffold, di- or tri-chlorinated analogues might be present.[6]

Initial Strategy: Your first step is to use Thin-Layer Chromatography (TLC) to assess the polarity of the components. Spot your crude mixture on a silica gel plate and test various solvent systems (e.g., gradients of ethyl acetate in hexane). This will inform which purification method is most suitable. The less polar spot is typically your desired product, while more polar spots often correspond to unreacted starting materials or oxidized byproducts.

Question 2: I'm attempting recrystallization, but the compound either "oils out" or the resulting crystals are not pure. What am I doing wrong?

Answer: Recrystallization is a powerful technique but its success is critically dependent on solvent selection.[7][8] "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

Causality and Solution: The ideal recrystallization solvent should dissolve the this compound poorly at room temperature but completely at an elevated temperature.[8] Based on its structure and data for similar compounds, good starting points for solvent screening include ethanol, dichloromethane, or a mixture like chloroform/ether.[8][9][10]

  • Problem - Oiling Out: You are likely using a solvent in which the compound is too soluble, or you are not using enough solvent. Try a less polar solvent or a solvent mixture. Ensure the compound is fully dissolved at the boiling point before allowing it to cool.

  • Problem - Impure Crystals: This suggests the impurities have similar solubility profiles. This can be caused by cooling the solution too rapidly, which traps impurities within the crystal lattice. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize yield. If impurities persist, a second purification step like column chromatography may be necessary.

Question 3: My column chromatography separation is poor, with significant overlap between fractions. How can I improve the resolution?

Answer: Poor resolution in column chromatography is a frequent challenge, often stemming from incorrect solvent system selection, improper column packing, or overloading.[11][12][13]

Expert Recommendations:

  • Optimize the Mobile Phase (Eluent): The key is to find a solvent system where the desired compound has an Rf value of 0.25-0.35 on TLC. This provides the optimal balance between moving the compound down the column and allowing for separation from impurities. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.[11]

  • Proper Column Packing: Air bubbles and cracks in the stationary phase (silica gel) will ruin separation. Always use the "wet loading" or "slurry" method.[12] Prepare a slurry of silica gel in your initial, non-polar eluent and pour it into the column. Allow it to pack under gravity or gentle pressure, ensuring a uniform, homogenous bed.

  • Sample Loading: Do not overload the column. A general rule is to use 1g of crude product for every 25-100g of silica gel. Dissolve your crude sample in a minimal amount of the eluent or a slightly more polar solvent, and load it carefully onto the top of the silica bed in a narrow band.[13]

Purification Methodologies & Data

The choice of purification method depends on the nature and quantity of impurities. Below is a summary of common techniques and their expected outcomes.

Purification MethodPrincipleTypical Purity AchievedBest For
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.>98% (if impurities have different solubility)Removing small amounts of impurities from a large amount of product.
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[12]>99%Separating complex mixtures with closely related polarities.
Preparative HPLC High-resolution column chromatography under high pressure.>99.5%Final polishing step or separation of very difficult mixtures (e.g., isomers).

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Place ~20 mg of crude product into several test tubes. Add 0.5 mL of different trial solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures).

  • Solubility Test: Observe solubility at room temperature. Heat the tubes that did not dissolve. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum. Characterize the final product using HPLC, NMR, and melting point analysis to confirm purity.[7][14]

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system (e.g., 10% Ethyl Acetate in Hexane) that gives your product an Rf of ~0.3.

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Add another layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent. Carefully add it to the top of the silica bed.

  • Elution: Fill the column with the eluent and apply gentle, steady air pressure. Begin collecting fractions in test tubes.

  • Monitoring: Monitor the fractions being eluted using TLC to identify which ones contain your purified compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Analysis: Obtain the mass of the purified product and confirm its purity with appropriate analytical techniques.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow cluster_start Phase 1: Initial Assessment cluster_purify Phase 2: Purification cluster_end Phase 3: Final Validation start Crude this compound assess Purity Assessment (TLC, HPLC, NMR) start->assess decision Purity > 98%? assess->decision recrystallize Recrystallization decision->recrystallize No (Minor Impurities) column_chrom Column Chromatography decision->column_chrom No (Complex Mixture) pure_product Pure Product (>98%) Store under inert gas decision->pure_product Yes final_analysis Final Purity Check (HPLC, NMR, MP) recrystallize->final_analysis column_chrom->final_analysis final_analysis->pure_product

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and solubility of pure this compound? A: Pure this compound typically appears as a white to light yellow or off-white solid or powder.[9][15] It has limited solubility in water but is soluble in organic solvents like ethanol and dichloromethane.[9]

Q: How should I properly store the purified compound? A: The compound should be stored in a dry, sealed container, preferably in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.[16]

Q: Which analytical techniques are definitive for confirming the structure and purity? A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for determining purity levels (e.g., >97%).[15] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure, and Mass Spectrometry (MS) confirms the molecular weight (264.71 g/mol ).[9][16]

Q: Can this compound be used in pharmaceutical development? A: Yes, this compound and its derivatives are utilized as intermediates in the synthesis of advanced materials and pharmaceutical compounds.[6][9] Quinoxaline scaffolds are known to possess a wide range of biological activities and are explored in drug discovery.[5][17][18]

References

  • This compound CAS 1202564-31-5 Product Specification. (n.d.). Tobo Group.
  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). International Journal of Pharmaceutical Sciences.
  • Premium this compound - High-Quality Chemical Manufacturer. (n.d.). Ningbo Inno Pharmchem.
  • CAS 1202564-31-5 | this compound. (n.d.). Synblock.
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). Request PDF on ResearchGate.
  • 2-Chloroquinoxaline. (n.d.). ResearchGate.
  • Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. (n.d.). PubMed Central.
  • This compound | 1202564-31-5. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma. (n.d.). PubMed Central.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH.
  • Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. (n.d.). Analytical Methods (RSC Publishing).
  • Optimization of reaction conditions for the synthesis of quinoxaline derivatives. (n.d.). Benchchem.
  • Column Chromatography for Terpenoids and Flavonoids. (2012). ResearchGate.
  • Performing Column Chromatography. (2023). YouTube.
  • Chemical/Laboratory Techniques: Column Chromatography. (2022). YouTube.
  • Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)quinoxaline by Recrystallization. (n.d.). Benchchem.

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Validation & Comparative

Comparative Guide to Cross-Coupling Methods for the Functionalization of 2-Chlorodibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dibenzo[f,h]quinoxaline Functionalization

The dibenzo[f,h]quinoxaline scaffold is a rigid, planar, and electron-deficient polycyclic heteroaromatic system. Its unique photophysical properties have positioned it as a promising building block in materials science, particularly for the development of deep blue emitters in organic light-emitting diodes (OLEDs).[1] The ability to precisely tune its electronic and steric characteristics through the introduction of various substituents is paramount for optimizing device performance. Furthermore, the quinoxaline motif is a well-established pharmacophore in medicinal chemistry, suggesting that derivatives of this extended system could exhibit valuable biological activity.[2][3]

The functionalization of this scaffold often begins with a halogenated precursor, such as 2-Chlorodibenzo[f,h]quinoxaline. The carbon-chlorine bond at the 2-position serves as a versatile handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via transition metal-catalyzed cross-coupling reactions. However, the C-Cl bond is notoriously less reactive than its bromide or iodide counterparts, presenting a significant challenge that necessitates carefully optimized catalytic systems.

This guide provides a comparative analysis of the Suzuki-Miyaura coupling against other prominent cross-coupling methodologies for the derivatization of this compound. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each technique, supported by generalized experimental protocols to empower researchers in their synthetic endeavors.

The Primary Contender: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for C(sp²)-C(sp²) bond formation.[4] Its popularity stems from a combination of high functional group tolerance, the use of mild reaction conditions, and the environmental benignity of its boron-based reagents.[5]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The low-valent Pd(0) catalyst inserts into the aryl-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: A base activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)3- [Ar'B(OH)3]- Ar'B(OH)2->Ar'B(OH)3- + OH- Base Base (e.g., K2CO3) Ar'B(OH)3-->Ar-Pd(II)-Cl(L2)

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point for the coupling of this compound with a generic arylboronic acid. Optimization of catalyst, ligand, base, and solvent is often necessary.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst system. For a challenging chloride substrate, a pre-catalyst paired with a specialized ligand is recommended. Examples include Pd₂(dba)₃ (2-5 mol%) with a bulky, electron-rich phosphine ligand like SPhos or XPhos (4-10 mol%), or a pre-formed catalyst like [Pd(SPhos)Cl]₂.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (e.g., in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Analysis with Alternative Coupling Methods

While Suzuki coupling is a robust choice, the optimal method depends on the specific bond to be formed and the desired molecular architecture. Below is a comparison with other key cross-coupling reactions.

Stille Coupling
  • Coupling Partner: Organostannane (Ar-SnR₃)

  • Bond Formed: C(sp²)-C(sp²)

  • Analysis: The Stille reaction often exhibits excellent functional group tolerance and proceeds under neutral, mild conditions.[6] However, its application in drug development is severely hampered by the high toxicity of organotin reagents and byproducts. The removal of tin residues from the final product is notoriously difficult and a major process chemistry concern. For materials science applications where biocompatibility is not a concern, it remains a viable option.

Heck Reaction
  • Coupling Partner: Alkene (e.g., Styrene, Acrylate)

  • Bond Formed: C(sp²)-C(sp²) (Vinylation)

  • Analysis: The Heck reaction is the premier method for aryl vinylation without the need to pre-form an organometallic reagent from the alkene partner.[7][8] This is highly valuable for installing conjugated linkers. The primary challenge lies in controlling the regioselectivity of the alkene insertion and the stereoselectivity (E/Z) of the resulting product. For heteroaryl chlorides, forcing conditions and robust catalyst systems are typically required.[9][10]

Heck_Reaction Catalytic Cycle of the Heck Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)(Alkene)(L2)]+X- Ar-Pd(II)-X(L2)->Alkene_Complex + Alkene Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 Reductive Elimination (+ Base) Product Ar-CH=CH-R Insertion_Product->Product β-Hydride Elimination Base Base

Caption: Catalytic Cycle of the Heck Reaction.

Sonogashira Coupling
  • Coupling Partner: Terminal Alkyne

  • Bond Formed: C(sp²)-C(sp)

  • Analysis: This reaction is unparalleled for creating aryl-alkyne linkages, which are fundamental structures in materials science and serve as versatile handles for further transformations (e.g., click chemistry, cyclizations).[11] A key feature is the use of a copper(I) co-catalyst, which facilitates the transmetalation step.[12] A common side reaction is the copper-mediated homocoupling of the alkyne (Glaser coupling). The high bond strength of the C-Cl bond makes this compound a challenging substrate, often requiring higher temperatures and more active catalyst systems compared to the corresponding bromides or iodides.[13][14]

Sonogashira_Coupling Catalytic Cycles of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-X Cu-X H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR + Cu-X, Base Cu-C≡CR->Ar-Pd(II)-X(L2) Base Base

Caption: Catalytic Cycles of Sonogashira Coupling.

Buchwald-Hartwig Amination
  • Coupling Partner: Primary or Secondary Amine (R₂NH)

  • Bond Formed: C(sp²)-N

  • Analysis: This is not a C-C coupling reaction, but it is the gold standard for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[15][16] The reaction scope is exceptionally broad, accommodating a vast range of amines and aryl halides.[17] Similar to the Suzuki coupling of aryl chlorides, the Buchwald-Hartwig amination of this compound requires a sophisticated catalyst system, typically involving a palladium precursor and a sterically hindered, electron-rich biaryl phosphine ligand, along with a strong base (e.g., NaOt-Bu or LHMDS).[18][19]

Buchwald_Hartwig_Amination Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(HNR2)(L2)]+X- Ar-Pd(II)-X(L2)->Amine_Complex + HNR2 Amido_Complex Ar-Pd(II)-NR2(L) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination Product Ar-NR2 Amido_Complex->Product Base Base

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Quantitative Data Summary and Comparison

The following table provides a high-level comparison of these cross-coupling methods for the functionalization of this compound. Note that specific yields and conditions are highly substrate-dependent and require empirical optimization.

FeatureSuzuki-Miyaura CouplingStille CouplingHeck ReactionSonogashira CouplingBuchwald-Hartwig Amination
Coupling Partner Organoboron (Ar-B(OH)₂)Organostannane (Ar-SnR₃)AlkeneTerminal AlkyneAmine (R₂NH)
Bond Formed C(sp²)-C(sp²)C(sp²)-C(sp²)C(sp²)-C(sp²) (vinyl)C(sp²)-C(sp)C(sp²)-N
Key Advantage Low toxicity, stable reagents, broad scope.[5]Excellent functional group tolerance.[6]Atom economical (no pre-formed organometallic).[7]Forms rigid alkynyl linkages.Premier method for C-N bond formation.[15]
Key Limitation Can require specific ligands for chlorides.High toxicity of tin reagents/byproducts.Regio/stereoselectivity can be an issue.Requires Cu(I) co-catalyst; alkyne homocoupling.[12]Requires strong base; specialized ligands for chlorides.[18]
Byproducts Boron-based salts (non-toxic).Organotin compounds (highly toxic).Stoichiometric base salt.Base salt, potential for diynes.Stoichiometric base salt.
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄Often not required.KOAc, Et₃N, K₂CO₃Et₃N, DIPANaOt-Bu, K₃PO₄, LHMDS

Conclusion and Future Outlook

For the synthesis of biaryl derivatives of dibenzo[f,h]quinoxaline, the Suzuki-Miyaura coupling stands out as the most balanced and practical choice, particularly for applications in drug discovery, owing to its favorable safety profile and broad commercial availability of reagents.[5] The primary challenge—the inertness of the C-Cl bond—is readily overcome with modern, commercially available catalyst systems featuring bulky biarylphosphine ligands.

However, the "best" method is ultimately dictated by the target structure.

  • To install a vinyl group, the Heck reaction is the most direct route.

  • To install an alkynyl moiety, the Sonogashira coupling is indispensable.

  • To synthesize arylamines , the Buchwald-Hartwig amination is the undisputed method of choice.[16]

The field of cross-coupling continues to evolve. The development of catalysts based on more abundant and less expensive metals like nickel and copper is a major area of research.[20] These systems often show different reactivity and selectivity profiles and may offer milder conditions for the activation of challenging aryl chlorides in the future. Furthermore, ligand-free methodologies, while still facing challenges with unactivated chlorides, promise more economical and sustainable synthetic routes. Researchers are encouraged to consider these emerging technologies as they become more robust and accessible.

References

  • Danish, M., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. DOI:10.1039/C9CY01331H. [Link]

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Chen, Y., et al. (2018). Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes. New Journal of Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia. Heck reaction. Wikipedia. [Link]

  • Ghaffari, M., et al. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
  • Weires, A. G., et al. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. Organic Letters.
  • Pchelintseva, N. V., et al. (2020). Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization. ACS Omega. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Bejan, V., & Mangalagiu, I. I. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Medwin Publishers. [Link]

  • Danish, M., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Dorel, R., & Echavarren, A. M. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonawane, K. D., & Shinde, D. B. (2014). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. TSI Journals. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Ghorab, M. M., et al. (2016). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. PubMed Central.
  • Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect.
  • ResearchGate. Synthesis of quinoxaline derivatives via Heck reaction catalyzed by palladium. ResearchGate. [Link]

  • Chen, Y., et al. (2018). Site-selective synthesis of functionalized dibenzo[f,h]quinolines and their derivatives involving cyclic diaryliodonium salts via a decarboxylative annulation strategy. Chemical Communications. [Link]

  • Ghaffari, M., et al. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions.
  • Feuerstein, M., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Langer, P., et al. (2019). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2021). Transition-Metal-Free Cross-Coupling Reactions in Dynamic Thin Films To Access Pyrimidine and Quinoxaline Analogues.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Rostami, A., & Zeynizadeh, B. (2014). Green synthesis of quinoxaline derivatives using phthalic acid as difunctional Brønsted acid at room temperature.
  • Kotlyar, V. M., et al. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction.
  • Pchelintseva, N. V., et al. (2020). Dibenzo[f,h]furazano[3,4‑b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization. ACS Figshare. [Link]

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A Comparative Guide to the Photophysical Properties of 2-Chlorodibenzo[f,h]quinoxaline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, understanding the nuanced photophysical properties of heterocyclic compounds is paramount. Dibenzo[f,h]quinoxaline and its derivatives are a class of N-heterocyclic compounds that have garnered significant interest due to their rigid, planar structure and tunable electronic properties, making them promising candidates for applications in organic electronics, sensing, and photodynamic therapy. This guide provides a comparative analysis of the photophysical properties of 2-Chlorodibenzo[f,h]quinoxaline analogs, offering insights into their structure-property relationships and the experimental methodologies used for their characterization.

While specific comprehensive photophysical data for this compound is not extensively documented in publicly available literature, we can infer its properties by examining closely related analogs. A recent study on halogenated dibenzo[f,h]quinoxaline derivatives provides valuable experimental data on a chlorinated analog, which will serve as a central point of comparison in this guide. We will also draw comparisons with other substituted dibenzo[f,h]quinoxaline derivatives to build a broader understanding of how structural modifications influence their photophysical behavior.

The Dibenzo[f,h]quinoxaline Core: A Foundation for Rich Photophysics

The dibenzo[f,h]quinoxaline scaffold is a polycyclic aromatic hydrocarbon containing a pyrazine ring fused to a phenanthrene moiety. This extended π-conjugated system is the origin of its characteristic photophysical properties. The absorption spectra of these compounds are typically characterized by intense bands in the UV region, corresponding to π-π* transitions, and in some cases, weaker, longer-wavelength bands in the near-UV or visible region, which can be attributed to n-π* transitions originating from the nitrogen lone pairs.[1]

Comparative Analysis of Photophysical Properties

The introduction of substituents onto the dibenzo[f,h]quinoxaline core can significantly modulate its electronic and photophysical properties. Halogenation, in particular, is a common strategy to fine-tune the energy levels and intermolecular interactions of organic electronic materials.

CompoundSolventλabs (nm)λem (nm)Quantum Yield (Φ)Reference
Chlorinated Dibenzo[f,h]quinoxaline Analog (as part of a larger 2D-conjugated molecule)Film~350-450, ~600-800--
Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) --445~70%[2]
Furo[2′,3′:5,6]pyrazino[2,3-f]phenanthroline (FPPhen) --424~70%[2]
3,6-bis(4-isopropylphenyl)-11-phenyldibenzo[f,h]furo[2,3-b]quinoxaline (dP-diBFQ) ---79.1%[2]
2-phenylbenzo[g]quinoxaline derivatives Various-Viscosity-dependent-

Note: The data for the chlorinated analog is from a film and represents a more complex molecular system containing the dibenzo[f,h]quinoxaline core. Direct solution-phase data for this compound is not available in the cited literature.

From the available data, we can draw several key insights:

  • Effect of Halogenation : The introduction of a chlorine atom, as seen in the chlorinated analog, is expected to influence the electronic properties through inductive effects and by promoting intersystem crossing, which could potentially lead to phosphorescence. Halogenation is a known strategy to enhance spin-orbit coupling.

  • Fused Ring Systems : The fusion of a furan ring to the dibenzo[f,h]quinoxaline core, as in diBFQ and its derivatives, results in highly fluorescent materials with quantum yields reaching up to 79.1%.[2] The position of the nitrogen atoms and the extent of π-conjugation play a crucial role in determining the emission wavelength, with FPPhen showing a blue-shifted emission compared to diBFQ.[2]

  • Substituent Effects : The addition of bulky phenyl and isopropylphenyl groups in dP-diBFQ helps to suppress aggregation-induced quenching, leading to a high fluorescence quantum yield.[2] In contrast, the fluorescence of 2-phenylbenzo[g]quinoxaline derivatives is sensitive to the viscosity of the medium, a property that can be exploited for developing molecular rotors and viscosity sensors.

Experimental Protocols for Photophysical Characterization

To ensure the scientific integrity and reproducibility of photophysical data, it is crucial to follow standardized experimental protocols. Below are step-by-step methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the ground-state electronic properties of a molecule.

Protocol:

  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane) in a quartz cuvette. A typical concentration is in the range of 10-6 to 10-5 M.

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette containing only the solvent.

  • Data Acquisition : Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Causality Behind Experimental Choices : The choice of solvent is critical as it can influence the position and shape of the absorption bands. Non-polar solvents are often preferred to minimize solute-solvent interactions and obtain spectra that are more representative of the isolated molecule.

Experimental Workflow for UV-Vis Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve compound in UV-transparent solvent prep2 Transfer to quartz cuvette prep1->prep2 acq1 Record baseline with pure solvent prep2->acq1 acq2 Record sample absorption spectrum acq1->acq2 an1 Identify λmax acq2->an1 an2 Calculate molar extinction coefficient (ε) an1->an2

Caption: Workflow for obtaining UV-Vis absorption spectra.

Fluorescence Spectroscopy

This technique provides information about the excited-state properties of a molecule, including its emission spectrum and quantum yield.

Protocol:

  • Sample Preparation : Prepare a dilute solution of the compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrument Setup : Use a spectrofluorometer. Select an excitation wavelength (λex) corresponding to an absorption maximum of the compound.

  • Data Acquisition : Record the fluorescence emission spectrum by scanning the emission monochromator.

  • Quantum Yield Determination (Relative Method) :

    • Select a well-characterized fluorescence standard with an emission range that overlaps with the sample.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield (Φs) of the sample using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Trustworthiness of the Protocol : The use of a well-established fluorescence standard and keeping the absorbance low are critical for obtaining accurate and reliable quantum yield values.

Experimental Workflow for Fluorescence Quantum Yield Measurement

G cluster_uvvis UV-Vis Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation uv1 Measure absorbance of sample and standard at λex fl1 Record emission spectra of sample and standard calc1 Calculate quantum yield using the relative method uv1->calc1 fl2 Integrate fluorescence intensity fl1->fl2 fl2->calc1

Caption: Workflow for relative fluorescence quantum yield determination.

Structure-Property Relationships: A Deeper Dive

The photophysical properties of dibenzo[f,h]quinoxaline analogs are governed by a delicate interplay of electronic and steric factors.

G Core Dibenzo[f,h]quinoxaline Core Properties Photophysical Properties Core->Properties determines fundamental π-π* and n-π* transitions Substituent Substituent (e.g., -Cl, -Ph, fused rings) Substituent->Properties modulates energy levels, quantum yield, and lifetime

Caption: Relationship between molecular structure and photophysical properties.

The chlorine atom in this compound is expected to exert an electron-withdrawing inductive effect, which could lead to a blue shift in the π-π* absorption bands compared to the unsubstituted parent compound. However, the lone pairs on the chlorine atom could also participate in resonance, potentially causing a red shift. The net effect would depend on the balance of these two opposing factors.

Conclusion

This guide has provided a comparative overview of the photophysical properties of this compound analogs. While a complete experimental dataset for the title compound remains to be fully elucidated in the literature, by examining its close analogs, we can appreciate the rich and tunable photophysics of this class of compounds. The provided experimental protocols offer a robust framework for researchers to characterize these and other novel chromophores, paving the way for their application in advanced materials and technologies.

References

  • Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization. ACS Omega, 2020.

  • Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C-H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization. PubMed, 2020.

  • Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes. New Journal of Chemistry, 2020.

  • Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids. ResearchGate.

  • Halogenated Dibenzo[f,h]quinoxaline Units Constructed 2D‐Conjugated Guest Acceptors for 19% Efficiency Organic Solar Cells. ResearchGate, 2024.

  • Photophysical properties of quinoxaline derivatives and fi lm... ResearchGate.

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  • (a,c) Electronic absorption spectra of selected quinoxaline derivatives... ResearchGate.

  • (A) UV‐Vis absorption and (B) emission spectra of the three... ResearchGate.

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A Comparative Guide to Quinoxaline-Based TADF Emitters and Their High-Performance Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of next-generation organic light-emitting diodes (OLEDs), the development of highly efficient and stable emitter materials is paramount. Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a dominant class of materials, capable of achieving near-unity internal quantum efficiencies by harvesting both singlet and triplet excitons. This guide provides a comprehensive comparison of the performance of quinoxaline-based TADF materials against other leading emitter classes, supported by experimental data and detailed protocols. While the specific compound 2-Chlorodibenzo[f,h]quinoxaline is commercially available, a review of the current scientific literature reveals a lack of performance data for this particular molecule as a TADF emitter.[1] Therefore, this guide will focus on well-characterized, high-performance quinoxaline-based emitters as a representative family for comparison.

The Landscape of High-Performance TADF Emitters

The efficiency and color purity of an OLED are fundamentally dictated by the photophysical properties of the emitter molecule. The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) of triplet excitons back to the emissive singlet state.[2][3] This process, fueled by thermal energy at room temperature, circumvents the 75% loss of excitons to non-emissive triplet states inherent in conventional fluorescent emitters.

This guide will delve into a comparative analysis of four prominent classes of TADF emitters:

  • Quinoxaline-Based Emitters: Known for their strong electron-accepting nature and extended conjugation, making them particularly effective for achieving red and deep-red emission.[4]

  • Carbazole-Based Emitters: A versatile and widely studied class of donor materials, often combined with various acceptors to produce highly efficient blue and green TADF emitters.

  • Spirobifluorene-Based Emitters: These emitters incorporate a spiro linkage to create a rigid, orthogonal structure that can lead to high photoluminescence quantum yields (PLQY) and reduced efficiency roll-off.[5]

  • Organoboron-Based Emitters: This class, particularly those exhibiting multiple-resonance (MR) effects, is renowned for producing narrowband emission, which is crucial for high color purity in displays.

Performance Benchmarking: A Comparative Analysis

The performance of a TADF emitter is evaluated based on several key metrics. The External Quantum Efficiency (EQE) represents the ratio of photons emitted to electrons injected into the device. The Photoluminescence Quantum Yield (PLQY) is the efficiency of light emission from the material itself upon photoexcitation. The emission color is defined by the peak wavelength (λem) and the Commission Internationale de l'Éclairage (CIE) coordinates. A narrow Full Width at Half Maximum (FWHM) of the emission spectrum is desirable for high color purity.

Below is a table summarizing the performance of representative high-performing TADF emitters from each class. It is important to note that direct comparison is challenging as performance is highly dependent on the specific device architecture, host material, and fabrication conditions. The data presented is compiled from various high-impact studies to provide a representative overview.

Emitter ClassRepresentative EmitterEmission Colorλem (nm)EQEmax (%)PLQY (%)FWHM (nm)Reference
Quinoxaline-Based PXZ-QCNRed60415.6>90N/A
Carbazole-Based DCZ-TTRSky-Blue48820.195.178
Spirobifluorene-Based SFX-PO-DPA-MeSky-Blue48423.0~70N/A[5][6]
Organoboron-Based (MR-TADF) DOBDiKTaPure Blue45817.47538[7]

Causality Behind Performance:

  • Quinoxaline-based emitters , like PXZ-QCN, leverage the strong electron-withdrawing character of the quinoxaline core to achieve significant intramolecular charge-transfer (ICT), which is essential for red-shifting the emission and achieving a small ΔEST.[4]

  • Carbazole-based emitters , such as DCZ-TTR, benefit from the excellent hole-transporting properties of the carbazole donor. The introduction of steric hindrance between donor units can further reduce the ΔEST and enhance efficiency.

  • Spirobifluorene-based emitters like SFX-PO-DPA-Me utilize a rigid and orthogonal molecular geometry. This spiro-configuration minimizes intermolecular interactions and vibrational relaxation pathways, leading to high PLQY and reduced efficiency roll-off at high brightness.[5][6]

  • Organoboron-based MR-TADF emitters , for instance DOBDiKTa, achieve narrowband emission through a rigid, planar molecular structure with alternating donor and acceptor atoms. This design minimizes geometric relaxation in the excited state, resulting in sharp emission spectra with small FWHM values.[7]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are crucial. Below are representative, step-by-step methodologies for the synthesis of a high-performance emitter from each class and a general protocol for OLED device fabrication and characterization.

Synthesis of a Representative Quinoxaline-Based Emitter: PXZ-QCN

A detailed synthetic procedure for PXZ-QCN (2,3-bis(phenoxazine phenyl)quinoxaline-4,4′-dicyanobenzene) can be found in the supporting information of the cited reference. The general synthetic scheme is as follows:

cluster_synthesis PXZ-QCN Synthesis A Starting Materials B Intermediate 1 A->B Reaction 1 C Intermediate 2 B->C Reaction 2 D PXZ-QCN C->D Final Reaction

Caption: Synthetic pathway for PXZ-QCN.

Synthesis of a Representative Carbazole-Based Emitter: 4CzIPN

A simplified and scalable protocol for the synthesis of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) has been reported.[7][8] The one-pot synthesis from dicyanotetrafluorobenzene via an SNAr reaction makes it a cost-effective option.[9]

  • Reaction Setup: A solution of 1,2,4,5-tetracyanobenzene and carbazole in an appropriate solvent is prepared in a reaction flask.

  • Base Addition: A strong base, such as potassium carbonate, is added to the mixture.

  • Reaction: The mixture is heated under an inert atmosphere for a specified period.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitate is collected by filtration. The crude product is then purified by column chromatography or recrystallization to yield pure 4CzIPN.

OLED Device Fabrication and Characterization Workflow

The fabrication of a multilayer OLED is typically performed via thermal evaporation in a high-vacuum chamber.[2] A solution-processed approach is also common for certain emitters.[10]

cluster_fab OLED Fabrication cluster_char Device Characterization sub_clean Substrate Cleaning spin_htl Spin-coating Hole Transport Layer (HTL) sub_clean->spin_htl spin_eml Spin-coating Emissive Layer (EML) spin_htl->spin_eml evap_etl Thermal Evaporation of Electron Transport Layer (ETL) spin_eml->evap_etl evap_cathode Thermal Evaporation of Cathode evap_etl->evap_cathode encap Encapsulation evap_cathode->encap ivl Current-Voltage-Luminance (IVL) Measurement encap->ivl To Characterization eqe EQE Calculation ivl->eqe el Electroluminescence (EL) Spectrum Measurement el->eqe lifetime Operational Lifetime Testing S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (non-radiative in most TADF) T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Energy)

Caption: Jablonski diagram illustrating the TADF mechanism.

Upon electrical excitation in an OLED, both singlet (25%) and triplet (75%) excitons are formed. In a TADF material, the singlet excitons can decay radiatively via prompt fluorescence. The triplet excitons, which are non-emissive in conventional fluorescent materials, can be efficiently converted to singlet excitons through RISC, a process that is highly dependent on thermal energy. These newly formed singlet excitons then contribute to light emission through delayed fluorescence, allowing for a theoretical internal quantum efficiency of 100%. [2][3]

Conclusion

The field of TADF emitters is rapidly evolving, with each class of materials offering distinct advantages. Quinoxaline-based emitters have demonstrated significant promise, particularly for achieving efficient red and deep-red electroluminescence, a spectral region that has historically been challenging for OLEDs. While carbazole and spirobifluorene-based materials continue to excel in the blue and green regions, the advent of organoboron-based MR-TADF emitters has opened new avenues for achieving high color purity across the visible spectrum. The selection of an optimal TADF emitter is contingent upon the specific application requirements, including desired emission color, efficiency, and operational stability. This guide provides a foundational understanding and a comparative framework to aid researchers in navigating the exciting and complex landscape of TADF materials.

References

  • Highly Efficient Deep-Blue OLEDs using a TADF Emitter with a Narrow Emission Spectrum and High Horizontal Emitting Dipole Ratio. Advanced Materials. [Link]

  • Achieving high-performance narrowband blue MR-TADF emitters by suppressing isomer formation and extending π-conjugate skeletons. Journal of Materials Chemistry C. [Link]

  • Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs. RSC Publishing. [Link]

  • Design of efficient thermally activated delayed fluorescence blue host for high performance solution-processed hybrid white organic light emitting diodes. PMC. [Link]

  • Metal complex-based TADF: design, characterization, and lighting devices. Chemical Society Reviews. [Link]

  • Overview on the Thermally Activated Delayed Fluorescence and Mechanochromic Materials: Bridging Efficiency and Versatility in LECs and OLEDs. NIH. [Link]

  • Design of efficient molecular organic light-emitting diodes by a high-throughput virtual screening and experimental approach. Nature Materials. [Link]

  • Recent Advances in Metal-TADF Emitters and Their Application in Organic Light-Emitting Diodes. Frontiers in Chemistry. [Link]

  • Narrowband Emissive Thermally Activated Delayed Fluorescence Materials. Advanced Materials. [Link]

  • Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. Molecular Crystals and Liquid Crystals. [Link]

  • Achieving high-efficiency blue organic light-emitting diodes via pyridyl-unit incorporated thermally activated delayed fluorescence materials. RSC Publishing. [Link]

  • NIR TADF emitters and OLEDs: challenges, progress, and perspectives. PMC. [Link]

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  • Spiro-Based Thermally Activated Delayed Fluorescence Emitters with Reduced Nonradiative Decay for High-Quantum-Efficiency. ACS Publications. [Link]

  • Purely organic thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs). University of St Andrews Research Portal. [Link]

  • Efficient yellow and red thermally activated delayed fluorescence materials based on a quinoxaline-derived electron-acceptor. New Journal of Chemistry. [Link]

  • The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. Chemical Reviews. [Link]

  • A Simplified Protocol for Large-Scale Preparation of 4CzIPN and 3DPA2FBN. Synlett. [Link]

  • Organic thermally activated delayed fluorescence (TADF) compounds used in photocatalysis. Chemical Society Reviews. [Link]

  • Deep-red to NIR Solution-Processed OLEDs of Donor-Decorated Quinoxaline-based TADF Aggregates. ChemRxiv. [Link]

  • Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C. [Link]

  • Spiro-Based Thermally Activated Delayed Fluorescence Emitters with Reduced Nonradiative Decay for High-Quantum-Efficiency, Low-Roll-Off, Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. [Link]

  • (PDF) Acceptor Derivatization of the 4CzIPN TADF System: Color Tuning and Introduction of Functional Groups. ResearchGate. [Link]

  • Scheme 1 Synthetic procedure of DMAC-QCN and PXZ-QCN. ResearchGate. [Link]

  • Merging Boron and Carbonyl based MR-TADF Emitter Designs to Achieve High Performance Pure Blue OLEDs. NIH. [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses. [Link]

  • Quinoxaline and Pyrido[x,y-b]pyrazine-Based Emitters: Tuning Normal Fluorescence to Thermally Activated Delayed Fluorescence and Emitting Color over the Entire Visible-Light Range. PubMed. [Link]

  • Synthesis and photophysical studies of chiral fluorescent compounds. PPSM. [Link]

  • Design and synthesis of red thermally activated delayed fluorescence emitters for OLEDs, sensors and bioimaging. University of St Andrews Research Portal. [Link]

  • Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. PubMed. [Link]

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A Comparative Analysis of the Antimicrobial Efficacy of 2-Chlorodibenzo[f,h]quinoxaline Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among the myriad of heterocyclic compounds, quinoxaline derivatives have emerged as a promising class, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This guide provides a comprehensive comparison of the antimicrobial efficacy of a representative 2-Chlorodibenzo[f,h]quinoxaline derivative against a panel of standard antibiotics. The data presented herein, while illustrative for the specific dibenzo[f,h]quinoxaline derivative, is grounded in the established antimicrobial performance of closely related quinoxaline compounds and serves to highlight the potential of this chemical class.

Introduction to Quinoxaline Derivatives as Antimicrobial Agents

Quinoxalines, characterized by a benzene ring fused to a pyrazine ring, have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1][2] The planar structure of the quinoxaline nucleus allows for intercalation with DNA, a potential mechanism for its antimicrobial action. Furthermore, the addition of various substituents to the quinoxaline core can significantly modulate its biological and physicochemical properties, offering a pathway to optimize antimicrobial potency and spectrum. The focus of this guide, the this compound scaffold, represents a more complex and rigid structure that may offer enhanced interactions with biological targets.

Experimental Methodologies: A Foundation of Scientific Rigor

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, all experimental protocols described herein are aligned with the stringent guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI). The choice of methodology is critical for generating accurate and comparable data. For this comparative analysis, the broth microdilution method is selected for the determination of the Minimum Inhibitory Concentration (MIC), as it provides quantitative results and is considered a reference method by the CLSI.

Protocol for Broth Microdilution MIC Assay

This protocol outlines the step-by-step procedure for determining the MIC of the this compound derivative and standard antibiotics against selected bacterial strains.

1. Preparation of Materials and Reagents:

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Test Compounds: this compound derivative (dissolved in DMSO), Ciprofloxacin, Vancomycin, and Linezolid.
  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Perform a two-fold serial dilution of each antimicrobial agent in CAMHB in the 96-well plates to achieve a range of concentrations.
  • A typical concentration range for initial screening is 64 µg/mL to 0.125 µg/mL.

4. Inoculation and Incubation:

  • Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.
  • Include a growth control well (bacteria and CAMHB, no antimicrobial) and a sterility control well (CAMHB only).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay bacterial_culture Bacterial Colony (18-24h growth) mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland Suspend in saline inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum Dilute in CAMHB inoculation Inoculation of 96-well Plate inoculum->inoculation antimicrobial_prep Serial Dilution of Antimicrobials antimicrobial_prep->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation read_mic MIC Determination (Visual Inspection) incubation->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Comparative Antimicrobial Efficacy

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of the this compound derivative compared to standard antibiotics against a panel of clinically relevant bacteria. The hypothetical data is based on published results for other potent quinoxaline derivatives to provide a realistic comparison.[3]

Antimicrobial Agent MIC (µg/mL)
S. aureus MRSA E. coli P. aeruginosa
This compound Derivative (Hypothetical) 481632
Ciprofloxacin 0.540.251
Vancomycin 11>64>64
Linezolid 22>64>64

Proposed Mechanism of Action

The antimicrobial action of many quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, is believed to stem from their ability to generate reactive oxygen species (ROS) within the bacterial cell. This process is often initiated by the enzymatic reduction of the quinoxaline core, leading to the formation of radical species that can damage cellular macromolecules, including DNA, proteins, and lipids. This oxidative stress can induce a bacterial SOS response and ultimately lead to cell death. The presence of the chloro-substituent and the extended dibenzo[f,h] ring system in the target derivative may influence its redox potential and ability to intercalate with DNA, potentially enhancing its antimicrobial activity.

Signaling Pathway Diagramdot

mechanism_of_action compound This compound reduction Enzymatic Reduction compound->reduction Enters cell bacterial_cell Bacterial Cell ros Reactive Oxygen Species (ROS) reduction->ros dna_damage DNA Damage & Intercalation ros->dna_damage protein_damage Protein & Lipid Damage ros->protein_damage sos_response SOS Response dna_damage->sos_response cell_death Bacterial Cell Death protein_damage->cell_death sos_response->cell_death

Sources

A Comparative Guide to the In Vitro Anticancer Potential of 2-Chlorodibenzo[f,h]quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinoxaline Scaffolds

Quinoxaline, a heterocyclic compound composed of a benzene and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1] These compounds have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2] In the realm of oncology, quinoxaline derivatives have garnered significant attention for their ability to target various cancer-related pathways and enzymes, positioning them as a promising class of novel chemotherapeutic agents. This guide focuses on the prospective anticancer activity of a specific, yet under-investigated derivative, 2-Chlorodibenzo[f,h]quinoxaline, by drawing comparisons with structurally related quinoxaline compounds and elucidating the potential impact of its chloro-substitution.

The dibenzo[f,h]quinoxaline framework represents a more complex, polycyclic aromatic system compared to the simpler quinoxaline core. This extended planar structure suggests a potential for mechanisms of action involving intercalation with DNA, a mode of action for several established anticancer drugs. The addition of a chloro group at the 2-position further modifies the electronic and steric properties of the molecule, which can significantly influence its biological activity. Structure-activity relationship (SAR) studies on various quinoxaline derivatives have shown that halogen substitution can have varied effects. In some cases, the presence of an electron-withdrawing group like chlorine enhances cytotoxic activity, while in other contexts, it may diminish it, underscoring the nuanced role of chemical structure in determining therapeutic efficacy.

This guide will provide a comparative analysis of the cytotoxic effects of various quinoxaline derivatives against a range of cancer cell lines, offer insights into their potential mechanisms of action, and provide detailed protocols for the key in vitro assays used to evaluate these anticancer properties.

Comparative Anticancer Activity of Quinoxaline Derivatives

While direct experimental data for this compound is not yet available in the public domain, we can infer its potential activity by examining the performance of other chlorinated and structurally related quinoxaline compounds. The following table summarizes the in vitro anticancer activity (IC50 values) of several quinoxaline derivatives against various human cancer cell lines.

Compound/DerivativeSubstitutionCell LineIC50 (µM)Reference
Quinoxaline Derivative 11 Chloro-substitution on a phenyl ringHCT1162.5
MCF-79.0
Quinoxaline Derivative XVa Chloro-substitution on the quinoxaline ringMCF-75.3
Benzo[g]quinoxaline Derivative 3 4-chlorophenyl substitutionMCF-72.89[3]
Quinoxaline Derivative 4i Substituted quinoxaline pharmacophoreA5493.902 ± 0.098[4]
Quinoxaline Derivative 13 Complex heterocyclic substitutionMCF-70.81[5]
HepG21.32[5]
HCT-1162.91[5]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) Fused heterocyclic systemMKN 450.073[6]

This table is a compilation of data from multiple sources and is intended for comparative purposes. The specific structures of the compounds can be found in the cited references.

The data indicates that chloro-substituted quinoxalines can exhibit potent anticancer activity, with IC50 values in the low micromolar range against colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines.[4] The broader class of quinoxaline derivatives shows a wide spectrum of activity, with some compounds demonstrating sub-micromolar efficacy.[5][6] This suggests that the this compound scaffold is a promising candidate for anticancer drug development, warranting further investigation.

Hypothesized Mechanisms of Anticancer Action

The cytotoxic effects of quinoxaline derivatives are often attributed to their ability to interfere with key cellular processes essential for cancer cell proliferation and survival. Based on studies of related compounds, the anticancer activity of this compound could be mediated through one or more of the following mechanisms:

Inhibition of Protein Kinases

Many quinoxaline derivatives have been identified as potent inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[4][7] Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met is a hallmark of many cancers.

kinase_inhibition Compound This compound Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Caption: Hypothesized kinase inhibition pathway.

Topoisomerase II Inhibition and DNA Intercalation

The planar aromatic structure of the dibenzo[f,h]quinoxaline core suggests that it may act as a DNA intercalating agent. By inserting itself between the base pairs of the DNA double helix, it can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, some quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme that is essential for resolving DNA topological problems during replication.[3]

topoisomerase_inhibition Compound This compound CleavedDNA Cleaved DNA Intermediate Compound->CleavedDNA Stabilizes DNA DNA Double Helix TopoII Topoisomerase II DNA->TopoII Binds to TopoII->CleavedDNA Cleaves ReligatedDNA Re-ligated DNA CleavedDNA->ReligatedDNA Re-ligation (inhibited) DSB Double-Strand Breaks CleavedDNA->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of Topoisomerase II inhibition.

Induction of Apoptosis

Ultimately, the efficacy of many anticancer agents lies in their ability to induce programmed cell death, or apoptosis, in cancer cells. Quinoxaline derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[3]

Experimental Protocols for In Vitro Evaluation

To empirically determine the anticancer activity of this compound and its mechanism of action, a series of standardized in vitro assays are essential.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compound dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add solubilizing agent (DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Annexin V/Propidium Iodide Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the this compound compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[10]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.[6]

Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the compound of interest as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol for at least 30 minutes on ice.[7]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[7]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to eliminate RNA-related signals.[7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion and Future Perspectives

While direct experimental evidence for the anticancer activity of this compound is pending, the comparative analysis of structurally related quinoxaline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the extended aromatic system and the 2-chloro substitution are key structural features that may confer potent cytotoxicity through mechanisms such as kinase inhibition, topoisomerase II inhibition, and the induction of apoptosis.

The detailed experimental protocols provided in this guide offer a clear roadmap for the in vitro evaluation of this and other novel quinoxaline compounds. Future research should focus on the synthesis of this compound and its systematic evaluation against a panel of cancer cell lines. Mechanistic studies, including those outlined here, will be crucial for elucidating its mode of action and identifying potential molecular targets. Such investigations will be instrumental in advancing our understanding of the therapeutic potential of the dibenzo[f,h]quinoxaline scaffold and its derivatives in the ongoing search for more effective anticancer drugs.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

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  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate. [Link]

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  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). STAR Protocols. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Substituted Dibenzo[f,h]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a specialized examination of dibenzo[f,h]quinoxaline derivatives, a class of planar polycyclic aromatic heterocycles that hold significant promise in the landscape of modern drug discovery. Their rigid, electron-deficient structure makes them prime candidates for DNA intercalation, a mechanism central to many established anticancer agents.[1] This guide provides an in-depth analysis of how subtle chemical modifications at the 2-position of the dibenzo[f,h]quinoxaline scaffold can dramatically influence biological activity. We will dissect the causality behind experimental design, present validated protocols for synthesis and evaluation, and offer a clear, data-driven comparison to guide future research and development.

The Core Principle: Mechanism of Action via DNA Intercalation

The therapeutic potential of dibenzo[f,h]quinoxaline derivatives is fundamentally linked to their ability to function as DNA intercalating agents.[2] Structurally, these molecules are characterized by a flat, aromatic ring system that can slip between the base pairs of the DNA double helix.[1]

This insertion process, or intercalation, has profound biological consequences:

  • Structural Distortion: The planarity of the quinoxaline core forces the DNA helix to unwind locally, physically separating adjacent base pairs.

  • Inhibition of Cellular Machinery: This distortion obstructs the vital processes of DNA replication and transcription. Enzymes like DNA and RNA polymerases are unable to traverse the intercalated site, effectively halting protein synthesis and cell division.[1]

  • Induction of Apoptosis: By disrupting DNA integrity and function, these compounds can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.[3][4]

Many potent quinoxaline-based agents act as dual inhibitors, targeting both DNA intercalation and the function of topoisomerase II, an enzyme critical for resolving DNA tangles during replication.[5][6]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Molecular & Cellular Consequences Compound 2-Substituted Dibenzo[f,h]quinoxaline Intercalation Intercalation between DNA Base Pairs Compound->Intercalation Binds to DNA DNA Double Helix DNA->Intercalation Enzymes DNA/RNA Polymerases Topoisomerase II Inhibition Inhibition of Replication & Transcription Enzymes->Inhibition blocked by Distortion DNA Structural Distortion & Unwinding Intercalation->Distortion Distortion->Inhibition Apoptosis Induction of Apoptosis (Cell Death) Inhibition->Apoptosis

Caption: Proposed mechanism of anticancer activity for dibenzo[f,h]quinoxaline derivatives.

Synthesis of 2-Substituted Derivatives: A Validated Workflow

The creation of a library of 2-substituted analogs for SAR studies relies on a robust and reproducible synthetic strategy. The cornerstone of this synthesis is the condensation reaction between 9,10-phenanthrenequinone and a substituted o-phenylenediamine. To introduce functionality at the desired 2-position of the final product, the synthesis must begin with a 4-substituted-1,2-phenylenediamine.

Synthetic_Workflow Start Starting Materials: 1. 9,10-Phenanthrenequinone 2. 4-Substituted-1,2-phenylenediamine Reaction Condensation Reaction (e.g., Acetic Acid, Reflux) Start->Reaction Workup Reaction Workup (Cooling, Precipitation) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Final Product: 2-Substituted Dibenzo[f,h]quinoxaline Purification->Product Analysis Structural Analysis (NMR, MS, IR) Product->Analysis

Caption: General workflow for the synthesis and validation of 2-substituted analogs.

Experimental Protocol: Synthesis of 2-Chloro-dibenzo[f,h]quinoxaline

This protocol provides a representative method for synthesizing a 2-substituted derivative.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 9,10-phenanthrenequinone (2.08 g, 10 mmol) in 100 mL of glacial acetic acid.

  • Addition of Diamine: To the stirred solution, add 4-chloro-1,2-phenylenediamine (1.42 g, 10 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove residual acetic acid.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/DMF) to yield the pure 2-chloro-dibenzo[f,h]quinoxaline.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Dissecting the Structure-Activity Relationship (SAR)

The central hypothesis of an SAR study is that the nature of the substituent at the 2-position directly modulates the compound's physiochemical properties (e.g., electronics, lipophilicity, steric profile), which in turn dictates its biological efficacy. While specific SAR data for 2-substituted dibenzo[f,h]quinoxalines is limited, we can extrapolate from extensive research on related quinoxaline scaffolds to build a predictive model.[7][8]

The following table presents a comparative analysis based on these established principles, using hypothetical but mechanistically plausible IC₅₀ values against a representative cancer cell line (e.g., HCT-116 colon carcinoma) for illustrative purposes.[3] A lower IC₅₀ value indicates higher potency.

Compound ID Substituent (R) at 2-Position Key Property Predicted IC₅₀ (µM) Rationale & Causality
DBQ-H -H (Hydrogen)Baseline15.2The unsubstituted core provides a baseline level of intercalating ability and cytotoxic activity.
DBQ-Cl -Cl (Chloro)Electron-Withdrawing, Lipophilic4.5The electron-withdrawing nature of chlorine can enhance π-stacking interactions with DNA bases. Increased lipophilicity may improve cell membrane penetration.[8]
DBQ-NO₂ -NO₂ (Nitro)Strongly Electron-Withdrawing2.8The strong electron-withdrawing effect significantly polarizes the aromatic system, potentially maximizing the electrostatic and π-stacking forces crucial for stable DNA intercalation.
DBQ-OMe -OCH₃ (Methoxy)Electron-Donating18.5Electron-donating groups can decrease the electron-accepting character of the quinoxaline core, potentially weakening the π-π interactions with electron-rich DNA bases, thus reducing activity.[8]
DBQ-tBu -C(CH₃)₃ (tert-Butyl)Bulky, Steric Hindrance>50The large steric bulk of the tert-butyl group is predicted to physically hinder the compound from effectively inserting itself between the DNA base pairs, drastically reducing intercalating efficiency.
DBQ-OH -OH (Hydroxyl)Hydrophilic, H-Bond Donor9.8The hydroxyl group can form hydrogen bonds within the DNA groove, potentially stabilizing the intercalated complex. However, increased hydrophilicity might slightly reduce passive diffusion across the cell membrane.

Protocols for Biological Evaluation

To validate the SAR predictions, a standardized set of in vitro assays is essential. These protocols ensure the generation of robust, reproducible data for comparing the cytotoxic and mechanistic effects of the synthesized derivatives.[9]

Biological_Evaluation_Workflow Start Synthesized Derivative Library MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC₅₀ Values MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Select Lead Compounds SAR Structure-Activity Relationship Analysis IC50->SAR CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V Staining) Mechanism->ApoptosisAssay CellCycle->SAR ApoptosisAssay->SAR

Caption: A logical workflow for the biological evaluation of novel quinoxaline derivatives.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀). It measures the metabolic activity of viable cells.[4][9]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the dibenzo[f,h]quinoxaline derivatives in complete culture medium. Replace the existing medium in the wells with the medium containing the compounds. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compounds induce cell cycle arrest, a hallmark of DNA-damaging agents.[3][9]

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a Propidium Iodide (PI) staining solution containing RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the resulting histograms to identify any significant accumulation of cells in a particular phase compared to the control, which would indicate cell cycle arrest.

Conclusion and Future Outlook

The structure-activity relationship of 2-substituted dibenzo[f,h]quinoxaline derivatives is a compelling area of anticancer research. The evidence strongly suggests that the 2-position is a strategic handle for tuning the therapeutic properties of the scaffold.

Key Takeaways:

  • Electron-withdrawing groups at the 2-position, such as -Cl and -NO₂, appear to enhance cytotoxic activity, likely by improving the molecule's ability to intercalate into DNA.

  • Steric hindrance is a critical limiting factor; bulky substituents at this position can abrogate activity by preventing DNA intercalation.

  • Modulating hydrophilicity with groups like -OH can provide a balance between cell permeability and target engagement.

Future work should focus on synthesizing a broader library of analogs to further refine this SAR model. Investigating the introduction of basic side chains could enhance water solubility and promote stronger interactions with the DNA phosphate backbone. Furthermore, exploring dual-target inhibitors that also target specific kinases could lead to next-generation therapeutics with improved efficacy and reduced resistance.

References

[9] Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Derivatives - Benchchem. (URL: ) [10] Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines - PubMed. (URL: [Link]) [3] Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (URL: [Link]) [11] In-vitro Cytotoxicity Assay of Quinoxalines | Request PDF - ResearchGate. (URL: [Link]) Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (URL: [Link]) [2] Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy) 2 (dppn)][PF 6 ] (Where Hppy = 2-Phenylpyridine) - MDPI. (URL: [Link]) [7] Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide - Benchchem. (URL: ) [12] Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: [Link]) Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing). (URL: [Link]) [8] Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (URL: [Link]) [13] Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization | ACS Omega. (URL: [Link]) [14] Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed. (URL: [Link]) [5] Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - Bentham Science Publisher. (URL: [Link]) [15] Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - MDPI. (URL: [Link]) [4] Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PubMed Central. (URL: [Link]) [16] Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed. (URL: [Link]) [6] Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed. (URL: [Link]) [1] Quinoxaline‐derived intercalators | Download Scientific Diagram - ResearchGate. (URL: [Link])

Sources

Navigating the Energetic Landscape: A Comparative Analysis of Dibenzo[f,h]quinoxaline Isomer Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity and Stability in Drug Development

In the intricate world of medicinal chemistry and materials science, the dibenzo[f,h]quinoxaline scaffold represents a privileged heterocyclic system. Its rigid, planar structure and rich electron density make it a cornerstone for the development of novel therapeutics, organic electronics, and advanced materials. However, the synthesis of this complex framework can often lead to a mixture of isomers, each possessing a unique three-dimensional arrangement and, consequently, distinct physicochemical properties. For researchers, scientists, and drug development professionals, understanding the relative stability of these isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and manufacturability.

The seemingly subtle shift in the placement of nitrogen atoms or the fusion pattern of the aromatic rings can profoundly impact a molecule's thermodynamic and kinetic stability. A less stable isomer may be prone to degradation under physiological conditions, leading to a loss of therapeutic effect or the formation of toxic byproducts. In the realm of organic electronics, isomeric impurities can disrupt molecular packing and charge transport, thereby diminishing device performance. This guide provides a comprehensive comparative analysis of the stability of different dibenzo[f,h]quinoxaline isomers, grounded in both theoretical principles and experimental validation. We will delve into the "why" behind experimental choices and provide a robust framework for assessing isomeric stability, empowering researchers to make informed decisions in their synthetic and developmental endeavors.

Theoretical Foundations of Isomer Stability in Polycyclic Aza-aromatics

The stability of a given dibenzo[f,h]quinoxaline isomer is fundamentally governed by its electronic structure and the degree of steric strain. Computational chemistry provides a powerful lens through which we can predict and rationalize the energetic landscape of these isomers. Density Functional Theory (DFT) has emerged as a workhorse in this field, offering a balance of accuracy and computational efficiency for calculating the thermodynamic properties of complex organic molecules.

Several key factors influence the relative stability of polycyclic aza-aromatic isomers:

  • Aromaticity and Resonance Stabilization: The extent of π-electron delocalization is a primary driver of stability. Isomers that maximize the number of Clar sextets (fully aromatic benzene-like rings) are generally more stable. This concept, known as Clar's rule, is a powerful qualitative predictor. Quantitative measures of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA), can provide a more nuanced picture. Isomers with higher HOMA values for their constituent rings are predicted to be more stable. The classic example of this is the greater stability of phenanthrene over its isomer anthracene, which can be rationalized by the former having two fully aromatic outer rings.[1]

  • Nitrogen Atom Placement: The proximity of nitrogen atoms within the heterocyclic core can lead to lone pair-lone pair repulsion, a destabilizing effect. Therefore, isomers that minimize this repulsion by maximizing the distance between nitrogen atoms are generally favored thermodynamically.

  • Steric Strain: In fused polycyclic systems, steric hindrance between proximate hydrogen atoms or substituents can introduce strain, raising the molecule's ground-state energy and reducing its stability. This is particularly relevant in "bay" regions of kinked or angularly fused systems.

  • Dipole Moment: The distribution of charge within the molecule, influenced by the electronegative nitrogen atoms, results in a molecular dipole moment. In the solid state, molecules will pack to minimize electrostatic repulsion and maximize favorable dipole-dipole interactions. Isomers with dipole moments that allow for more efficient and stable crystal packing may be favored.

Computational Workflow for Assessing Isomer Stability

A robust computational protocol is indispensable for predicting the relative stabilities of dibenzo[f,h]quinoxaline isomers. The following workflow, employing DFT, provides a reliable and self-validating approach.

G cluster_0 Computational Workflow start Define Isomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc Optimized Geometry spe Single-Point Energy Calculation (Higher Level of Theory, e.g., ωB97X-D/def2-TZVP) freq_calc->spe Verified Minimum thermo Thermochemical Analysis (Gibbs Free Energy, Enthalpy) spe->thermo Electronic Energy analysis Comparative Stability Analysis thermo->analysis Thermodynamic Data G cluster_0 Experimental Workflow start Synthesize and Purify Isomers tga_dsc Thermal Analysis (TGA/DSC) start->tga_dsc solubility Solubility Studies start->solubility equilibration Isomer Equilibration (Under Thermodynamic Control) start->equilibration stability_assessment Comparative Stability Assessment tga_dsc->stability_assessment solubility->stability_assessment hplc HPLC Analysis of Isomer Ratio equilibration->hplc Sample at t=x hplc->stability_assessment

Caption: An integrated experimental workflow for the validation of isomer stability.

Isomer Equilibration Studies

A powerful method to determine the relative thermodynamic stability of isomers is to allow them to equilibrate under conditions that permit interconversion. By analyzing the composition of the mixture at equilibrium, the relative Gibbs free energies can be determined.

Protocol: Isomer Equilibration and HPLC Analysis
  • Reaction Setup: Dissolve a sample of a single pure isomer (or a mixture of known composition) in a high-boiling, inert solvent. If a catalyst is required to facilitate isomerization (e.g., a strong acid or base), it should be added at this stage.

  • Equilibration: Heat the reaction mixture to a temperature that allows for isomerization to occur at a reasonable rate, while minimizing degradation.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further isomerization during analysis (e.g., by rapid cooling and neutralization).

  • HPLC Analysis: Analyze the composition of each aliquot by High-Performance Liquid Chromatography (HPLC) using a method capable of resolving all isomers.

  • Equilibrium Determination: Continue the experiment until the ratio of isomers in the aliquots remains constant over several time points, indicating that equilibrium has been reached. The final isomer ratio reflects their relative thermodynamic stabilities.

Comparative Analysis: A Hypothetical Case Study of Dibenzo[f,h]quinoxaline Isomers

While a comprehensive experimental and computational study directly comparing all possible dibenzo[f,h]quinoxaline isomers is not yet available in the literature, we can construct a hypothetical comparison based on the principles outlined above. Let us consider two hypothetical isomers: a "linear" isomer with a more extended π-system and an "angular" or "kinked" isomer.

Based on analogies with other polycyclic aromatic systems like anthracene and phenanthrene, we can postulate the following:

  • Computational Prediction: DFT calculations would likely predict the angular isomer to be more stable. This is because the angular fusion allows for a greater number of Clar sextets, maximizing the overall aromatic stabilization energy. [1]The linear isomer, while having a more extended conjugation, may have a lower overall resonance energy per ring.

  • Experimental Expectation:

    • Thermal Analysis: The more stable angular isomer would be expected to exhibit a higher decomposition temperature in TGA analysis. Its crystal lattice, potentially stabilized by more efficient packing, might also lead to a higher melting point and enthalpy of fusion as measured by DSC.

    • Synthesis under Thermodynamic Control: If a synthetic route allows for the interconversion of the two isomers at elevated temperatures, the angular isomer would be expected to be the major product upon reaching thermodynamic equilibrium.

The following table summarizes the expected outcomes of a comparative analysis:

PropertyMethodPredicted More Stable IsomerRationale
Gibbs Free Energy (ΔG) DFT CalculationsAngular Maximization of Clar sextets and greater resonance stabilization.
Decomposition Temp. (Td5%) TGAAngular Higher thermodynamic stability translates to greater resistance to thermal decomposition.
Melting Point (Tm) DSCAngular Potentially more efficient crystal packing leading to a more stable solid state.
Equilibrium Product Ratio Isomer EquilibrationAngular The thermodynamically favored product will dominate at equilibrium.

Conclusion: An Integrated Approach to Isomer Stability

The determination of the relative stability of dibenzo[f,h]quinoxaline isomers is a multifaceted challenge that requires a synergistic approach, blending the predictive power of computational chemistry with the definitive evidence of experimental validation. As we have demonstrated, a thorough understanding of the principles of aromaticity, steric effects, and intermolecular forces provides a solid foundation for predicting stability trends. DFT calculations offer a robust and efficient means of quantifying these effects, providing a reliable in silico assessment. However, these predictions must be anchored in the physical world through rigorous experimental techniques such as thermal analysis and equilibration studies.

For researchers in drug discovery and materials science, the ability to confidently identify the most stable isomer of a dibenzo[f,h]quinoxaline system is paramount. It enables the development of more robust synthetic routes, ensures the long-term stability of active pharmaceutical ingredients, and allows for the creation of more reliable and efficient organic electronic devices. By adopting the integrated workflow and methodologies presented in this guide, scientists can navigate the complex energetic landscape of these important heterocyclic compounds with greater confidence and precision.

References

  • Poater, J., Fradera, X., Duran, M., & Solà, M. (2007). The Aromaticity of the Acenes: A Critical Analysis of the NICS and HOMA Indices. International Journal of Quantum Chemistry, 107(15), 3028-3039.
  • Clar, E. (1972).
  • Schleyer, P. v. R., Maerker, C., Dransfeld, A., Jiao, H., & van Eikema Hommes, N. J. R. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society, 118(26), 6317–6318.
  • Balaban, A. T. (1980). Is aromaticity a topological phenomenon?. Pure and Applied Chemistry, 52(6), 1409-1429.
  • Matta, C. F., Hernández-Trujillo, J., Tang, T. H., & Bader, R. F. W. (2003). Hydrogen-hydrogen bonding: a stabilizing interaction in molecules and crystals. Chemistry-A European Journal, 9(9), 1940-1951.
  • Fukui, K. (1982). The role of frontier orbitals in chemical reactions. Angewandte Chemie International Edition in English, 21(11), 801-809.
  • Randić, M. (2003). Aromaticity of polycyclic conjugated hydrocarbons. Chemical Reviews, 103(9), 3449-3605.
  • Moyano, A., & Paniagua, J. C. (1991). A theoretical study of the relative stabilities of polyacenes and their benzologues. Journal of Organic Chemistry, 56(5), 1858-1865.
  • Behrens, S., Köster, A. M., & Jug, K. (1994). A SINDO1 study of the stability and reactivity of polycyclic aromatic hydrocarbons. Journal of Organic Chemistry, 59(8), 2276-2280.
  • Kato, S., Toyota, K., & Abe, M. (2002). Theoretical study on the electronic structure and stability of phenanthrene and anthracene. Journal of Molecular Structure: THEOCHEM, 579(1-3), 119-126.
  • Poater, J., Solà, M., & Duran, M. (2007). The origin of the higher stability of phenanthrene over anthracene. The Journal of Physical Chemistry A, 111(25), 5565-5570.
  • Dabestani, R., & Ivanov, I. N. (1999). A compilation of physical, spectroscopic and photophysical properties of polycyclic aromatic hydrocarbons. Photochemistry and Photobiology, 70(1), 10-34.
  • Boschi, R., Clar, E., & Schmidt, W. (1974). Photoelectron spectra of polynuclear aromatics. VII. The acenes. Journal of Chemical Physics, 60(11), 4406-4412.
  • Isomeric modulation of thermally activated delayed fluorescence in dibenzo[a,c]phenazine-based (deep) red emitters.
  • Charge State Influence on Stability and Isomerism in Dehydrogenated PAHs: Insights from Anthracene, Acridine, and Phenazine. ChemPhysChem.
  • Why is phenanthrene more stable than anthracene?
  • Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters.
  • Molecular editing of aza-arene C-H bonds by distance, geometry and chirality.
  • Estimates of standard molal Gibbs energy (ΔGf°) and enthalpy (ΔHf°) of formation, entropy (S°), heat capacity (CP°) and volume (V°) at 25 °C and 1 bar of aqueous phenanthrene (P) and 1-, 2-, 3-, 4- and 9-methylphenanthrene (1-MP, 2-MP, 3-MP, 4-MP, 9-MP)
  • Why is Phenanthrene more stable than Benzene & Anthracene? Quora.
  • Substituent effects on the trans/ cis isomerization and stability of diazenes.
  • Aza-Yang Cyclization—Buchner Aromatic Ring Expansion: Collective Synthesis of Cycloheptatriene-containing Azetidine Lactones.
  • On the Stability and Formation of Pillar[n]arenes: a DFT Study. The Journal of Organic Chemistry.
  • Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition.

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A Researcher's Guide to Validating Theoretical Models for 2-Chlorodibenzo[f,h]quinoxaline Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and pharmaceutical development, 2-Chlorodibenzo[f,h]quinoxaline stands out as a crucial intermediate for advanced materials, particularly in organic electronics like OLEDs.[1] The ability to accurately predict its molecular properties in silico is paramount for accelerating research and development, reducing experimental costs, and refining molecular design. However, the predictive power of any theoretical model is only as reliable as its experimental validation.

This guide provides a comprehensive comparison of theoretical predictions, primarily using Density Functional Theory (DFT), against experimental data for this compound and its parent quinoxaline derivatives. We will explore the causality behind computational and experimental choices, present detailed protocols, and offer a clear framework for validating theoretical models with scientific integrity.

The Synergy of Theory and Experiment

Computational chemistry, particularly DFT, offers a powerful lens to examine molecular properties such as geometry, electronic structure, and vibrational frequencies.[2][3][4] These calculations provide deep insights that can guide synthetic efforts.[5] However, they are approximations of complex quantum mechanical systems. Experimental validation is not merely a step of confirmation; it is a critical feedback loop that informs and refines the theoretical approach. For quinoxaline-based compounds, which are foundational in medicinal chemistry and materials science, this synergy is essential for progress.[2][4]

Core Theoretical Model: Density Functional Theory (DFT)

Density Functional Theory is a computational workhorse for good reason. It balances computational cost with predictive accuracy for a wide range of molecular systems. A common and effective choice for organic molecules like quinoxalines is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(2d,2p) .

  • Why B3LYP? Becke's three-parameter hybrid functional (B3LYP) incorporates a portion of the exact Hartree-Fock exchange, which provides a better description of electron correlation than pure DFT functionals. This is crucial for accurately modeling the electronic properties of π-conjugated systems like dibenzoquinoxalines.

  • Why 6-311++G(2d,2p)? This basis set provides a flexible description of the electron distribution. The "++G" includes diffuse functions on both heavy atoms and hydrogens, essential for describing anions and weak interactions. The "(2d,2p)" adds polarization functions, allowing the electron orbitals to change shape in response to the molecular environment, which is critical for accurate geometry and frequency calculations.[2][3]

The workflow for theoretical prediction and experimental validation is a cyclical process of refinement, as illustrated below.

G cluster_theory Theoretical Prediction cluster_exp Experimental Validation cluster_comp Analysis & Refinement mol_select Define Molecule: This compound dft_setup Setup DFT Calculation (e.g., B3LYP/6-311++G(2d,2p)) mol_select->dft_setup calc Perform Calculations: Geometry, Frequencies, UV-Vis, NMR dft_setup->calc predict_data Extract Predicted Data calc->predict_data compare Compare Predicted vs. Experimental Data predict_data->compare Theoretical Results synthesis Synthesize & Purify Compound xrd X-Ray Crystallography (Structure) synthesis->xrd spectro Spectroscopy (UV-Vis, NMR) synthesis->spectro exp_data Acquire Experimental Data xrd->exp_data spectro->exp_data exp_data->compare Experimental Results refine Refine Theoretical Model (Functional, Basis Set, Solvent Model) compare->refine Analyze Discrepancies refine->dft_setup Feedback Loop

Caption: Workflow for theoretical model validation.

Head-to-Head: Predicted vs. Experimental Properties

While specific experimental data for this compound is limited in publicly accessible literature, we can establish a robust comparison based on studies of closely related chloro-quinoxaline derivatives.[2][6] These studies consistently show a strong correlation between DFT (B3LYP) predictions and experimental results.[2]

PropertyTheoretical Prediction (Method)Experimental Value (Method)Expected Agreement
Molecular Geometry
C-Cl Bond Length~1.75 Å (DFT/B3LYP)~1.74 Å (X-Ray Crystallography)Excellent (< 2% deviation)
C-N Bond Length~1.32 - 1.38 Å (DFT/B3LYP)~1.31 - 1.37 Å (X-Ray Crystallography)Excellent (< 2% deviation)
Spectroscopic Properties
UV-Vis λmaxCalculated (TD-DFT)250-400 nm (UV-Vis Spectroscopy)Good (Systematic shifts of 10-20 nm are common due to solvent effects not perfectly modeled)
1H NMR Chemical ShiftCalculated (GIAO-DFT)Measured (NMR Spectroscopy)Good (R² > 0.99 in correlation plots)[2]
13C NMR Chemical ShiftCalculated (GIAO-DFT)Measured (NMR Spectroscopy)Excellent (R² > 0.99 in correlation plots)[2][3]
Electronic Properties
HOMO-LUMO Gap~3.8 eV (DFT/B3LYP)[7]Estimated (Cyclic Voltammetry)Moderate (DFT often underestimates the gap; trends are more reliable than absolute values)

Note: Values are representative based on published data for similar quinoxaline derivatives.[2][3][7][8]

Key Experimental Validation Protocols

To ensure the trustworthiness of the validation process, standardized and meticulously executed experimental protocols are required.

Protocol 1: Single-Crystal X-Ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional atomic structure, including bond lengths and angles, providing the ultimate benchmark for theoretical geometry optimization.

  • Crystal Growth:

    • Dissolve high-purity (>97%) this compound in a suitable solvent system (e.g., ethanol/dichloromethane).[1]

    • Employ a slow evaporation technique. Cover the vessel with parafilm and puncture a few small holes. Leave undisturbed in a vibration-free environment for several days to weeks.

    • Select a single, well-formed, and defect-free crystal for mounting.

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the mounted crystal in a diffractometer (e.g., Bruker D8 VENTURE) with a suitable X-ray source (e.g., Mo Kα radiation).

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations and improve data quality.

    • Perform a series of diffraction measurements at different crystal orientations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELX software).[8]

    • Refine the atomic positions and thermal parameters against the experimental data until the R-factor (a measure of agreement) is minimized.

Protocol 2: UV-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum, which corresponds to electron transitions between molecular orbitals (e.g., HOMO to LUMO). This data directly validates predictions from Time-Dependent DFT (TD-DFT).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., dichloromethane or ethanol) at a known concentration (e.g., 1 x 10⁻³ M).

    • Perform serial dilutions to obtain a final concentration that yields an absorbance maximum between 0.5 and 1.5 AU (e.g., 1 x 10⁻⁵ M).[9]

  • Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Fill one quartz cuvette with the pure solvent to serve as a blank (reference).

    • Fill a second matched quartz cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

    • Compare these experimental λmax values with the transitions predicted by TD-DFT calculations.

Conclusion

The validation of theoretical models is not a mere academic exercise but a cornerstone of predictive science. For a molecule with significant potential like this compound, a combined computational and experimental approach is indispensable. While DFT calculations using the B3LYP functional consistently provide a reliable prediction of geometric and spectroscopic properties for quinoxaline systems, experimental verification remains the final arbiter of accuracy.[2][3] By employing rigorous experimental protocols, researchers can establish a high degree of confidence in their theoretical models, enabling the rational design of new materials with tailored electronic and photophysical properties.

References

  • This compound CAS 1202564-31-5 Product Specific
  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy.
  • Experimental and computational analysis (DFT method)
  • CAS 1202564-31-5 | this compound. Synblock.
  • DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photoc
  • DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis | Ghanoum | Chemistry and M
  • Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes. New Journal of Chemistry (RSC Publishing).
  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. PMC - PubMed Central.
  • This compound | 1202564-31-5. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Theoretical and experimental studies of new synthetic quinoxaline derivatives as corrosion inhibitors for mild steel in a 1.0 M HCl environment. Moroccan Journal of Chemistry.
  • Experimental and Theoretical Study on the Inhibition Performances of Quinoxaline and Its Derivatives for the Corrosion of Mild Steel in Hydrochloric Acid | Request PDF.
  • Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evalu
  • Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characteriz
  • (PDF) 2-Chloroquinoxaline.

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Head-to-head comparison of different synthetic routes to 2-Chlorodibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dibenzo[f,h]quinoxaline Scaffold

The dibenzo[f,h]quinoxaline scaffold is a privileged heterocyclic motif that has garnered significant attention in the fields of materials science and medicinal chemistry. Its extended planar aromatic system imparts unique photophysical and electronic properties, making it a valuable building block for organic light-emitting diodes (OLEDs) and other organic electronics.[1] In the realm of drug discovery, the quinoxaline core is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities including antibacterial, antiviral, and anticancer properties.[2][3][4] The introduction of a chlorine substituent onto this scaffold, as in 2-Chlorodibenzo[f,h]quinoxaline, offers a strategic handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This guide provides a head-to-head comparison of the plausible synthetic routes to this important chemical entity, supported by established chemical principles and available data.

Plausible Synthetic Route: Condensation of Phenanthrene-9,10-dione and 4-chloro-1,2-phenylenediamine

The most direct and widely recognized method for the synthesis of quinoxaline derivatives is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[3][4] Extrapolating from this fundamental reaction, the primary synthetic route to this compound involves the acid-catalyzed condensation of phenanthrene-9,10-dione with 4-chloro-1,2-phenylenediamine.

dot

Caption: Condensation reaction for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds through a well-established mechanism involving the initial nucleophilic attack of one of the amino groups of 4-chloro-1,2-phenylenediamine onto one of the carbonyl carbons of phenanthrene-9,10-dione. This is followed by an intramolecular cyclization and subsequent dehydration, driven by the formation of the stable aromatic quinoxaline ring system. The acidic catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Experimental Protocol (Hypothetical)

Materials:

  • Phenanthrene-9,10-dione

  • 4-chloro-1,2-phenylenediamine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve phenanthrene-9,10-dione (1.0 eq.) and 4-chloro-1,2-phenylenediamine (1.0 eq.) in a minimal amount of glacial acetic acid.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dichloromethane.[1]

Expected Performance
  • Yield: Based on similar reactions, a moderate to good yield (60-80%) can be anticipated.

  • Purity: Recrystallization should afford a product with a purity of >96%, as confirmed by HPLC and NMR analysis.[1]

  • Advantages: This method is straightforward, utilizes readily available starting materials, and the reaction conditions are generally mild. The work-up procedure is also relatively simple.

  • Disadvantages: The primary limitation is the potential for the formation of regioisomers if an unsymmetrical dicarbonyl compound were used. However, with the symmetrical phenanthrene-9,10-dione, this is not a concern.

Alternative Synthetic Route: Post-Functionalization of Dibenzo[f,h]quinoxaline (Theoretical)

An alternative, though less common and purely theoretical approach, would involve the direct chlorination of the parent dibenzo[f,h]quinoxaline. This would likely proceed via an electrophilic aromatic substitution reaction.

dot

Caption: Theoretical electrophilic chlorination of dibenzo[f,h]quinoxaline.

Mechanistic Considerations and Challenges

This route presents significant challenges. The dibenzo[f,h]quinoxaline ring system is relatively electron-deficient due to the presence of the two nitrogen atoms in the pyrazine ring. This deactivation makes electrophilic aromatic substitution reactions difficult to achieve and often requires harsh reaction conditions. Furthermore, controlling the regioselectivity of the chlorination would be a major hurdle, likely leading to a mixture of mono- and polychlorinated products at various positions on the aromatic rings. The use of a Lewis acid catalyst would be necessary to activate the chlorinating agent.

Predicted Performance
  • Yield: Likely to be low due to the deactivated nature of the substrate and the potential for side reactions.

  • Purity: The formation of multiple isomers would necessitate challenging purification steps, likely involving column chromatography.

  • Advantages: This approach could be useful if the parent dibenzo[f,h]quinoxaline is more readily available or cheaper than 4-chloro-1,2-phenylenediamine.

  • Disadvantages: Poor regioselectivity, harsh reaction conditions, and difficult purification make this route less practical and synthetically inefficient compared to the condensation approach.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: CondensationRoute 2: Post-Functionalization (Theoretical)
Starting Materials Phenanthrene-9,10-dione, 4-chloro-1,2-phenylenediamineDibenzo[f,h]quinoxaline, Chlorinating Agent
Reaction Type CondensationElectrophilic Aromatic Substitution
Reaction Conditions Generally mild (reflux in acetic acid)Potentially harsh (strong Lewis acid catalyst)
Expected Yield Moderate to Good (60-80%)Low
Regioselectivity Excellent (single isomer)Poor (mixture of isomers)
Purification Simple (precipitation/recrystallization)Difficult (chromatography)
Overall Feasibility HighLow

Characterization Data for this compound

While detailed spectroscopic data from a single, unified source is not available, information from chemical suppliers indicates the following properties:

  • Molecular Formula: C₁₆H₉ClN₂[1]

  • Molecular Weight: 264.71 g/mol [1]

  • Appearance: Yellow to off-white solid[1]

  • Purity: Typically >96% (as determined by HPLC and NMR)[1]

  • Solubility: Limited solubility in water, but soluble in organic solvents such as ethanol and dichloromethane.[1]

Conclusion and Future Outlook

Based on established principles of quinoxaline synthesis, the condensation of phenanthrene-9,10-dione with 4-chloro-1,2-phenylenediamine is the most practical and efficient method for the preparation of this compound. This route offers high regioselectivity, generally good yields, and a straightforward purification process. In contrast, the theoretical post-functionalization route via electrophilic chlorination is fraught with challenges, including low reactivity and poor control over the position of chlorination, rendering it a less viable synthetic strategy.

For researchers and professionals in drug development and materials science, the condensation route provides a reliable and scalable method to access this valuable chlorinated dibenzo[f,h]quinoxaline intermediate. The presence of the chloro substituent opens up avenues for further molecular diversification through a variety of cross-coupling reactions, allowing for the fine-tuning of its electronic, photophysical, and biological properties for various applications. Future research could focus on optimizing the condensation reaction conditions, perhaps exploring microwave-assisted synthesis to reduce reaction times and improve yields, further enhancing the accessibility of this important class of compounds.

References

  • Birajdar, S. S., et al. (2022). Synthesis, Characterization and Evaluation of Some Novel Quinoxaline Derivatives for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
  • Dey, S., et al. (2021). Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes. New Journal of Chemistry, 46(2), 419-425.
  • Krynina, E. M., et al. (2020).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Chauhan, A., & Kumar, R. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Al-Hiari, Y. M., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 1-2.
  • Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry, 97, 664-678.
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  • WO2018087021A1 - Substituted quinoxaline derivatives as inhibitors of pfkfb. (n.d.). Google Patents.
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Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-Chlorodibenzo[f,h]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Chlorodibenzo[f,h]quinoxaline (CAS No. 1202564-31-5). As a chlorinated polycyclic aromatic heterocycle, this compound warrants a cautious and well-documented approach to laboratory handling to ensure personnel safety and experimental integrity.

Hazard Identification and Risk Profile

This compound is a solid, appearing as a white to light yellow or orange powder. Its structure combines a polycyclic aromatic system with a chlorinated pyrazine ring. This chemical family raises several safety concerns:

  • Skin and Eye Irritation: Analogous compounds like 2,3-Dichloroquinoxaline are known to cause skin and serious eye irritation.[2][3] Direct contact with the powder or solutions should be strictly avoided.

  • Toxicity: The SDS for 2,3-dichloroquinoxaline indicates it is toxic if swallowed and harmful if inhaled or in contact with skin.[2][3] Given the structural similarity, we must assume a comparable toxicity profile for this compound.

  • Respiratory Irritation: Inhalation of fine dust particles may cause respiratory tract irritation.[3][4]

  • Environmental Hazard: Halogenated heterocyclic compounds can be persistent in the environment and may exhibit toxicity to aquatic life.[5] Proper disposal is therefore critical.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the final barrier. The primary method for exposure control is the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and aliquoting, MUST be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). This prevents the inhalation of airborne particulates and vapors.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential fugitive emissions.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The level of protection required corresponds to a hybrid between EPA PPE Levels B and C, prioritizing respiratory and skin protection.[6]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.The inner glove provides protection in case the outer glove is breached. Nitrile offers good resistance to a range of organic solvents.[7]
Eye Protection Chemical splash goggles with side shields.Protects against splashes and airborne powder. Standard safety glasses are insufficient.[7]
Face Protection Face shield (worn over goggles).Required when handling larger quantities (>1g) or when there is a significant splash risk during transfer or reaction quenching.[6][7]
Body Protection Flame-resistant lab coat with tight-fitting cuffs.Prevents skin contact with incidental spills and contamination of personal clothing.
Respiratory Protection N95-rated respirator or higher.Recommended when handling the powder outside of a glovebox to prevent inhalation of fine particles.[8]

Procedural Workflow for Safe Handling

The following step-by-step protocol ensures a systematic and safe approach to working with this compound.

Preparation and Pre-Handling Checklist
  • Designate Work Area: Clearly demarcate the area within the fume hood where the work will occur.

  • Verify Fume Hood Operation: Check the fume hood certification sticker and ensure the airflow monitor indicates normal operation.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them in the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.

Handling and Experimental Use
  • Weighing: Carefully weigh the desired amount of the solid compound in a tared, disposable weigh boat or directly into the reaction vessel inside the fume hood. Avoid creating dust.

  • Dissolution: Add the solvent slowly to the solid to minimize splashing. If sonication or heating is required, ensure the vessel is securely capped.

  • Transfers: Use a clean pipette or syringe for liquid transfers. Perform all transfers over a secondary containment tray within the fume hood.

  • Post-Handling: Once the experiment is complete, decontaminate all non-disposable equipment that came into contact with the chemical. Tightly seal the primary container of this compound.

Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep1 Verify Fume Hood Certification & Airflow Prep2 Don Full PPE (Double Gloves, Goggles, Lab Coat) Prep1->Prep2 Prep3 Assemble All Equipment in Fume Hood Prep2->Prep3 Handle1 Weigh Solid Compound (Minimize Dust) Prep3->Handle1 Begin Experiment Handle2 Slowly Add Solvent to Dissolve Handle1->Handle2 Handle3 Perform Liquid Transfers over Secondary Containment Handle2->Handle3 Clean1 Decontaminate Surfaces & Equipment Handle3->Clean1 Conclude Experiment Clean2 Segregate Waste: Solid vs. Liquid Halogenated Clean1->Clean2 Clean3 Dispose Waste in Labeled, Sealed Containers Clean2->Clean3 Clean4 Remove PPE & Wash Hands Thoroughly Clean3->Clean4

Caption: Workflow for handling this compound.

Decontamination and Disposal Plan

Proper disposal is crucial to mitigate environmental risk and maintain laboratory safety. As a halogenated organic compound, specific waste streams must be used.[9][10]

Decontamination
  • Surfaces: Wipe down the work surface in the fume hood with a solvent known to dissolve the compound (e.g., dichloromethane or ethanol), followed by a soap and water wash. The wipes used for cleaning are considered contaminated solid waste.

  • Glassware: Rinse glassware with a small amount of an appropriate organic solvent. This rinseate must be collected as halogenated liquid waste. Follow with a standard wash procedure.

Waste Disposal
  • Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels, silica gel) must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste."

  • Liquid Waste: All solutions containing this compound and solvent rinses must be collected in a sealed, properly labeled container for "Halogenated Liquid Waste."[9]

  • Never dispose of this compound or its solutions down the drain.[9]

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the absorbed material and any contaminated cleaning supplies into the designated halogenated solid waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

References

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from Hazmat School website. [Link]

  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from 3M website. [Link]

  • U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from EPA website. [Link]

  • de Araújo, M. F. M., de Lima, M. A. P., de Oliveira, A. C. S., & de Melo, G. F. (2017). Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. Revista Latino-Americana de Enfermagem, 25, e2875. [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from Quora. [Link]

  • Thermo Fisher Scientific. (2021, September 18). Safety Data Sheet: 2,3-Dichloroquinoxaline. Retrieved from Thermo Fisher Scientific website. [Link]

  • Al-Maqdi, K. A., Al-Ghobari, H. M., & El-Saeid, M. H. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 11(10), 841. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Delaware website. [Link]

  • Thermo Fisher Scientific. (2021, September 18). Safety Data Sheet: Quinoxaline. Retrieved from Thermo Fisher Scientific website. [Link]

  • ClinMed International Library. (n.d.). The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12. Retrieved from ClinMed International Library. [Link]

  • Nemes, A., Nagy, T., Szarka, K., et al. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Journal of Environmental Management, 345, 118593. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from University of Wisconsin-Milwaukee website. [Link]

  • USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from USC Viterbi School of Engineering website. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.